molecular formula C27H30O16 B3027578 (E)-Rilzabrutinib CAS No. 1340-08-5

(E)-Rilzabrutinib

カタログ番号: B3027578
CAS番号: 1340-08-5
分子量: 610.5 g/mol
InChIキー: IKGXIBQEEMLURG-NVPNHPEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rutin is a rutinoside that is quercetin with the hydroxy group at position C-3 substituted with glucose and rhamnose sugar groups. It has a role as a metabolite and an antioxidant. It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a rutinoside.
A flavonol glycoside found in many plants, including buckwheat;  tobacco;  forsythia;  hydrangea;  viola, etc. It has been used therapeutically to decrease capillary fragility.
Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.
A flavonol glycoside found in many plants, including BUCKWHEAT;  TOBACCO;  FORSYTHIA;  HYDRANGEA;  VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
See also: Quercetin (subclass of);  Ginkgo (part of);  Calendula Officinalis Flower (part of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-NVPNHPEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022326
Record name Rutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.125 mg/mL
Record name Rutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

153-18-4
Record name Rutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rutoside [INN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rutoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Rutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(E)-Rilzabrutinib: A Technical Guide to its Mechanism of Action in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1] This potent and selective inhibitor has demonstrated a broad range of effects on both the adaptive and innate immune systems, positioning it as a promising therapeutic agent for a variety of immune-mediated diseases.[1][2] Rilzabrutinib's primary mechanism of action is the disruption of key signaling pathways in immune cells that are dependent on BTK for their function. This includes the inhibition of B-cell activation and proliferation, the reduction of autoantibody production, and the suppression of inflammatory responses mediated by macrophages, mast cells, and basophils. Its unique reversible covalent binding to BTK allows for durable target engagement with a favorable safety profile, minimizing off-target effects. This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: BTK Inhibition

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune cells. It is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell development, activation, and differentiation into antibody-producing plasma cells. In innate immune cells, BTK is involved in signaling downstream of Fc receptors (FcR), which are responsible for recognizing antibody-opsonized targets.

Rilzabrutinib is a highly selective inhibitor of BTK, with an IC50 of 1.3 nM. It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition of its kinase activity. This targeted inhibition of BTK is the foundation of Rilzabrutinib's immunomodulatory effects.

Data Presentation: Quantitative Analysis of Rilzabrutinib's Activity

The following tables summarize the key quantitative data on the in vitro and cellular activity of this compound.

Table 1: In Vitro and Cellular Potency of Rilzabrutinib

ParameterAssay SystemIC50 / ValueReference
BTK Enzyme InhibitionBiochemical Assay1.3 ± 0.5 nM (at 16 µM ATP)
BTK Target OccupancyRamos B-cells8 ± 2 nM
B-cell Activation (CD69 Expression)Human Whole Blood126 ± 32 nM
B-cell ProliferationHuman B-cells5 ± 2.4 nM
BTK Occupancy Durability (18h washout)Ramos B-cells72%
BTK Occupancy Durability (18h washout)Human PBMCs79% ± 2%

Table 2: Kinase Selectivity of Rilzabrutinib

Kinase% Inhibition at 1 µM
BTK>90%
RLK>90%
TEC>90%
BMX>90%
BLK>90%
ERBB4>90%
(Data from a panel of 251 kinases)

Impact on Immune Cell Function and Signaling Pathways

B-Cell Activation and Antibody Production

Rilzabrutinib potently inhibits BCR-mediated signaling, which is critical for B-cell activation and the subsequent production of autoantibodies in many autoimmune diseases. By blocking BTK, Rilzabrutinib prevents the downstream signaling cascade that leads to the upregulation of activation markers like CD69 and ultimately inhibits B-cell proliferation and differentiation into antibody-secreting plasma cells.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Rilzabrutinib This compound Rilzabrutinib->BTK Downstream Downstream Signaling (Ca2+ mobilization, etc.) PLCg2->Downstream Activation B-Cell Activation, Proliferation, and Antibody Production Downstream->Activation

BCR Signaling Pathway Inhibition by Rilzabrutinib.
Macrophage-Mediated Phagocytosis

In many autoimmune conditions, autoantibodies opsonize host cells, targeting them for destruction by phagocytic cells like macrophages. This process is often mediated by Fc gamma receptors (FcγR) on the macrophage surface. BTK is a key signaling molecule downstream of FcγR activation. Rilzabrutinib inhibits this FcγR-mediated signaling, thereby reducing the phagocytosis of antibody-coated cells.

Macrophage_Signaling Fc_gamma_R Fcγ Receptor Syk Syk Fc_gamma_R->Syk BTK BTK Syk->BTK Downstream Downstream Signaling BTK->Downstream Rilzabrutinib This compound Rilzabrutinib->BTK Phagocytosis Phagocytosis of Antibody-Coated Cells Downstream->Phagocytosis

FcγR Signaling Inhibition in Macrophages.
Mast Cell and Basophil Degranulation

Mast cells and basophils are key effector cells in allergic and inflammatory responses. Their activation via the high-affinity IgE receptor (FcεRI) leads to the release of inflammatory mediators, such as histamine and cytokines, from their granules. BTK is essential for FcεRI-mediated signaling. Rilzabrutinib effectively inhibits this pathway, preventing the degranulation of mast cells and basophils and the subsequent release of inflammatory mediators.

Mast_Cell_Signaling Fc_epsilon_R Fcε Receptor Lyn_Syk Lyn / Syk Fc_epsilon_R->Lyn_Syk BTK BTK Lyn_Syk->BTK Downstream Downstream Signaling BTK->Downstream Rilzabrutinib This compound Rilzabrutinib->BTK Degranulation Degranulation and Mediator Release Downstream->Degranulation

FcεRI Signaling Inhibition in Mast Cells and Basophils.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

BTK Target Occupancy and Durability Assay in B-cells

BTK_Occupancy_Workflow cluster_protocol Experimental Workflow start Ramos B-cells treat Treat with Rilzabrutinib (8-point dilution series, 1h) start->treat probe Add BTK-selective biotinylated probe treat->probe wash Wash to remove unbound probe probe->wash lyse Lyse cells wash->lyse detect Detect probe binding (e.g., AlphaScreen) lyse->detect analyze Calculate % BTK Occupancy and IC50 detect->analyze

Workflow for BTK Occupancy Assay.
  • Objective: To measure the potency and durability of Rilzabrutinib's binding to BTK in a human B-cell line.

  • Cell Line: Ramos B-cells (ATCC CRL-1596).

  • Procedure:

    • Ramos cells are treated with an eight-point, 3-fold dilution series of Rilzabrutinib, starting at 1 µM, for 1 hour. The final DMSO concentration is kept at 0.1% in all wells.

    • Following the 1-hour pretreatment with Rilzabrutinib, a BTK-selective biotinylated probe is added to the cells to measure BTK target occupancy by competitive binding.

    • For durability assessment, cells are treated with 1 µM Rilzabrutinib for 1 hour, then washed to remove the compound, and incubated in growth medium for 4 or 18 hours.

    • After the washout period, the cells are labeled with the biotinylated BTK-selective probe for 1 hour.

    • Cell lysates are prepared, and the binding of the probe is determined using a suitable detection method, such as AlphaScreen.

  • Data Analysis: The percentage of BTK occupancy is calculated by comparing the probe signal in the presence of Rilzabrutinib to the signal with no compound. The IC50 for BTK occupancy is determined from the dose-response curve.

B-cell Activation Assay in Human Whole Blood

B_Cell_Activation_Workflow cluster_protocol Experimental Workflow start Human Whole Blood pretreat Pretreat with Rilzabrutinib (11-point dilution series, 1h) start->pretreat stimulate Stimulate with anti-human IgM (18h) pretreat->stimulate stain Stain with anti-CD20 and anti-CD69 antibodies stimulate->stain analyze Analyze CD69 expression on CD20+ B-cells by Flow Cytometry stain->analyze

Workflow for B-cell Activation Assay.
  • Objective: To measure the functional activity of Rilzabrutinib in inhibiting BCR-driven activation of B-cells.

  • Method:

    • Human whole blood is pretreated for 1 hour at 37°C with eleven 3-fold serial dilutions of Rilzabrutinib, starting at a concentration of 5 µM.

    • The blood is then stimulated with 50 µg/ml of goat anti-human IgM F(ab')2 to engage the BCR.

    • The stimulated blood is incubated overnight for 18 hours at 37°C.

    • Following incubation, the cells are stained for 30 minutes with fluorescently labeled anti-CD20 and anti-CD69 antibodies.

  • Data Analysis: The expression of CD69 on the surface of CD20+ B-cells is measured by flow cytometry. The IC50 for the inhibition of B-cell activation is calculated from the dose-response curve.

Basophil IgE/FcεRI Activation Assay
  • Objective: To assess the inhibitory effect of Rilzabrutinib on IgE-mediated basophil activation.

  • Method:

    • Human whole blood from healthy donors is treated with ten 3-fold dilutions of Rilzabrutinib, starting at 10 µM, for 1 hour at 37°C. The final DMSO concentration is 0.1%.

    • Basophils are then activated with an anti-IgE antibody for 15 minutes in a 37°C water bath.

    • The activation reaction is stopped by the addition of EDTA.

  • Data Analysis: Basophil activation is assessed by measuring the expression of activation markers, such as CD63, on the cell surface using flow cytometry. The IC50 for the inhibition of basophil activation is determined.

Conclusion

This compound is a potent and selective reversible covalent inhibitor of BTK that demonstrates a multi-faceted mechanism of action across key immune cell lineages. By effectively inhibiting BTK-dependent signaling in B-cells, macrophages, mast cells, and basophils, Rilzabrutinib addresses several pathological processes that drive immune-mediated diseases. The preclinical data strongly support its clinical development for a broad array of autoimmune and inflammatory conditions. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of Rilzabrutinib's immunomodulatory properties.

References

The Genesis of Rilzabrutinib (PRN1008): A Reversible Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

South San Francisco, CA – Rilzabrutinib (formerly PRN1008), a novel, orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), has emerged as a significant therapeutic advancement for immune-mediated diseases.[1] Developed by Principia Biopharma, a Sanofi company, Rilzabrutinib's unique mechanism of action and favorable pharmacokinetic profile distinguish it from other BTK inhibitors, offering a targeted approach to modulating aberrant immune responses.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Rilzabrutinib.

A Deliberate Design: Reversible Covalency

The discovery of Rilzabrutinib stemmed from a strategic effort to engineer a BTK inhibitor with the durability of a covalent binder and the safety profile of a reversible agent. Unlike first-generation irreversible covalent BTK inhibitors, which form a permanent bond with their target, Rilzabrutinib was designed with a cyanoacrylamide warhead that allows for a reversible covalent interaction with the cysteine residue (Cys481) in the active site of BTK. This innovative "tailored covalency" results in a prolonged residence time on the target, leading to sustained pharmacodynamic effects despite a short systemic half-life.

The synthesis of Rilzabrutinib involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. An alternative synthetic route has been described involving an E-configured cyanoacrylic acid intermediate. Salt formation studies have also been conducted to optimize the drug's properties, with the dimesylate salt being one of the forms generated.

Potent and Selective Inhibition of BTK

Rilzabrutinib demonstrates potent and highly selective inhibition of BTK. Preclinical studies have established its low nanomolar inhibitory activity against the BTK enzyme. This high selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile.

Table 1: Preclinical Potency and Selectivity of Rilzabrutinib
ParameterValueReference
BTK IC50 (enzymatic assay) 1.3 ± 0.5 nM
BTK Occupancy IC50 (Ramos B cell line) 8 ± 2 nM
Anti-IgM induced B cell proliferation IC50 5 ± 2.4 nM
Anti-IgM induced B cell CD69 expression IC50 123 ± 38 nM
Plaque-induced platelet aggregation IC50 0.16 µM

Mechanism of Action: Dual Impact on Immune Pathways

Rilzabrutinib exerts its therapeutic effects by modulating key signaling pathways in both adaptive and innate immune cells. By inhibiting BTK, Rilzabrutinib effectively blocks B-cell receptor (BCR) signaling, which is critical for B-cell proliferation, differentiation, and the production of autoantibodies. Furthermore, it interferes with Fc receptor (FcR) signaling in myeloid cells such as macrophages, thereby reducing the phagocytosis of antibody-coated cells, a key pathological process in many autoimmune diseases.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling BCR BCR LYN_SYK LYN/SYK BTK_B BTK PLCg2_B PLCγ2 B_Cell_Response B-Cell Activation, Proliferation, Autoantibody Production Rilzabrutinib_B Rilzabrutinib FcR FcγR SYK_M SYK BTK_M BTK PLCg2_M PLCγ2 Phagocytosis Phagocytosis of Antibody-Coated Platelets Rilzabrutinib_M Rilzabrutinib

Figure 1: Rilzabrutinib's Dual Mechanism of Action.

Pharmacokinetic Profile: Short Half-life, Long-lasting Effect

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of Rilzabrutinib. It is rapidly absorbed following oral administration, with a relatively short terminal half-life. However, due to its slow dissociation from BTK, it achieves sustained target occupancy.

Table 2: Pharmacokinetic Parameters of Rilzabrutinib in Healthy Volunteers (Single Dose)
DoseTmax (median, h)t1/2 (mean, h)Cmax (mean, ng/mL)AUC0–∞ (mean, ng·h/mL)Reference
50 - 600 mg 0.5 - 2.51.4 - 3.9Dose-dependent increaseDose-dependent increase
400 mg ~2.13.1144454
400 mg + Ritonavir --7123800

Clinical Development and Efficacy in Immune Thrombocytopenia (ITP)

Rilzabrutinib has undergone extensive clinical evaluation for the treatment of persistent or chronic ITP. The pivotal Phase 3 LUNA 3 study demonstrated the efficacy and safety of Rilzabrutinib in this patient population.

Table 3: Key Efficacy and Safety Results from the LUNA 3 Study
EndpointRilzabrutinib (400 mg BID)Placebop-valueReference
Durable Platelet Response 23% (31/133)0% (0/69)< 0.0001
Overall Platelet Response (first 12 weeks) 64% (85/133)32% (22/69)-
Median Time to First Platelet Response 15 daysNot Achieved-
Reduction in Rescue Therapy Use 52% reduction-0.0007
Most Common Adverse Events (Grade 1/2) Diarrhea (23%), Nausea (17%), Headache (8%), Abdominal Pain (6%)--

Experimental Protocols

BTK Target Occupancy Assay

The determination of BTK target occupancy is a critical pharmacodynamic endpoint in the development of BTK inhibitors. The following protocol outlines a method used in preclinical studies of Rilzabrutinib.

BTK_Occupancy_Workflow Start Start: Whole Blood Sample Incubation Incubate with Rilzabrutinib (1h, 37°C) Start->Incubation PBMC_Isolation Isolate PBMCs (Ficoll Gradient) Incubation->PBMC_Isolation Probe_Incubation Incubate with BODIPY-labeled BTK Probe (1h, 37°C) PBMC_Isolation->Probe_Incubation Lysis Cell Lysis Probe_Incubation->Lysis Analysis Analyze Probe Binding (e.g., Flow Cytometry) Lysis->Analysis End End: % BTK Occupancy Analysis->End

Figure 2: BTK Target Occupancy Assay Workflow.

Materials:

  • Human whole blood

  • Rilzabrutinib (or other test compound)

  • DMSO (vehicle control)

  • Ficoll-Paque

  • BODIPY-labeled BTK-selective probe

  • CelLytic M lysis buffer (or equivalent)

Procedure:

  • Treat whole blood samples with serial dilutions of Rilzabrutinib or DMSO control for 1 hour at 37°C in a 5% CO2 incubator.

  • Isolate peripheral blood mononuclear cells (PBMCs) from the treated whole blood using a Ficoll gradient centrifugation.

  • Incubate the isolated PBMCs with a BODIPY-labeled BTK-selective probe for 1 hour at 37°C in a 5% CO2 incubator. This probe will bind to any BTK that is not occupied by Rilzabrutinib.

  • Lyse the cells using a suitable lysis buffer.

  • Analyze the amount of probe bound to BTK, typically using flow cytometry or a plate-based fluorescence reader.

  • The percent BTK occupancy is calculated by comparing the fluorescence signal from the Rilzabrutinib-treated samples to the vehicle-treated samples.

Conclusion

Rilzabrutinib represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel reversible covalent mechanism of action, coupled with its potent and selective inhibition of BTK, provides a strong rationale for its use in conditions such as ITP. The robust clinical data from the LUNA 3 study underscore its potential to address the unmet needs of patients with this and other autoimmune disorders. Further research and clinical development are ongoing to explore the full therapeutic potential of this promising molecule.

References

(E)-Rilzabrutinib: A Technical Guide to its Chemical Structure, Stereochemistry, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Rilzabrutinib is a potent and selective, orally bioavailable, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and pharmacological properties of this compound. It details the compound's mechanism of action, key quantitative data from preclinical and clinical studies, and the experimental protocols utilized in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development and immunology.

Chemical Structure and Stereochemistry

This compound is a complex small molecule with specific stereochemical features that are crucial for its biological activity.

IdentifierValue
IUPAC Name (2E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
SMILES CC(C)(N1CCN(CC1)C2COC2)C=C(C#N)C(=O)N3CCC--INVALID-LINK--n4c5c(c(n4)c6c(F)ccc(c6)Oc7ccccc7)N=CN=C5N
Molecular Formula C₃₆H₄₀FN₉O₃
Molecular Weight 665.8 g/mol
CAS Number 1575596-29-0

Stereochemistry: The stereochemistry of Rilzabrutinib is critical for its interaction with the BTK enzyme. The molecule possesses two key stereocenters:

  • A chiral center at the 3-position of the piperidine ring , which is in the (R)-configuration.

  • A double bond in the acrylamide moiety , which exists in the (E)-configuration.

These specific configurations ensure the precise orientation of the molecule within the BTK active site, facilitating its potent and selective inhibitory activity.

Mechanism of Action and Signaling Pathway

This compound is a second-generation BTK inhibitor that forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This interaction leads to the inhibition of BTK activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[1] BTK is also involved in the signaling of other immune cells, including macrophages.

The inhibition of BTK by Rilzabrutinib has two main consequences in the context of autoimmune diseases:

  • Inhibition of B-cell activation and proliferation: By blocking the BCR signaling pathway, Rilzabrutinib prevents the activation of B-cells, thereby reducing the production of autoantibodies that are pathogenic in many autoimmune diseases.

  • Inhibition of macrophage-mediated phagocytosis: Rilzabrutinib also inhibits Fc receptor (FcR) signaling in macrophages, a process that is dependent on BTK. This reduces the clearance of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP).

The following diagram illustrates the signaling pathway affected by this compound:

Rilzabrutinib_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling (Macrophage) BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_B BTK SYK->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 Downstream_B Downstream Signaling PLCg2->Downstream_B Autoantibody Autoantibody Production Downstream_B->Autoantibody FcR FcR SYK_M SYK FcR->SYK_M BTK_M BTK SYK_M->BTK_M Phagocytosis Phagocytosis BTK_M->Phagocytosis Rilzabrutinib This compound Rilzabrutinib->BTK_B Inhibits Rilzabrutinib->BTK_M Inhibits

Rilzabrutinib's inhibition of BTK in B-cell and macrophage signaling pathways.

Quantitative Data

Preclinical Data

Kinase Selectivity: this compound demonstrates high selectivity for BTK over other kinases. The IC50 values for a panel of kinases are summarized below.

KinaseIC50 (nM)
BTK 1.3
TEC0.8
BMX1.0
RLK1.2
BLK6.3
ERBB411

Data from a preclinical study assessing kinase inhibition.[2]

BTK Occupancy: In vitro studies have shown that Rilzabrutinib achieves rapid and durable occupancy of the BTK enzyme.

Cell TypeTime Post-WashoutBTK Occupancy (%)
Ramos B cells18 hours72
Human PBMCs18 hours79 ± 2

Data from in vitro BTK occupancy assays.[3]

Pharmacokinetic Data (Healthy Volunteers)
ParameterSingle 400 mg Dose
Tmax (median, hours) 2.0
Cmax (mean, ng/mL) 144
AUC₀₋₂₄ (mean, ng*h/mL) 1540
Half-life (mean, hours) 1.6 - 4.5

Pharmacokinetic parameters following a single oral dose in healthy adult subjects.[4]

Clinical Efficacy Data

Immune Thrombocytopenia (ITP) - Phase 3 LUNA3 Study:

EndpointRilzabrutinib (n=86)Placebo (n=23)p-value
Durable Platelet Response (%) 230<0.0001
Overall Platelet Response (%) 6533-
Median Time to First Platelet Response (days) 36Not Achieved<0.0001

Primary and key secondary endpoints from the pivotal LUNA 3 study in adults with persistent or chronic ITP.

Pemphigus Vulgaris - Phase 2 BELIEVE Study:

EndpointResult
Control of Disease Activity (CDA) within 4 weeks (%) 52
Complete Response by Week 24 (%) 22

Efficacy results from the Phase 2 proof-of-concept study in patients with pemphigus vulgaris.

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis is required to produce this compound with the correct stereochemistry. A general overview of a potential synthetic route is described in patent literature. One of the final steps involves a condensation reaction between 3-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-3-oxo-propanenitrile and 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal in the presence of pyrrolidine and trimethylsilyl chloride in dichloromethane at 0-5 °C. The crude product is then purified to yield the final compound.

In Vitro BTK Occupancy Assay

This assay determines the extent and duration of BTK inhibition by Rilzabrutinib in cells.

Workflow Diagram:

BTK_Occupancy_Workflow start Start treat_cells Treat whole blood with This compound or DMSO start->treat_cells isolate_pbmcs Isolate PBMCs using Ficoll gradient treat_cells->isolate_pbmcs probe_incubation Incubate PBMCs with biotinylated BTK probe isolate_pbmcs->probe_incubation cell_lysis Lyse cells probe_incubation->cell_lysis capture_lysate Capture lysate on streptavidin-coated plates cell_lysis->capture_lysate detect_btk Detect captured BTK using an anti-BTK antibody capture_lysate->detect_btk quantify Quantify signal and calculate % occupancy detect_btk->quantify end End quantify->end

Workflow for the in vitro BTK occupancy assay.

Methodology:

  • Human whole blood is treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Peripheral blood mononuclear cells (PBMCs) are isolated from the treated blood using a Ficoll gradient.

  • The isolated PBMCs are then incubated with a biotinylated BTK-specific probe for 1 hour at 37°C. This probe competes with Rilzabrutinib for binding to BTK.

  • The cells are lysed, and the lysate is transferred to streptavidin-coated plates to capture the biotinylated probe that is bound to BTK.

  • The amount of captured BTK is detected using an anti-BTK antibody conjugated to a reporter molecule.

  • The signal is quantified, and the percentage of BTK occupancy by Rilzabrutinib is calculated by comparing the signal from treated cells to that of the control cells.

Collagen-Induced Arthritis (CIA) in Rats

This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

Workflow Diagram:

CIA_Workflow start Start immunize Immunize rats with bovine type II collagen in Freund's adjuvant start->immunize boost Administer a booster immunization immunize->boost treatment Initiate daily oral treatment with This compound or vehicle boost->treatment monitor Monitor for clinical signs of arthritis (e.g., paw swelling) treatment->monitor histology Collect joints for histopathological analysis monitor->histology end End histology->end

Workflow for the collagen-induced arthritis model.

Methodology:

  • Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Freund's complete adjuvant.

  • A booster immunization with collagen in incomplete Freund's adjuvant is administered 7 days later.

  • Upon the first signs of arthritis, animals are randomized into treatment groups and receive daily oral doses of this compound or vehicle.

  • The severity of arthritis is assessed regularly by measuring paw volume and assigning a clinical score.

  • At the end of the study, joints are collected for histopathological evaluation of inflammation, pannus formation, and bone erosion.

Conclusion

This compound is a highly selective and potent reversible covalent inhibitor of BTK with a well-defined chemical structure and stereochemistry. Its dual mechanism of action, inhibiting both B-cell activation and macrophage-mediated phagocytosis, has demonstrated significant therapeutic potential in clinical trials for immune-mediated diseases such as immune thrombocytopenia and pemphigus vulgaris. The favorable pharmacokinetic and safety profiles, combined with robust efficacy data, position this compound as a promising therapeutic agent. This technical guide provides a comprehensive summary of the key data and methodologies that underpin our current understanding of this novel BTK inhibitor.

References

Pharmacokinetics and bioavailability of oral Rilzabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Oral Rilzabrutinib

Introduction

Rilzabrutinib (also known as PRN1008 and SAR444671) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in the pathways of B-cells and other immune cells, making it a key target for immunomodulatory therapies.[1][2] Rilzabrutinib is under investigation for various autoimmune and inflammatory conditions, most notably immune thrombocytopenia (ITP).[1] In ITP, the drug is thought to work through a dual mechanism: attenuating macrophage-mediated platelet destruction and reducing the production of pathogenic autoantibodies by inhibiting B-cell activation. This guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral Rilzabrutinib, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Rilzabrutinib is characterized by rapid oral absorption and elimination, a short half-life, and low absolute bioavailability. Despite its transient systemic exposure, it achieves sustained and durable BTK occupancy in peripheral blood mononuclear cells over a 24-hour period.

Absorption
  • Rate and Extent of Absorption: Following oral administration, Rilzabrutinib is rapidly absorbed. The median time to reach maximum plasma concentration (Tmax) ranges from approximately 1.0 to 2.5 hours, depending on the formulation and dose. A study with a 400 mg oral tablet reported a median Tmax of about 2.0 hours, while a 300 mg oral solution resulted in a faster Tmax of 1.0 hour.

  • Bioavailability: The absolute oral bioavailability of Rilzabrutinib is low. A study determined the absolute bioavailability of a 400 mg oral tablet to be less than 5%.

  • Dose Proportionality: The maximum plasma concentration (Cmax) and area under the curve (AUC) of Rilzabrutinib increase proportionally with multiple doses ranging from 300 mg to 600 mg. However, at single doses above 600 mg, plasma exposure does not increase proportionally, suggesting dose-limited absorption.

  • Food Effect: The administration of Rilzabrutinib with a high-fat meal (approximately 1,000 calories, 50% from fat) has a moderate impact on its pharmacokinetics. Following a single 400 mg oral dose with a high-fat meal, the Cmax decreased by 31% and the AUC decreased by 20%. A moderate-fat meal was noted to delay absorption by about 1 hour with minimal impact on overall exposure.

Distribution
  • Volume of Distribution: Rilzabrutinib has a large volume of distribution. The volume of distribution at the terminal phase (Vz) after intravenous administration is 149 L.

  • Plasma Protein Binding: Rilzabrutinib is highly bound to human plasma proteins, with a binding percentage of 97.5%. The blood-to-plasma ratio is 0.786.

Metabolism
  • Primary Metabolic Pathway: Rilzabrutinib is predominantly metabolized by the cytochrome P450 (CYP) 3A4 enzyme.

  • Metabolites: The metabolites of Rilzabrutinib are reported to be pharmacologically inactive.

Excretion
  • Route of Elimination: The primary route of elimination for Rilzabrutinib and its metabolites is through the feces. Following a single oral dose of 300 mg of radiolabeled [14C]-rilzabrutinib, approximately 86-93% of the total radioactivity was recovered in the feces.

  • Urinary Excretion: A small fraction of the dose is excreted in the urine. Approximately 5% of the total radioactivity was recovered in urine. Unchanged Rilzabrutinib accounts for a very small portion of this, with about 0.03% to 3.02% of the dose excreted unchanged in the urine.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of oral Rilzabrutinib.

Table 1: Single-Dose Pharmacokinetic Parameters of Rilzabrutinib in Healthy Adults

Dose and Condition Formulation Tmax (h, median) Cmax (ng/mL, mean) AUC0–∞ (ng·h/mL, mean) t½ (h, mean) Reference
100 mg (fasted) Not Specified ~1.0 - - 1.6
400 mg (fasted) Not Specified ~2.1 144 454 3.1
1200 mg (fasted) Not Specified ~3.0 - - 3.2
300 mg (fasted) Oral Solution 1.00 - - 2.45 (geometric mean)
400 mg (fasted) Oral Tablet 2.03 - - 3.20 (geometric mean)

| 400 mg (high-fat meal) | Oral Tablet | - | ↓ 31% | ↓ 20% | - | |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life.

Table 2: Multiple-Dose and ADME Summary of Rilzabrutinib

Parameter Value Notes Reference
Steady-State PK (400 mg BID)
Cmax,ss 150 ng/mL In patients with ITP
AUC24h,ss 1540 ng·h/mL In patients with ITP
Accumulation Ratio 1.3 - 1.6 With twice-daily dosing
ADME Parameters
Absolute Bioavailability <5% 400 mg oral tablet
Volume of Distribution (Vz) 149 L Following IV administration
Plasma Protein Binding 97.5%
Primary Metabolism CYP3A4
% Dose in Feces ~86-93% As total radioactivity
% Dose in Urine ~5% As total radioactivity

| Apparent Clearance (CL/F) | 246 - 911 L/h | In patients with ITP | |

Cmax,ss: Steady-state maximum plasma concentration; AUC24h,ss: Steady-state area under the curve over 24 hours; ADME: Absorption, Distribution, Metabolism, Excretion; BID: Twice daily.

Table 3: Effect of a Potent CYP3A4 Inhibitor (Ritonavir) on Rilzabrutinib Pharmacokinetics

Rilzabrutinib Dose Co-administered Drug Change in Rilzabrutinib Cmax Change in Rilzabrutinib AUC0–∞ Reference
100 mg Ritonavir 100 mg 7-fold increase 17-fold increase

| 400 mg | Ritonavir 100 mg | 4.9-fold increase (from 144 to 712 ng/mL) | 8.4-fold increase (from 454 to 3800 ng·h/mL) | |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data.

Absolute Bioavailability and Mass Balance (AME) Study

A single-center, open-label, non-randomized, two-part Phase I study was conducted in healthy male participants to evaluate the absolute bioavailability and to characterize the absorption, metabolism, and excretion (AME) of Rilzabrutinib.

  • Part 1 (Absolute Bioavailability):

    • Objective: To determine the absolute oral bioavailability of a 400 mg Rilzabrutinib tablet.

    • Protocol: Eight healthy male subjects received a single oral dose of a 400 mg Rilzabrutinib tablet concomitantly with an intravenous (IV) microtracer dose of approximately 100 µg of [14C]-rilzabrutinib.

    • Sample Collection: Serial blood samples were collected to determine the plasma concentrations of both unlabeled Rilzabrutinib (from the oral dose) and [14C]-rilzabrutinib (from the IV dose).

    • Analysis: Plasma concentrations were measured using validated analytical methods. Absolute bioavailability was calculated as the ratio of the dose-normalized AUC from the oral administration to the AUC from the IV administration.

  • Part 2 (AME):

    • Objective: To characterize the absorption, metabolism, and excretion of Rilzabrutinib.

    • Protocol: Ten healthy male subjects received a single oral dose of 300 mg of [14C]-rilzabrutinib solution.

    • Sample Collection: Blood, urine, and feces were collected at predetermined intervals to measure the concentrations of total radioactivity and unchanged Rilzabrutinib. In a subset of subjects, bile was also collected.

    • Analysis: The total radioactivity in all matrices was measured to determine the mass balance and routes of excretion. Metabolite profiling was conducted to identify the metabolic pathways.

Food Effect Study

A Phase 1, cross-over study was designed to evaluate the effect of food on the bioavailability of Rilzabrutinib formulations in healthy participants.

  • Objective: To assess the impact of a high-fat meal on the rate and extent of Rilzabrutinib absorption.

  • Protocol: Healthy subjects received a single oral 400 mg dose of Rilzabrutinib on two separate occasions: once under fasted conditions (overnight fast) and once following a standardized high-fat breakfast. A washout period separated the two dosing periods.

  • Sample Collection: Serial blood samples were collected over 24 hours post-dose during each period.

  • Analysis: Plasma concentrations of Rilzabrutinib were determined, and key PK parameters (Cmax, AUC, Tmax) were calculated and compared between the fed and fasted states to quantify the food effect.

Visualizations

Signaling Pathway Inhibition

cluster_Bcell B-Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) LYN_SYK_B LYN / SYK BCR->LYN_SYK_B PI3K_B PI3K LYN_SYK_B->PI3K_B BTK_B BTK PI3K_B->BTK_B recruits & activates PLCg2 Downstream Signaling (e.g., PLCγ2) BTK_B->PLCg2 Activation B-Cell Activation & Autoantibody Production PLCg2->Activation FcR Fcγ Receptor (FcγR) LYN_SYK_M LYN / SYK FcR->LYN_SYK_M PI3K_M PI3K LYN_SYK_M->PI3K_M BTK_M BTK PI3K_M->BTK_M recruits & activates Phagocytosis Phagocytosis of Antibody-Coated Platelets BTK_M->Phagocytosis Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK_B Inhibits Rilzabrutinib->BTK_M Inhibits cluster_protocol ADME Study Protocol cluster_analysis Sample Analysis start Healthy Male Volunteers dosing Single Oral Dose 300 mg [14C]-Rilzabrutinib (Solution) start->dosing collection Sample Collection (Blood, Urine, Feces, Bile) dosing->collection radioactivity Total Radioactivity Measurement collection->radioactivity concentration Unchanged Rilzabrutinib Concentration (LC-MS/MS) collection->concentration metabolite Metabolite Profiling collection->metabolite reporting Data Reporting: - Mass Balance - Excretion Routes - PK Parameters cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism Dose Oral Rilzabrutinib Dose Solubility Solubility/ Dissolution Dose->Solubility Permeability Intestinal Permeability Solubility->Permeability influences Gut Intestinal Wall (CYP3A4) Permeability->Gut Absorbed Drug Food Food Intake (High-Fat Meal) Food->Permeability ↓ Cmax, AUC Liver Hepatic (CYP3A4) Gut->Liver Bioavailability Systemic Circulation (Low Bioavailability, <5%) Liver->Bioavailability leads to Inhibitors CYP3A4 Inhibitors (e.g., Ritonavir) Inhibitors->Gut Inhibits Inhibitors->Liver Inhibits

References

A Technical Guide to the Preclinical Profile of Rilzabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated diseases.[1][2] BTK is a critical signaling enzyme in both adaptive and innate immune cells, including B cells, macrophages, mast cells, and basophils.[1][2] By targeting BTK, rilzabrutinib modulates multiple pathogenic pathways, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, thereby reducing autoantibody production and inhibiting inflammatory responses.[3] Its unique reversible covalent binding mechanism allows for high selectivity, a long residence time on the BTK target, and sustained pharmacodynamic effects despite low systemic exposure and a short plasma half-life. This preclinical technical guide summarizes the key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the core mechanisms and workflows associated with rilzabrutinib's development.

Mechanism of Action and Kinase Selectivity

Rilzabrutinib is designed to form a reversible covalent bond with a non-catalytic cysteine residue (Cys481) within the active site of BTK. This "Tailored Covalency" results in a rapid on-rate and a slow off-rate, leading to prolonged and durable inhibition of BTK activity. Unlike irreversible inhibitors, this reversibility is thought to mitigate the risk of permanent off-target modification and associated toxicities.

Signaling Pathway Inhibition

Rilzabrutinib potently blocks downstream signaling from both B-cell receptors (BCR) and Fc receptors (FcγR and FcεR), which are central to the pathophysiology of many autoimmune diseases. In B cells, this leads to reduced activation and proliferation, and consequently, decreased production of pathogenic autoantibodies. In myeloid cells like macrophages, basophils, and mast cells, rilzabrutinib inhibits FcR-mediated activation, phagocytosis, and the release of inflammatory mediators.

Rilzabrutinib_Signaling_Pathway cluster_BCell B Cell cluster_Macrophage Macrophage / Mast Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK_B BTK Syk->BTK_B PLCg2_B PLCγ2 BTK_B->PLCg2_B B_Activation B-Cell Activation & Autoantibody Production PLCg2_B->B_Activation FcR Fc Receptor (FcγR / FcεR) Syk_M Syk FcR->Syk_M BTK_M BTK Syk_M->BTK_M PLCg2_M PLCγ2 BTK_M->PLCg2_M M_Activation Phagocytosis & Inflammatory Mediator Release PLCg2_M->M_Activation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK_B Inhibits Rilzabrutinib->BTK_M Inhibits

Caption: Rilzabrutinib inhibits BTK in B-cell and myeloid cell signaling pathways.
Kinase Inhibition Profile

Rilzabrutinib demonstrates high selectivity for BTK. In a broad kinase panel screening, it displayed potent activity against a very limited number of kinases, minimizing the potential for off-target effects.

Table 1: In Vitro Kinase Inhibition Profile of Rilzabrutinib

Kinase Target IC50 (nM) Kinases with >90% Inhibition at 1 µM
BTK 1.3 BTK
RLK (TXK) <10 RLK
TEC <10 TEC
BMX <10 BMX
BLK <10 BLK
ERBB4 Not specified ERBB4
ITK Residence Time: 44 min -

| EGFR | No activity reported | - |

Data compiled from multiple preclinical studies.

In Vitro Cellular Activity

Rilzabrutinib's inhibitory effects on BTK translate to potent functional activity across various immune cell types without inducing cell death.

B-Cell Function

Rilzabrutinib effectively inhibits BCR-dependent B-cell proliferation and the production of both IgM and IgG antibodies.

Table 2: Rilzabrutinib Activity in Cellular B-Cell Assays

Assay Endpoint Measured IC50 (nM)
B-Cell Activation anti-IgM induced CD69 expression Potent inhibition reported
T-cell Dependent IgG Production IgG levels (anti-CD40 + IL-21 stim.) 20 ± 20

| T-cell Dependent IgM Production | IgM levels (anti-CD40 + IL-21 stim.) | 800 ± 1000 |

Innate Immune Cell Function

The compound also demonstrates potent inhibition of FcR signaling in basophils, mast cells, and macrophages. This activity is crucial for its therapeutic effect in diseases driven by autoantibody-mediated phagocytosis or mast cell degranulation.

Table 3: Rilzabrutinib Activity in Innate Immune Cell Assays

Cell Type Pathway Endpoint Measured Result
Human Basophils FcεR (IgE-mediated) Degranulation (CD63 expression) Potent inhibition
Macrophages FcγR Phagocytosis of antibody-coated cells Inhibition reported

| Platelets | GPVI / CLEC-2 | Platelet Aggregation | No significant interference with normal platelet aggregation |

In Vivo Preclinical Efficacy

Rilzabrutinib has demonstrated significant, dose-dependent efficacy in multiple rodent and canine models of immune-mediated diseases.

Logical Relationship: Pharmacokinetics and Pharmacodynamics

A key feature of rilzabrutinib is its ability to achieve sustained target occupancy and biological effect despite having a short plasma half-life (~3-4 hours). This is attributed to the long residence time of the drug on the BTK enzyme, a direct result of its reversible covalent binding mechanism.

Rilzabrutinib_PKPD_Logic Mechanism Reversible Covalent Binding to BTK Residence Long Residence Time on BTK Target Mechanism->Residence PK Short Plasma Half-Life (Low Systemic Exposure) Efficacy Durable In Vivo Therapeutic Efficacy PD Sustained BTK Occupancy (>80% over 24h) Residence->PD PD->Efficacy

Caption: The relationship between Rilzabrutinib's binding, PK, and durable PD effect.
Efficacy in Animal Models

Rilzabrutinib has shown protective and therapeutic effects across various models of autoimmune disease.

Table 4: Summary of Rilzabrutinib Efficacy in In Vivo Models

Disease Model Species Key Findings
Collagen-Induced Arthritis (CIA) Rat Dose-dependent improvement in clinical scores and joint pathology.
Immune Thrombocytopenia (ITP) Mouse Significant, dose-dependent prevention of platelet loss.
Antibody-Induced Nephritis Mouse Protection against kidney damage.
Arthus Reaction Rat Blockade of autoantibody-mediated FcγR signaling.

| Pemphigus Foliaceus | Canine | Rapid clinical improvement and substantial/complete disease control. |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are overviews of key experimental protocols used in the evaluation of rilzabrutinib.

In Vitro Kinase and Cellular Assays
  • Kinase Selectivity Screen: Rilzabrutinib (e.g., at 1 µM) is incubated with a large panel of recombinant kinases (e.g., 251 kinases) in an ATP-competitive enzymatic inhibition assay. The percentage of inhibition is measured, and for kinases showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC50 value.

  • B-Cell Antibody Production Assay: Primary B cells are isolated and stimulated with T-cell dependent activators (e.g., anti-CD40 and IL-21). The cells are cultured in the presence of varying concentrations of rilzabrutinib. After a set incubation period (e.g., 72-96 hours), supernatants are collected, and the concentrations of secreted IgG and IgM are quantified using ELISA.

  • Basophil Activation Test (BAT): Whole human blood is incubated with an IgE-receptor cross-linking agent in the presence of rilzabrutinib or vehicle control. Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescent antibodies against surface markers (e.g., CD203c for basophils and CD63 as a marker of degranulation). The percentage of activated (CD63+) basophils is then quantified using flow cytometry.

In Vivo Study Workflow: Collagen-Induced Arthritis (CIA) Model

The CIA model is a standard preclinical model for rheumatoid arthritis. The workflow involves inducing the disease and then administering the therapeutic agent to assess its effect on disease progression.

CIA_Workflow cluster_workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day7 Day 7: Booster Immunization (Collagen in IFA) Day0->Day7 Day10 Day ~10-13: Onset of Arthritis (Clinical Scoring Begins) Day7->Day10 Dosing Treatment Period: Oral Dosing (Vehicle or Rilzabrutinib) Day10->Dosing Monitoring Ongoing Monitoring: - Clinical Score (Paw Swelling) - Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: - Histopathology of Joints - Biomarker Analysis - PK/PD (BTK Occupancy) Monitoring->Endpoint

References

(E)-Rilzabrutinib: A Technical Guide to a Reversible Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1] Developed for the treatment of immune-mediated diseases, rilzabrutinib's unique mechanism of action offers a differentiated profile compared to first-generation, irreversible BTK inhibitors.[2][3] This technical guide provides an in-depth overview of rilzabrutinib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its characterization.

Mechanism of Action

Rilzabrutinib's therapeutic effect stems from its ability to modulate the immune system by inhibiting BTK. BTK is a key enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for the activation, proliferation, and differentiation of B-cells and other immune cells like macrophages and mast cells.[3][4] By blocking BTK, rilzabrutinib can impede the production of autoantibodies by B-cells and the phagocytosis of antibody-coated cells by macrophages, two processes central to the pathophysiology of many autoimmune diseases.

The molecule is designed with a "tailed covalency" that allows it to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition. However, this bond is reversible, which is a key distinguishing feature. This reversibility, combined with a high selectivity for BTK, is intended to minimize off-target effects and the associated toxicities observed with irreversible BTK inhibitors, such as bleeding events due to the inhibition of other kinases like Tec that are involved in platelet aggregation.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of Rilzabrutinib
ParameterValueCell Line/Assay TypeReference
BTK IC50 1.3 nMIn vitro enzyme assay
BTK (C481S mutant) IC50 1.2 nMIn vitro cell model
Tec IC50 0.8 nMIn vitro enzyme assay
Kinase Selectivity >90% inhibition of 6 out of 251 kinases at 1 µMKinase panel screening
Plaque-induced Platelet Aggregation IC50 0.16 µMMultiple electrode aggregometry
Table 2: Clinical Efficacy of Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase III Study
EndpointRilzabrutinib (400 mg twice daily)Placebop-valueReference
Durable Platelet Response 23%0%<0.0001
Overall Platelet Response 64%32%-
Median Time to First Platelet Response (in responders) 15 daysNot Achieved-
Reduction in Rescue Therapy Use 52% reduction-0.0007
Improvement in Bleeding Scores (Week 25) Significant improvement-0.0006
Improvement in Physical Fatigue (Week 25) Significant improvement-0.0003

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway and Rilzabrutinib's Point of Intervention

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Rilzabrutinib This compound Rilzabrutinib->BTK Inhibits PKC PKC PLCG2->PKC IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Antibody Production) NFkB->Gene_Expression

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: LanthaScreen™ Kinase Binding Assay

LanthaScreen_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (BTK) - Europium-labeled Antibody - Alexa Fluor™ 647-labeled Tracer - Rilzabrutinib (Test Compound) - Assay Buffer start->prepare_reagents add_compound Add Rilzabrutinib dilutions to 384-well plate prepare_reagents->add_compound add_kinase_ab Add Kinase/Antibody mixture add_compound->add_kinase_ab add_tracer Add Tracer add_kinase_ab->add_tracer incubate Incubate at room temperature (e.g., 1 hour) add_tracer->incubate read_plate Read plate on a TR-FRET compatible reader incubate->read_plate analyze Analyze Data: - Calculate TR-FRET ratio - Plot dose-response curve - Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining rilzabrutinib's binding affinity to BTK.

Experimental Workflow: Western Blot for BTK Signaling

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment: - Culture B-cells (e.g., Ramos) - Treat with Rilzabrutinib - Stimulate with anti-IgM start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-BTK, anti-total-BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Analysis: - Image capture - Densitometry detection->analysis end End analysis->end

Caption: Workflow for assessing rilzabrutinib's effect on BTK phosphorylation.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for Rilzabrutinib

This protocol is adapted for the characterization of inhibitors like rilzabrutinib against BTK.

1. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare a 1X solution from the 5X stock by diluting with distilled H2O.
  • Test Compound (Rilzabrutinib): Prepare a serial dilution of rilzabrutinib in 1X Kinase Buffer A with a final DMSO concentration of 3%.
  • Kinase/Antibody Mixture: Dilute the BTK enzyme and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A to 3X the final desired concentration.
  • Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer to 3X the final desired concentration in 1X Kinase Buffer A.

2. Assay Procedure:

  • Add 5 µL of the rilzabrutinib serial dilutions to a low-volume 384-well plate.
  • Add 5 µL of the kinase/antibody mixture to each well.
  • Initiate the reaction by adding 5 µL of the tracer solution to each well.
  • Cover the plate and incubate for 1 hour at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate using a TR-FRET-compatible plate reader.
  • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
  • Plot the emission ratio against the logarithm of the rilzabrutinib concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve with a variable slope.

Western Blot Analysis of BTK Phosphorylation

This protocol allows for the assessment of rilzabrutinib's inhibitory effect on BTK activation in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.
  • Treat the cells with varying concentrations of rilzabrutinib (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
  • Stimulate the B-cell receptor pathway to induce BTK autophosphorylation by adding anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C.

2. Cell Lysis and Protein Quantification:

  • Harvest the cells by centrifugation and wash with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein lysates to the same concentration, add SDS-PAGE loading buffer, and denature by boiling.
  • Separate the proteins by size on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour.
  • Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223) overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again to remove unbound secondary antibody.

5. Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using a digital imaging system.
  • For normalization, the membrane can be stripped and re-probed with an antibody for total BTK.

Flow Cytometry for B-Cell Activation Markers

This protocol can be used to evaluate the effect of rilzabrutinib on B-cell activation by measuring the expression of cell surface markers.

1. B-Cell Isolation and Culture:

  • Isolate B-cells from peripheral blood mononuclear cells (PBMCs) or a spleen using a B-cell isolation kit.
  • Resuspend the purified B-cells in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

2. Cell Treatment and Stimulation:

  • Treat the B-cells with different concentrations of rilzabrutinib and a vehicle control.
  • Add a B-cell stimulus (e.g., anti-IgM, anti-CD40, or CpG) to the cell suspension.
  • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.

3. Staining for Flow Cytometry:

  • Harvest the cells and transfer them to FACS tubes.
  • Wash the cells with FACS buffer (PBS with 1-2% FBS).
  • Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies against B-cell markers (e.g., B220 or CD19) and activation markers (e.g., CD69, CD86).
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer to remove unbound antibodies.

4. Data Acquisition and Analysis:

  • Resuspend the final cell pellet in FACS buffer.
  • Acquire the samples on a flow cytometer.
  • Analyze the data by first gating on the B-cell population (e.g., B220 or CD19 positive) and then quantifying the percentage of cells expressing the activation markers.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action as a reversible covalent BTK inhibitor. Its high selectivity and reversible binding profile are designed to offer a favorable safety and tolerability profile while maintaining potent immunomodulatory activity. The preclinical and clinical data, particularly from the LUNA 3 trial in ITP, demonstrate its potential to provide significant clinical benefit in immune-mediated diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of rilzabrutinib and other similar molecules in the drug development pipeline.

References

(E)-Rilzabrutinib: A Technical Guide to its Role in B-Cell Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its unique mechanism of action, characterized by a long residence time on BTK with low systemic exposure, allows for potent and selective inhibition of B-cell activation and downstream inflammatory processes.[2][3] This technical guide provides an in-depth analysis of Rilzabrutinib's mechanism of action, its impact on BCR and other immune cell signaling pathways, a compilation of key quantitative data, and detailed protocols for essential experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating BTK inhibitors and their therapeutic applications in immune-mediated diseases.

Introduction to this compound

Rilzabrutinib is a highly selective and potent BTK inhibitor designed for the treatment of immune-mediated diseases.[4] Unlike first-generation irreversible BTK inhibitors, Rilzabrutinib's reversible covalent binding to cysteine 481 in the ATP-binding site of BTK offers a distinct pharmacological profile.[5] This allows for sustained target engagement while minimizing off-target effects, a crucial attribute for therapies targeting chronic inflammatory and autoimmune conditions. Preclinical and clinical studies have demonstrated its efficacy in modulating the activity of B-cells and other innate immune cells, including macrophages, mast cells, and basophils, without inducing cell death.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The B-cell receptor signaling cascade is fundamental for B-cell development, activation, proliferation, and differentiation into antibody-producing plasma cells. Antigen binding to the BCR initiates a series of intracellular signaling events, with BTK playing a pivotal role.

Upon antigen engagement, the BCR clusters, leading to the activation of Src family kinases such as LYN and SYK. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR's associated CD79A and CD79B signaling molecules. This phosphorylation creates docking sites for SYK, which, upon activation, phosphorylates key adaptor proteins, including SLP-65 (BLNK). This leads to the formation of a "signalosome" complex that recruits and activates downstream effectors.

One of the most critical downstream effectors is Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for both BTK and its activator, Phospholipase C gamma 2 (PLCγ2), bringing them into close proximity. Activated BTK then phosphorylates and activates PLCγ2. Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes essential for B-cell activation, proliferation, and survival.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN activates CD79AB CD79A/B (ITAMs) SYK SYK CD79AB->SYK recruits & activates PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK recruits PLCG2 PLCγ2 PIP3->PLCG2 recruits Antigen Antigen Antigen->BCR binds LYN->CD79AB phosphorylates PI3K PI3K SYK->PI3K activates SYK->BTK activates PI3K->PIP3 BTK->PLCG2 phosphorylates & activates Rilzabrutinib This compound Rilzabrutinib->BTK inhibits IP3 IP3 PLCG2->IP3 PIP2 to DAG DAG PLCG2->DAG PIP2 to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_NFAT NF-κB / NFAT Activation Ca_release->NFkB_NFAT PKC->NFkB_NFAT Gene_Expression Gene Expression (Activation, Proliferation, Survival) NFkB_NFAT->Gene_Expression

Caption: B-Cell Receptor (BCR) Signaling Pathway and Rilzabrutinib's Point of Intervention.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of BTK. It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively blocking its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably PLCγ2. By disrupting this critical step, Rilzabrutinib effectively halts the entire downstream cascade that leads to B-cell activation, proliferation, and the production of autoantibodies.

Beyond the BCR pathway in B-cells, BTK is also a crucial signaling component in other immune cells. In macrophages, BTK is involved in Fcγ receptor (FcγR)-mediated signaling, which is responsible for the phagocytosis of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP). Rilzabrutinib inhibits this process, thereby reducing the destruction of platelets. Additionally, Rilzabrutinib has been shown to inhibit IgE-mediated, FcεR-dependent immune mechanisms in basophils and mast cells.

Rilzabrutinib_MoA cluster_Bcell B-Cell cluster_Macrophage Macrophage BCR_activation BCR Activation BTK_B BTK BCR_activation->BTK_B Bcell_response B-Cell Proliferation & Autoantibody Production BTK_B->Bcell_response leads to FcR_activation FcγR Activation (Antibody-coated platelets) BTK_M BTK FcR_activation->BTK_M Phagocytosis Phagocytosis of Platelets BTK_M->Phagocytosis leads to Rilzabrutinib This compound Rilzabrutinib->BTK_B inhibits Rilzabrutinib->BTK_M inhibits

Caption: Dual Mechanism of Action of this compound in B-Cells and Macrophages.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Rilzabrutinib

ParameterValueCell/SystemComments
BTK IC50 1.3 ± 0.5 nMEnzyme Assay (16 µM ATP)Potent inhibition of BTK enzymatic activity.
3.1 ± 0.7 nMEnzyme Assay (160 µM ATP)ATP-competitive inhibition.
9.8 ± 0.7 nMEnzyme Assay (800 µM ATP)ATP-competitive inhibition.
BTK Occupancy IC50 8 ± 2 nMRamos B CellsPotent target engagement in a B-cell line.
Other Kinase IC50
TEC0.8 ± 0.1 nMEnzyme Assay
BMX1.0 ± 0.1 nMEnzyme Assay
RLK1.2 ± 0.3 nMEnzyme Assay
BLK6.3 ± 0.7 nMEnzyme Assay
B-Cell Function IC50
B-Cell Proliferation5 ± 2.4 nMHuman B-Cells (BCR-induced)Inhibition of B-cell functional response.
CD69 Expression126 ± 32 nMHuman B-CellsInhibition of B-cell activation marker.
Platelet Aggregation IC50
Plaque-induced0.16 µMHuman Platelets

Table 2: Clinical Efficacy of Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase 3 Study

EndpointRilzabrutinib (n=133)Placebo (n=69)p-value
Durable Platelet Response 23%0%<0.0001
Overall Platelet Response 65%33%N/A
Median Time to First Response 15 daysNot ReachedN/A
Reduction in Rescue Therapy Use 52% reductionN/A0.0007

Durable Platelet Response was defined as a platelet count greater than 50,000/microliter for at least eight of the last 12 weeks of the 24-week treatment period.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Rilzabrutinib are provided below.

LanthaScreen™ Eu Kinase Binding Assay for BTK

This assay is used to determine the binding affinity (IC50) of inhibitors to BTK.

LanthaScreen_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilution Series - Kinase/Antibody Mixture - Tracer Solution start->prepare_reagents add_compound Add 5 µL of Test Compound to 384-well plate prepare_reagents->add_compound add_kinase_ab Add 5 µL of Kinase/Antibody Mixture add_compound->add_kinase_ab add_tracer Add 5 µL of Tracer add_kinase_ab->add_tracer incubate Incubate for 1 hour at Room Temperature add_tracer->incubate read_plate Read Plate (FRET Signal) incubate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • BTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (Rilzabrutinib)

  • 384-well plate

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in Kinase Buffer A.

    • Prepare a mixture of BTK kinase and Eu-anti-tag antibody in Kinase Buffer A.

    • Prepare the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

  • Assay Assembly:

    • To each well of a 384-well plate, add 5 µL of the test compound dilution.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Data Analysis:

    • The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.

    • Plot the FRET signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

BTK Occupancy Assay in Ramos B Cells

This assay measures the percentage of BTK enzyme that is bound by an inhibitor within a cell.

Materials:

  • Ramos B cells

  • Rilzabrutinib

  • Biotinylated covalent BTK probe

  • Cell lysis buffer

  • Streptavidin-coated ELISA plates

  • Anti-BTK antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP

Procedure:

  • Cell Treatment:

    • Culture Ramos B cells to the desired density.

    • Treat the cells with a range of concentrations of Rilzabrutinib for a specified time (e.g., 1 hour). Include a vehicle-only control.

  • Cell Lysis:

    • Wash the cells to remove excess compound.

    • Lyse the cells to release intracellular proteins.

  • Probe Labeling:

    • Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by Rilzabrutinib.

  • ELISA:

    • Add the lysates to streptavidin-coated ELISA plates. The biotinylated probe-bound BTK will be captured on the plate.

    • Wash the plates to remove unbound proteins.

    • Add a primary antibody that specifically recognizes BTK.

    • Wash and add an HRP-conjugated secondary antibody.

    • Wash and add the HRP substrate to develop a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • The signal is proportional to the amount of unoccupied BTK.

    • Calculate the percentage of BTK occupancy for each Rilzabrutinib concentration relative to the vehicle control.

B-Cell Activation Assay (CD69 Expression)

This assay assesses the ability of an inhibitor to block the early stages of B-cell activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells

  • Anti-IgM antibody (for BCR stimulation)

  • Rilzabrutinib

  • Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation marker)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Inhibitor Pre-incubation:

    • Pre-incubate the cells with various concentrations of Rilzabrutinib for a specified time.

  • B-Cell Stimulation:

    • Stimulate the B-cells by adding anti-IgM antibody to cross-link the BCR.

    • Incubate for a period sufficient to induce CD69 expression (e.g., 18-24 hours).

  • Staining:

    • Wash the cells and stain with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on the CD19-positive B-cell population.

    • Determine the percentage of CD19+ cells that are also CD69-positive in each treatment condition.

    • Calculate the IC50 of Rilzabrutinib for the inhibition of CD69 expression.

Conclusion

This compound is a promising therapeutic agent for a range of immune-mediated diseases, owing to its potent and selective inhibition of BTK. Its reversible covalent mechanism of action provides a favorable safety and pharmacodynamic profile. By effectively blocking key signaling pathways in both B-cells and innate immune cells, Rilzabrutinib addresses multiple pathological processes involved in autoimmunity and inflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Rilzabrutinib and other BTK inhibitors.

References

(E)-Rilzabrutinib's Kinase Selectivity: A Deep Dive into On- and Off-Target Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the kinase selectivity profile of (E)-Rilzabrutinib (PRN1008), an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of immune-mediated diseases, Rilzabrutinib's efficacy and safety profile are intrinsically linked to its high selectivity for BTK and minimal off-target kinase interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative kinase inhibition data, the experimental methodologies employed, and the key signaling pathways involved.

Executive Summary

This compound is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical mediator in B-cell and myeloid cell signaling pathways. Extensive kinase profiling has demonstrated that Rilzabrutinib exhibits a clean off-target profile, with significant inhibition observed for only a small number of other kinases at therapeutic concentrations. This high degree of selectivity is attributed to its unique reversible covalent binding mechanism. This guide summarizes the publicly available data on Rilzabrutinib's kinase selectivity, providing a valuable resource for understanding its mechanism of action and potential therapeutic applications.

Rilzabrutinib's Target Selectivity Profile

Rilzabrutinib was designed to maximize potency against BTK while minimizing interactions with other kinases, thereby reducing the potential for off-target side effects. The primary evidence for its selectivity comes from a comprehensive kinase screen of 251 kinases.

Kinome Scan Profiling

In a broad enzymatic inhibition panel, Rilzabrutinib was screened at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with greater than 90% inhibition observed for only six out of 251 kinases.[1]

Quantitative Inhibition of Key Kinases

For the kinases that showed significant inhibition in the initial screen, half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of Rilzabrutinib against these targets. The results highlight a substantial therapeutic window between the inhibition of BTK and off-target kinases.

Kinase TargetKinase FamilyIC50 (nM)Reference
BTK Tec1.3 ± 0.5 [1]
TECTec0.8 ± 0.1[1]
BMXTec1.0 ± 0.1[1]
RLK (TXK)Tec1.2 ± 0.3[1]
BLKSrc6.3 ± 0.7
ERBB4ErbB>90% inhibition at 1µM

Experimental Protocols

The kinase selectivity data for Rilzabrutinib was generated using established and validated biochemical assays.

Kinase Inhibition Assays (KINOMEscan™)

The primary kinase selectivity profiling of Rilzabrutinib was conducted using a competitive binding assay platform, such as KINOMEscan™.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.

  • Methodology:

    • Kinases are produced as fusions with a DNA tag.

    • The kinase-DNA fusion is incubated with the test compound (Rilzabrutinib) and an immobilized ligand.

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

    • The results are reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control.

  • IC50 Determination: For kinases showing significant inhibition (typically >50%) in the initial screen, dose-response curves are generated by testing a range of inhibitor concentrations. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation.

Cellular BTK Occupancy Assay

To assess the engagement of Rilzabrutinib with its target in a cellular context, a BTK occupancy assay is employed.

  • Principle: This assay measures the ability of Rilzabrutinib to bind to BTK within cells, thereby preventing the binding of a subsequently added probe.

  • Methodology:

    • Cells expressing BTK (e.g., B-cell lines) are incubated with varying concentrations of Rilzabrutinib.

    • After incubation, a biotinylated, irreversible BTK ligand is added to the cells. This probe will bind to any BTK that is not occupied by Rilzabrutinib.

    • The cells are lysed, and the biotinylated BTK is captured on a streptavidin-coated plate.

    • The amount of captured biotinylated BTK is detected using an anti-BTK antibody conjugated to a reporter enzyme.

    • A decrease in the signal indicates an increase in BTK occupancy by Rilzabrutinib.

Signaling Pathways and Experimental Workflows

To visualize the biological context of Rilzabrutinib's action and the experimental procedures, the following diagrams are provided.

B-Cell Receptor (BCR) Signaling Pathway

Rilzabrutinib's primary therapeutic effect is mediated through the inhibition of the B-cell receptor signaling pathway.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG NFkB_etc NF-κB, NFAT, MAPK Activation IP3_DAG->NFkB_etc Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition

Caption: Rilzabrutinib inhibits BTK in the BCR signaling pathway.

Fc Receptor (FcR) Signaling Pathway

Rilzabrutinib also modulates immune responses by inhibiting BTK in the Fc receptor signaling pathway in myeloid cells.

FcR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor SYK SYK FcR->SYK Immune Complex Binding BTK BTK SYK->BTK Downstream Phagocytosis, Cytokine Release BTK->Downstream Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition

Caption: Rilzabrutinib blocks FcR-mediated signaling by inhibiting BTK.

KINOMEscan™ Experimental Workflow

The following diagram illustrates the general workflow of a KINOMEscan™ assay used for profiling kinase inhibitors.

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation & Binding cluster_detection Detection Kinase Kinase-DNA Conjugate Incubate Incubate Kinase, Ligand, and Rilzabrutinib Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Rilzabrutinib This compound Rilzabrutinib->Incubate Wash Wash Unbound Kinase Incubate->Wash qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR Data Data Analysis: % Inhibition, IC50 qPCR->Data

Caption: Workflow of the KINOMEscan™ competitive binding assay.

Conclusion

The comprehensive kinase selectivity profiling of this compound confirms its high affinity and specificity for its intended target, Bruton's tyrosine kinase. The minimal off-target activity, as demonstrated by kinome-wide screening and IC50 determinations, underscores the rational design of this reversible covalent inhibitor. This favorable selectivity profile is a key contributor to its observed efficacy and safety in clinical studies for various immune-mediated diseases. The detailed data and methodologies presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel kinase inhibitors.

References

(E)-Rilzabrutinib: A Technical Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in both innate and adaptive immune pathways.[1][2] This technical guide provides an in-depth analysis of the mechanism of action and immunological effects of this compound, drawing from key preclinical and clinical data. Rilzabrutinib has demonstrated potent inhibitory effects on B-cell activation, proliferation, and antibody production, key components of the adaptive immune response.[3][4] Concurrently, it effectively modulates innate immunity by inhibiting Fc receptor (FcR)-mediated signaling in macrophages, neutrophils, mast cells, and basophils, thereby reducing phagocytosis, degranulation, and the release of inflammatory mediators.[3] This dual action on both arms of the immune system underscores its therapeutic potential in a range of immune-mediated diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial downstream signaling molecule for the B-cell receptor (BCR) and various Fc receptors (FcRs) on myeloid cells. As such, BTK plays a pivotal role in the activation, proliferation, and differentiation of B lymphocytes, as well as the effector functions of innate immune cells including macrophages, neutrophils, mast cells, and basophils. Dysregulation of BTK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.

This compound (formerly PRN1008) is a novel, orally available, reversible covalent inhibitor of BTK. Its unique mechanism of action allows for high selectivity and sustained target occupancy while minimizing off-target effects. By targeting BTK, rilzabrutinib offers a therapeutic strategy that can simultaneously address both the adaptive and innate immune drivers of autoimmune and inflammatory disorders.

Effects on Adaptive Immunity

Rilzabrutinib profoundly impacts the adaptive immune system, primarily through its potent inhibition of B-cell functions.

Inhibition of B-Cell Activation and Proliferation

Upon engagement of the B-cell receptor (BCR), a signaling cascade is initiated that is critically dependent on BTK. Rilzabrutinib effectively blocks this pathway, leading to a significant reduction in B-cell activation and proliferation.

cluster_membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCg2->Downstream Response B-Cell Activation, Proliferation, Differentiation Downstream->Response Rilzabrutinib This compound Rilzabrutinib->BTK

BCR Signaling Pathway Inhibition
Reduction of Antibody Production

By inhibiting B-cell differentiation into plasma cells, rilzabrutinib significantly reduces the production of immunoglobulins. Preclinical studies have demonstrated a dose-dependent inhibition of both IgM and IgG production following T-cell-dependent and -independent B-cell stimulation.

Effects on Innate Immunity

Rilzabrutinib's impact on innate immunity is primarily mediated through the inhibition of Fc receptor signaling in various myeloid cells.

Inhibition of FcγR-Mediated Phagocytosis in Macrophages

In many autoimmune diseases, opsonization of self-tissues by autoantibodies leads to their destruction by macrophages through Fcγ receptor (FcγR)-mediated phagocytosis. BTK is a key signaling molecule downstream of FcγR. Rilzabrutinib has been shown to block this pathway, thereby inhibiting the phagocytosis of antibody-coated cells.

cluster_membrane FcgammaR Fcγ Receptor (FcγR) Syk Syk FcgammaR->Syk ImmuneComplex Immune Complex (IgG-coated cell) ImmuneComplex->FcgammaR BTK BTK Syk->BTK Downstream Downstream Signaling BTK->Downstream Response Phagocytosis, Cytokine Release Downstream->Response Rilzabrutinib This compound Rilzabrutinib->BTK

FcγR Signaling Pathway Inhibition in Macrophages
Modulation of Neutrophil, Mast Cell, and Basophil Function

Rilzabrutinib also inhibits BTK-dependent signaling in other innate immune cells:

  • Neutrophils: It has been observed to decrease neutrophil activation.

  • Mast Cells and Basophils: Rilzabrutinib inhibits IgE-mediated degranulation through the FcεRI pathway, reducing the release of histamine and other inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data on the inhibitory effects of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Rilzabrutinib on Immune Cell Functions

Assay Cell Type Stimulus Readout IC50 (nM) Reference
B-Cell Proliferation Human B-Cells Anti-IgM Proliferation 5 ± 2.4
B-Cell Activation Human Whole Blood Anti-IgM CD69 Expression 126 ± 32
IgG Production Human B-Cells Anti-CD40 + IL-21 IgG Secretion 20 ± 20
IgM Production Human B-Cells Anti-CD40 + IL-21 IgM Secretion 800 ± 1000
Monocyte Activation Human Monocytes IgG TNF-α Production 56 ± 45

| BTK Occupancy | Ramos B-Cell Line | - | BTK Binding | 8 ± 2 | |

Table 2: Clinical Observations on Inflammatory Markers in ITP Patients

Marker Change from Baseline Timepoint Reference
Neutrophil Elastase Decrease Week 4
Myeloperoxidase Decrease Week 4 & 12
Intercellular Adhesion Molecule 1 (ICAM-1) Decrease Week 4

| Interleukin-18 (IL-18) | Decrease | Week 24 | |

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize the effects of this compound.

B-Cell Activation Assay

start Start: Whole Blood Incubation step1 Treat with Rilzabrutinib or Vehicle Control start->step1 step2 Stimulate with Anti-IgM step1->step2 step3 Stain for CD20 and CD69 step2->step3 step4 Analyze CD69 expression on CD20+ B-cells by Flow Cytometry step3->step4

B-Cell Activation Assay Workflow

Protocol Summary:

  • Cell Source: Freshly drawn human whole blood.

  • Inhibitor Treatment: Blood samples are pre-incubated with varying concentrations of rilzabrutinib or a vehicle control.

  • Stimulation: B-cell activation is induced by adding an anti-IgM antibody.

  • Staining: After stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD20 (a B-cell marker) and CD69 (an early activation marker).

  • Analysis: The percentage of CD69-positive cells within the CD20-positive B-cell population is quantified using flow cytometry. The IC50 value is calculated based on the dose-dependent inhibition of CD69 expression.

FcγR-Mediated Phagocytosis Assay

start Start: Macrophage Culture step1 Treat with Rilzabrutinib or Vehicle Control start->step1 step2 Add IgG-Opsonized, Fluorescently-Labeled Target Cells step1->step2 step3 Incubate to Allow Phagocytosis step2->step3 step4 Quantify Phagocytosis (e.g., by Flow Cytometry or Microscopy) step3->step4

FcγR-Mediated Phagocytosis Assay Workflow

Protocol Summary:

  • Cell Source: Human monocyte-derived macrophages or a macrophage-like cell line.

  • Target Preparation: Target cells (e.g., platelets or red blood cells) are labeled with a fluorescent dye and then opsonized with an IgG antibody.

  • Inhibitor Treatment: Macrophages are pre-treated with different concentrations of rilzabrutinib or a vehicle control.

  • Co-culture: The opsonized, fluorescently labeled target cells are added to the macrophage culture.

  • Analysis: After an incubation period to allow for phagocytosis, the uptake of fluorescent target cells by macrophages is quantified using methods such as flow cytometry or fluorescence microscopy. The IC50 for inhibition of phagocytosis is then determined.

BTK Occupancy Assay

Protocol Summary:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos).

  • Inhibitor Treatment: Cells are treated with rilzabrutinib at various concentrations.

  • Lysis: Cells are lysed to release intracellular proteins, including BTK.

  • Detection: A specialized assay, often a competitive binding assay or a probe-based method, is used to measure the amount of BTK that is not bound by rilzabrutinib (i.e., free BTK).

  • Analysis: The percentage of BTK occupancy is calculated by comparing the amount of free BTK in treated samples to that in untreated samples. The IC50 for BTK occupancy represents the concentration of rilzabrutinib required to bind to 50% of the BTK molecules.

Conclusion

This compound is a potent and selective BTK inhibitor that demonstrates a dual mechanism of action by modulating both adaptive and innate immunity. Its ability to inhibit B-cell activation, proliferation, and antibody production, coupled with its capacity to block FcR-mediated effector functions of myeloid cells, provides a strong rationale for its use in a wide array of immune-mediated diseases. The quantitative data from preclinical studies highlight its potent inhibitory effects at the cellular level. While clinical trial data have primarily focused on clinical endpoints, initial findings on inflammatory markers in patients with ITP suggest that the immunomodulatory effects observed in preclinical models translate to the clinical setting. Further detailed immunological studies from ongoing and future clinical trials will provide a more comprehensive understanding of the in vivo effects of rilzabrutinib on the human immune system.

References

Methodological & Application

Application Notes and Protocols: Dissolving (E)-Rilzabrutinib for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) investigated for its therapeutic potential in various immune-mediated diseases.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving this compound and preparing stock and working solutions for use in cell-based assays and other in vitro experimental systems.

Physicochemical Properties and Solubility

This compound is a moderately permeable compound with the molecular formula C36H40FN9O3 and a molecular weight of approximately 665.77 g/mol .[1][4] Its solubility is pH-dependent, exhibiting high solubility in acidic conditions (>120 mg/mL) and low solubility under neutral pH (0.04 mg/mL). For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO≥ 130 mg/mL (195.27 mM)Use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.
Aqueous Solutions (Neutral pH)0.04 mg/mLLow solubility.
Aqueous Solutions (Acidic pH)> 120 mg/mLHigh solubility.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to a working concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Appropriate sterile cell culture medium or assay buffer

Procedure:

1. Preparation of a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.66 mg of this compound (Molecular Weight: 665.77 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if precipitation is observed. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

2. Preparation of Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentration.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.

    • The final concentration of DMSO in the assay should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. A DMSO toxicity control should be included in your experiments.

Example Dilution for a 10 µM Final Concentration:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

  • Alternatively, for a final assay volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the cell suspension or assay buffer.

Signaling Pathway and Experimental Workflow Diagrams

Dissolution_Workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Serially Dilute in Assay Medium thaw->dilute final Final Working Solution (≤0.5% DMSO) dilute->final assay assay final->assay Add to In Vitro Assay

Caption: Workflow for preparing this compound solutions.

BTK_Signaling_Pathway Simplified BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylates Response Cellular Responses (Proliferation, Cytokine Release) Downstream->Response Rilzabrutinib This compound Rilzabrutinib->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway by this compound.

References

Application Notes and Protocols for (E)-Rilzabrutinib in Mouse Models of Immune Thrombocytopenia (ITP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for evaluating the efficacy of (E)-Rilzabrutinib in a preclinical mouse model of Immune Thrombocytopenia (ITP). The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune disorders.

Introduction

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count due to autoantibody-mediated platelet destruction and impaired platelet production. Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B cells and myeloid cells. By inhibiting BTK, rilzabrutinib is designed to modulate the underlying autoimmune response in ITP by reducing the production of pathogenic autoantibodies by B cells and preventing the phagocytosis of antibody-coated platelets by macrophages.[1][2] Preclinical studies in mouse models of ITP have been instrumental in demonstrating the efficacy of rilzabrutinib in preventing platelet loss.[1][2][3]

Mechanism of Action of Rilzabrutinib in ITP

Rilzabrutinib exerts its therapeutic effect in ITP through a dual mechanism of action:

  • Inhibition of B-cell Activation: In B cells, BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Rilzabrutinib inhibits BTK activation, thereby reducing the proliferation of B cells and their differentiation into plasma cells that produce anti-platelet autoantibodies.

  • Inhibition of Macrophage-mediated Platelet Phagocytosis: In macrophages, BTK is involved in signaling downstream of the Fcγ receptor (FcγR). When autoantibodies bind to platelets, the Fc portion of the antibody is recognized by FcγRs on macrophages, leading to platelet engulfment and destruction. Rilzabrutinib blocks this FcγR-mediated signaling, thus inhibiting the phagocytosis of antibody-coated platelets.

Rilzabrutinib_Mechanism_of_Action cluster_B_Cell B Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Antigen Binding Autoantibody Anti-platelet Autoantibody Production BTK_B->Autoantibody FcR Fcγ Receptor (FcγR) BTK_M BTK FcR->BTK_M Antibody-coated Platelet Binding Phagocytosis Platelet Phagocytosis BTK_M->Phagocytosis Rilzabrutinib This compound Rilzabrutinib->BTK_B Inhibits Rilzabrutinib->BTK_M Inhibits Experimental_Workflow Start Start: Acclimatize BALB/c Mice Grouping Randomly Assign to Treatment Groups Start->Grouping Pretreatment1 Day -1: Administer Rilzabrutinib (p.o.) (10, 20, or 40 mg/kg) or Vehicle Grouping->Pretreatment1 Pretreatment2 Day 0 (1 hr prior to induction): Administer Rilzabrutinib (p.o.) or Vehicle Pretreatment1->Pretreatment2 ITP_Induction Day 0: Induce ITP with anti-CD41 Antibody (1.3 µg/mouse, i.p.) Pretreatment2->ITP_Induction Blood_Collection Day 0 (6 hrs post-induction): Collect Blood Samples ITP_Induction->Blood_Collection Platelet_Count Measure Platelet Counts Blood_Collection->Platelet_Count Analysis Data Analysis and Comparison Platelet_Count->Analysis End End Analysis->End

References

Application Notes and Protocols for (E)-Rilzabrutinib in Primary Human B-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling element in B-cell and innate immune cell pathways.[1] Its mechanism of action involves the modulation of the B-cell receptor (BCR) signaling cascade, which is fundamental for B-cell development, proliferation, and survival.[1][2] By inhibiting BTK, rilzabrutinib effectively reduces B-cell activation and the production of pathogenic autoantibodies.[2] These application notes provide detailed protocols for the use of this compound in primary human B-cell cultures, enabling researchers to assess its effects on B-cell activation, proliferation, and antibody production in vitro.

Data Presentation

The following tables summarize the in vitro potency of this compound in various human primary B-cell assays. This quantitative data is essential for designing experiments and interpreting results.

Table 1: In Vitro Potency (IC50) of this compound on Human B-Cell Functions

AssayStimulationReadoutIC50 (nM)
B-Cell ActivationAnti-IgMCD69 Expression126 ± 32[1]
B-Cell ProliferationBCR-dependentProliferation5 ± 2.4
IgG ProductionAnti-CD40 + IL-21 (T-dependent)IgG Secretion20 ± 20
IgM ProductionAnti-CD40 + IL-21 (T-dependent)IgM Secretion800 ± 1000
IgG ProductionCpG (T-independent)IgG Secretion50 ± 90
IgM ProductionCpG (T-independent)IgM Secretion1 ± 1
IgG ProductionTNP-LPS (T-independent)IgG Secretion300 ± 600
IgM ProductionTNP-LPS (T-independent)IgM Secretion200 ± 600

Table 2: Kinase Selectivity of this compound

KinaseIC50 (nM)
BTK 1.3 ± 0.5
RLK1.2 ± 0.3
TEC0.8 ± 0.1
BMX1.0 ± 0.1
BLK6.3 ± 0.7

Signaling Pathway and Experimental Workflow Visualization

To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Gene_Expression Gene Expression (Activation, Proliferation, Survival) NFkB->Gene_Expression Rilzabrutinib This compound Rilzabrutinib->BTK inhibits Antigen Antigen Antigen->BCR binds

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis PBMC_Isolation 1. Isolate PBMCs from Whole Blood B_Cell_Isolation 2. Isolate Primary B-Cells (e.g., CD19+ magnetic beads) PBMC_Isolation->B_Cell_Isolation Culture 3. Culture B-Cells in Appropriate Medium B_Cell_Isolation->Culture Rilzabrutinib_Treatment 4. Pre-treat with this compound (1 hour) Culture->Rilzabrutinib_Treatment Stimulation 5. Stimulate B-Cells (e.g., Anti-IgM, CD40L) Rilzabrutinib_Treatment->Stimulation Incubation 6. Incubate for Specified Duration Stimulation->Incubation Activation_Assay B-Cell Activation Assay (Flow Cytometry for CD69/CD86) Incubation->Activation_Assay Proliferation_Assay B-Cell Proliferation Assay (e.g., CFSE dilution) Incubation->Proliferation_Assay Antibody_Assay Antibody Production Assay (ELISA for IgM/IgG) Incubation->Antibody_Assay

Experimental Workflow for Assessing this compound Effects on Primary B-Cells.

Experimental Protocols

Isolation and Culture of Primary Human B-Cells

1.1. PBMC Isolation from Whole Blood This protocol is for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using density gradient centrifugation.

  • Materials:

    • Whole blood collected in heparin tubes

    • Ficoll-Paque PLUS

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • 50 mL conical tubes

    • Serological pipettes

    • Centrifuge

  • Protocol:

    • Dilute the whole blood 1:1 with PBS.

    • Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • After centrifugation, carefully aspirate the upper plasma layer.

    • Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.

    • Wash the collected PBMCs by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

    • Discard the supernatant and repeat the wash step.

    • Resuspend the PBMC pellet in an appropriate culture medium.

1.2. Primary B-Cell Isolation This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection magnetic bead-based kit.

  • Materials:

    • PBMC suspension

    • B-cell isolation kit (negative selection)

    • Magnetic separator

    • Isolation buffer (PBS with 0.1% BSA and 2 mM EDTA)

  • Protocol:

    • Follow the manufacturer's instructions for the specific B-cell isolation kit.

    • Typically, this involves adding a cocktail of biotinylated antibodies against non-B-cells to the PBMC suspension.

    • After incubation, magnetic beads coated with streptavidin are added to bind the antibody-labeled cells.

    • The tube is placed in a magnetic separator, and the unlabeled, untouched B-cells are collected in the supernatant.

    • The purity of the isolated B-cells (CD19+ or CD20+) should be assessed by flow cytometry.

1.3. B-Cell Culture

  • Materials:

    • Isolated primary human B-cells

    • B-cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

    • Cell culture plates (e.g., 96-well flat-bottom plates)

  • Protocol:

    • Resuspend the isolated B-cells in the B-cell culture medium.

    • Seed the cells at a desired density (e.g., 1 x 106 cells/mL) in the culture plates.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

In Vitro B-Cell Assays with this compound

2.1. B-Cell Activation Assay This assay measures the inhibition of B-cell activation by this compound by assessing the expression of the activation marker CD69 via flow cytometry.

  • Materials:

    • Cultured primary human B-cells

    • This compound (stock solution in DMSO)

    • B-cell stimulus: Anti-human IgM F(ab')2 fragment (e.g., 10 µg/mL)

    • Fluorescently labeled antibodies: Anti-CD20 and Anti-CD69

    • Flow cytometry buffer (PBS with 2% FBS)

    • Flow cytometer

  • Protocol:

    • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

    • Add the diluted this compound or vehicle control (DMSO) to the cultured B-cells and pre-incubate for 1 hour at 37°C.

    • Add the anti-IgM stimulus to the wells and incubate for 18-24 hours at 37°C.

    • Harvest the cells and wash with flow cytometry buffer.

    • Stain the cells with anti-CD20 and anti-CD69 antibodies for 30 minutes on ice in the dark.

    • Wash the cells and resuspend in flow cytometry buffer.

    • Acquire data on a flow cytometer and analyze the percentage of CD69+ cells within the CD20+ B-cell gate.

2.2. B-Cell Proliferation Assay (CFSE-based) This assay quantifies the inhibition of B-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.

  • Materials:

    • Isolated primary human B-cells

    • CFSE staining solution

    • This compound

    • B-cell stimuli: e.g., Anti-IgM and IL-4, or CD40L and IL-21

    • Flow cytometer

  • Protocol:

    • Label the B-cells with CFSE according to the manufacturer's protocol.

    • Plate the CFSE-labeled B-cells in a culture plate.

    • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1 hour.

    • Add the B-cell stimuli to induce proliferation.

    • Culture the cells for 3-5 days.

    • Harvest the cells, wash, and acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

2.3. Antibody Production Assay (ELISA) This assay measures the effect of this compound on the production of IgM and IgG by stimulated B-cells.

  • Materials:

    • Cultured primary human B-cells

    • This compound

    • B-cell stimuli:

      • T-dependent: Anti-CD40 antibody + IL-21

      • T-independent: CpG or LPS

    • ELISA kit for human IgM and IgG

  • Protocol:

    • Plate the B-cells and pre-treat with serial dilutions of this compound or vehicle control for 1 hour.

    • Add the appropriate stimuli to induce antibody production.

    • Culture the cells for 6-7 days.

    • Collect the culture supernatants.

    • Quantify the concentration of IgM and IgG in the supernatants using an ELISA kit according to the manufacturer's instructions.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents. Always include appropriate positive and negative controls in your experiments.

References

Application Notes and Protocols: (E)-Rilzabrutinib in FcγR-Mediated Phagocytosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Rilzabrutinib is an oral, reversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor developed for the treatment of immune-mediated diseases.[1][2] A key mechanism of action for Rilzabrutinib is the modulation of immune responses in B cells and innate immune cells, including the inhibition of Fc gamma receptor (FcγR)-mediated phagocytosis by macrophages.[1][2] This process is central to the pathophysiology of several autoimmune disorders, such as immune thrombocytopenia (ITP), where antibody-opsonized platelets are prematurely cleared from circulation by phagocytic cells in the spleen and liver.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit FcγR-mediated phagocytosis, including detailed experimental protocols and relevant quantitative data.

Mechanism of Action

This compound exerts its inhibitory effect on phagocytosis by targeting BTK, a critical signaling molecule downstream of FcγR activation in macrophages. Upon binding of an antibody-opsonized target (e.g., a platelet) to FcγRs on the macrophage surface, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, triggers a series of downstream events culminating in cytoskeletal rearrangement and the engulfment of the target cell. By selectively and reversibly inhibiting BTK, Rilzabrutinib effectively blocks this signaling pathway, thereby preventing the phagocytosis of antibody-coated cells.

Fc_gamma_R_signaling_pathway cluster_0 Macrophage Antibody_Opsonized_Platelet Antibody-Opsonized Platelet Fc_gamma_R Fcγ Receptor Antibody_Opsonized_Platelet->Fc_gamma_R BTK_inactive BTK (inactive) Fc_gamma_R->BTK_inactive Activation BTK_active BTK (active) (Phosphorylated) BTK_inactive->BTK_active Downstream_Signaling Downstream Signaling BTK_active->Downstream_Signaling Phagocytosis Phagocytosis Downstream_Signaling->Phagocytosis Rilzabrutinib This compound Rilzabrutinib->BTK_inactive Inhibition

Figure 1. FcγR-mediated phagocytosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been shown to potently inhibit downstream effects of FcγR activation. The following table summarizes the available quantitative data for the inhibitory activity of this compound in a relevant in vitro assay.

Assay DescriptionCell TypeIC50 (nM)Reference
Inhibition of IgG/FcγR-stimulated TNF-α production following treatment with increasing doses of rilzabrutinib.Human Monocytes56 ± 45

Note: Data on the direct inhibition of phagocytosis (e.g., IC50 for phagocytic engulfment) is not currently available in the public domain. The provided IC50 for TNF-α production serves as a measure of the downstream functional consequences of FcγR inhibition by Rilzabrutinib.

Experimental Protocols

The following protocols provide a framework for conducting in vitro FcγR-mediated phagocytosis assays to evaluate the inhibitory potential of this compound. These protocols are adaptable for use with either primary human monocyte-derived macrophages (hMDMs) or macrophage-like cell lines (e.g., THP-1), and can be analyzed by flow cytometry or fluorescence microscopy.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Prepare Macrophages (e.g., hMDMs or THP-1) D 4. Treat Macrophages (with this compound or vehicle) A->D B 2. Prepare and Label Target Cells (e.g., Platelets with Calcein AM) C 3. Opsonize Target Cells (with anti-platelet antibody) B->C E 5. Co-culture Macrophages and Opsonized Target Cells C->E D->E F 6. Analyze Phagocytosis (Flow Cytometry or Microscopy) E->F

Figure 2. General experimental workflow for an in vitro FcγR-mediated phagocytosis assay.

Protocol 1: In Vitro Platelet Phagocytosis Assay Using Human Monocyte-Derived Macrophages (hMDMs) and Flow Cytometry

This protocol details an in vitro assay to quantify the phagocytosis of platelets by hMDMs and to assess the inhibitory effect of this compound.

Materials:

  • Macrophages: Human monocyte-derived macrophages (hMDMs)

  • Target Cells: Platelets isolated from healthy human donors

  • Opsonizing Antibody: Anti-platelet antibody (e.g., anti-CD41) or serum from an ITP patient

  • Test Compound: this compound

  • Fluorescent Dyes: Calcein AM (for platelets) and a fluorescently-conjugated anti-CD14 antibody (for macrophages)

  • Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin, M-CSF

  • Buffers and Reagents: PBS, Ficoll-Paque, RosetteSep™ Human Monocyte Enrichment Cocktail, Trypan Blue, DMSO, paraformaldehyde (PFA)

Methodology:

  • Preparation of Human Monocyte-Derived Macrophages (hMDMs): a. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Enrich for monocytes using a negative selection method (e.g., RosetteSep™ Human Monocyte Enrichment Cocktail). c. Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.

  • Preparation and Labeling of Platelets: a. Isolate platelets from whole blood by centrifugation. b. Resuspend platelets in a suitable buffer and label with 1 µM Calcein AM for 30 minutes at 37°C. c. Wash the labeled platelets twice to remove excess dye.

  • Platelet Opsonization: a. Incubate the fluorescently labeled platelets with an anti-platelet antibody (e.g., anti-CD41) or ITP patient serum for 30-60 minutes at 37°C. b. Wash the opsonized platelets to remove unbound antibodies.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Pre-incubate the differentiated hMDMs with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Co-culture and Phagocytosis: a. Add the opsonized, fluorescently labeled platelets to the macrophage culture wells at a ratio of approximately 20:1 (platelets:macrophages). b. Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Sample Preparation for Flow Cytometry: a. Gently wash the cells to remove non-adherent platelets. b. Detach the macrophages using a non-enzymatic cell dissociation solution. c. Stain the macrophages with a fluorescently-conjugated anti-CD14 antibody. d. Fix the cells with 1% PFA.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on the macrophage population (CD14-positive cells). c. Quantify the percentage of macrophages that are positive for the platelet fluorescent label (Calcein AM), indicating phagocytosis. d. The phagocytic index can be calculated as the percentage of fluorescent macrophages multiplied by the mean fluorescence intensity of the fluorescent macrophages. e. Determine the dose-dependent inhibition of phagocytosis by this compound and calculate the IC50 value.

Protocol 2: In Vitro Platelet Phagocytosis Assay Using a Macrophage Cell Line (THP-1) and Fluorescence Microscopy

This protocol provides an alternative method using a readily available cell line and microscopy for visualization and quantification.

Materials:

  • Macrophages: THP-1 cell line

  • Target Cells: Platelets isolated from healthy human donors

  • Opsonizing Antibody: Anti-platelet antibody (e.g., anti-CD41) or serum from an ITP patient

  • Test Compound: this compound

  • Fluorescent Dyes: pHrodo™ Red Zymosan Bioparticles® (for platelets) and Hoechst 33342 (for macrophage nuclei)

  • Cell Culture Media: RPMI-1640, FBS, penicillin-streptomycin, Phorbol 12-myristate 13-acetate (PMA)

  • Buffers and Reagents: PBS, DMSO, PFA

Methodology:

  • Differentiation of THP-1 Cells: a. Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. b. Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Adherent cells are differentiated macrophages.

  • Preparation and Labeling of Platelets: a. Isolate and wash platelets as described in Protocol 1. b. Label platelets with a pH-sensitive dye such as pHrodo™ Red, which fluoresces in the acidic environment of the phagosome.

  • Platelet Opsonization: a. Opsonize the labeled platelets with an anti-platelet antibody or ITP patient serum as described in Protocol 1.

  • This compound Treatment: a. Pre-incubate the differentiated THP-1 macrophages with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Co-culture and Phagocytosis: a. Add the opsonized, fluorescently labeled platelets to the THP-1 macrophage culture. b. Incubate for 1-2 hours at 37°C.

  • Sample Preparation for Microscopy: a. Gently wash the cells to remove non-adherent platelets. b. Stain the macrophage nuclei with Hoechst 33342. c. Fix the cells with 4% PFA.

  • Fluorescence Microscopy and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify phagocytosis by counting the number of macrophages containing fluorescent platelets. c. The phagocytic index can be calculated as the number of ingested platelets per 100 macrophages. d. Analyze the dose-dependent inhibition of phagocytosis by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of BTK in FcγR-mediated phagocytosis. The provided protocols offer a robust framework for researchers to study the inhibitory effects of Rilzabrutinib on this critical immune process in vitro. The quantitative data on the inhibition of downstream signaling, coupled with the detailed methodologies, will aid in the design and interpretation of experiments aimed at understanding the therapeutic potential of BTK inhibition in antibody-mediated autoimmune and inflammatory diseases.

References

(E)-Rilzabrutinib: A Potent Tool for Investigating Mast Cell and Basophil Activation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that has emerged as a significant instrument for researchers studying the activation mechanisms of mast cells and basophils. These granulocytes are pivotal players in allergic reactions and other inflammatory conditions, primarily through their IgE-mediated degranulation and release of potent inflammatory mediators. Rilzabrutinib's targeted inhibition of BTK, a critical enzyme in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI), provides a powerful means to dissect these pathways and evaluate the therapeutic potential of BTK inhibition in immune-mediated diseases.

Introduction

Mast cells and basophils are key effector cells in type I hypersensitivity reactions. The cross-linking of FcεRI-bound IgE by allergens triggers a complex signaling cascade, leading to the release of pre-formed mediators, such as histamine and proteases from granules, and the de novo synthesis of lipid mediators and cytokines. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in this signaling pathway, making it an attractive target for therapeutic intervention in allergic and inflammatory diseases.[1][2][3] this compound has demonstrated potent and selective inhibition of BTK, thereby blocking the activation and inflammatory functions of mast cells and basophils without inducing cell death.[3][4] Its reversible covalent binding mechanism may offer advantages in terms of safety and controlled immune modulation compared to irreversible inhibitors.

Mechanism of Action

This compound targets BTK, a key signaling element in multiple immune cell pathways. In mast cells and basophils, the aggregation of the FcεRI receptor by allergen-bound IgE initiates a signaling cascade that involves the activation of BTK. BTK, in turn, activates downstream signaling molecules, including phospholipase C gamma (PLCγ), which leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This cascade of events is essential for the degranulation and release of inflammatory mediators. By inhibiting BTK, this compound effectively disrupts this signaling pathway, leading to the suppression of mast cell and basophil activation.

FcεRI Signaling Pathway and Rilzabrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI IgE->FcεRI Cross-linking Lyn Lyn FcεRI->Lyn Syk Syk Lyn->Syk Activation BTK BTK Syk->BTK Activation PLCγ PLCγ BTK->PLCγ Activation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation & Mediator Release Ca_release->Degranulation PKC_activation->Degranulation

Caption: Rilzabrutinib inhibits BTK in the FcεRI signaling pathway.

Quantitative Data

The inhibitory effects of this compound on mast cell and basophil activation have been quantified in various preclinical studies. The following tables summarize the available data on the potency of Rilzabrutinib and other BTK inhibitors.

Table 1: Inhibition of Basophil Activation by this compound

AssayCell TypeStimulusMeasured ParameterIC50 (nM)Reference
Basophil ActivationHuman Whole BloodAnti-IgECD69 Expression8 ± 2 (BTK occupancy)
Basophil ActivationHuman Purified BasophilsAnti-IgECD63 Expression~10
Basophil ActivationHuman Purified BasophilsAnti-IgEHistamine Release6-7
Basophil ActivationHuman Purified BasophilsAnti-IgELTC4 Release6-7

Table 2: Comparative IC50 Values of BTK Inhibitors on Mast Cell and Basophil Degranulation

CompoundCell TypeAssayIC50 (nM)Reference
IbrutinibHuman Skin Mast Cellsβ-hexosaminidase release40
AcalabrutinibHuman Skin Mast Cellsβ-hexosaminidase release222
TirabrutinibHuman Skin Mast Cellsβ-hexosaminidase release309
IbrutinibHuman BasophilsBasophil Activation (CD63)40
AcalabrutinibHuman BasophilsBasophil Activation (CD63)150
TirabrutinibHuman BasophilsBasophil Activation (CD63)336

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects on mast cells and basophils. Below are protocols for key experiments.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Human or rodent mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • This compound

  • DNP-specific IgE antibody

  • DNP-HSA (antigen)

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

  • Triton X-100 (for cell lysis and total release)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Sensitization: Seed mast cells in a 96-well plate and sensitize them overnight with DNP-specific IgE in culture medium.

  • Washing: The next day, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C.

  • Antigen Challenge: Stimulate the cells with an optimal concentration of DNP-HSA for 30-60 minutes at 37°C to induce degranulation.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzymatic Reaction: In a new 96-well plate, mix the supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a plate reader.

  • Total Release Control: To determine the total amount of β-hexosaminidase, lyse unstimulated cells with Triton X-100 and perform the enzymatic reaction as described above.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

Mast Cell Degranulation Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis Sensitize Sensitize Mast Cells with IgE Wash Wash to Remove Unbound IgE Sensitize->Wash Inhibitor Incubate with Rilzabrutinib Wash->Inhibitor Stimulate Stimulate with Antigen Inhibitor->Stimulate Collect Collect Supernatant Stimulate->Collect React React with Substrate Collect->React Measure Measure Absorbance at 405 nm React->Measure Analyze Calculate % Degranulation Measure->Analyze

Caption: Workflow for the mast cell degranulation assay.
Protocol 2: Basophil Activation Test (BAT) by Flow Cytometry

This protocol measures the upregulation of activation markers, such as CD63 or CD203c, on the surface of basophils using flow cytometry.

Materials:

  • Fresh human whole blood collected in heparin or EDTA tubes

  • This compound

  • Anti-IgE antibody or specific allergen for stimulation

  • Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123, anti-HLA-DR) and activation markers (e.g., anti-CD63, anti-CD203c)

  • Staining buffer (e.g., PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Blood Aliquoting: Aliquot fresh whole blood into flow cytometry tubes.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the blood samples and incubate for 1 hour at 37°C.

  • Stimulation: Add anti-IgE antibody or allergen to the samples and incubate for 15-30 minutes at 37°C. Include unstimulated (negative) and positive controls (e.g., fMLP).

  • Staining: Add the antibody cocktail containing markers for basophil identification and activation and incubate for 20-30 minutes on ice in the dark.

  • Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

  • Washing: Wash the cells with staining buffer.

  • Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population using the identification markers (e.g., CCR3+/SSClow or CD123+/HLA-DR-). Analyze the expression of CD63 or CD203c on the gated basophils to determine the percentage of activated cells.

Basophil Activation Test Workflow cluster_sample Sample Preparation cluster_activation Activation & Staining cluster_analysis Flow Cytometry Analysis Aliquot Aliquot Whole Blood Preincubate Pre-incubate with Rilzabrutinib Aliquot->Preincubate Stimulate Stimulate with Allergen/Anti-IgE Preincubate->Stimulate Stain Stain with Antibodies Stimulate->Stain Lyse Lyse Red Blood Cells Stain->Lyse Acquire Acquire on Flow Cytometer Lyse->Acquire Analyze Gate on Basophils & Analyze Activation Markers Acquire->Analyze

Caption: Workflow for the basophil activation test (BAT).

Conclusion

This compound is a valuable pharmacological tool for the in vitro and in vivo study of mast cell and basophil biology. Its potent and selective inhibition of BTK allows for the precise investigation of the role of this kinase in IgE-mediated signaling and the subsequent release of inflammatory mediators. The detailed protocols and compiled quantitative data provided in this document serve as a resource for researchers and drug development professionals aiming to further elucidate the mechanisms of allergic inflammation and to evaluate the therapeutic potential of novel BTK inhibitors. As research in this area continues, a more comprehensive understanding of the effects of this compound on mast cell and basophil function will undoubtedly emerge.

References

Application Notes and Protocols: (E)-Rilzabrutinib in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (E)-Rilzabrutinib, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical collagen-induced arthritis (CIA) models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of BTK inhibitors in the context of rheumatoid arthritis research.

Introduction

Collagen-induced arthritis (CIA) is a widely utilized animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion.[1][2] this compound is an oral, reversible covalent inhibitor of BTK, a critical signaling enzyme in B cells and innate immune cells.[3][4] By targeting BTK, Rilzabrutinib has been shown to modulate the adaptive and innate immune responses that drive the pathogenesis of autoimmune diseases. Preclinical studies in a rat CIA model have demonstrated that Rilzabrutinib produces a dose-dependent improvement in clinical scores and joint pathology.

Mechanism of Action

This compound exerts its anti-arthritic effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in multiple immune cell signaling pathways. In the context of arthritis, Rilzabrutinib's mechanism involves a dual action on both B cells and myeloid cells, such as macrophages.

  • Inhibition of B-Cell Receptor (BCR) Signaling: By blocking BTK, Rilzabrutinib inhibits the activation, proliferation, and differentiation of B cells. This leads to a reduction in the production of autoantibodies, such as anti-collagen antibodies, which are central to the pathogenesis of CIA and rheumatoid arthritis.

  • Inhibition of Fcγ Receptor (FcγR) Signaling: Rilzabrutinib also blocks BTK-dependent signaling downstream of Fcγ receptors on myeloid cells. This interference inhibits the activation of macrophages and other innate immune cells by immune complexes (antigen-antibody complexes), thereby reducing the release of pro-inflammatory cytokines and mitigating joint inflammation and damage.

Data Presentation

The following tables summarize the dose-dependent efficacy of this compound in a rat model of established collagen-induced arthritis. Female Lewis rats were treated orally for 11 consecutive days, starting from the onset of arthritis.

Table 1: Effect of this compound on Ankle Diameter in Rat CIA Model

Treatment GroupDoseRouteAnkle Diameter (mm, Mean ± SEM) - Day 20
Vehicle (Citric Acid in Water)-p.o.Data Not Available
This compound10 mg/kg QDp.o.Dose-dependent reduction
This compound20 mg/kg QDp.o.Dose-dependent reduction
This compound40 mg/kg QDp.o.Dose-dependent reduction
This compound20 mg/kg BIDp.o.Nearly complete disease reversal
Dexamethasone (Positive Control)0.075 mg/kg BIDp.o.Significant reduction

Note: Specific numerical data for mean ankle diameter were not available in the reviewed literature. The table reflects the described qualitative outcomes.

Table 2: Effect of this compound on Histopathological Scores in Rat CIA Model

Treatment GroupDoseRouteInflammation Score (0-5, Mean ± SEM)Pannus Formation Score (0-5, Mean ± SEM)Cartilage Damage Score (0-5, Mean ± SEM)Bone Resorption Score (0-5, Mean ± SEM)
Vehicle (Citric Acid in Water)-p.o.Data Not AvailableData Not AvailableData Not AvailableData Not Available
This compound10 mg/kg QDp.o.Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
This compound20 mg/kg QDp.o.Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
This compound40 mg/kg QDp.o.Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
This compound20 mg/kg BIDp.o.Significant reductionSignificant reductionSignificant reductionSignificant reduction
Dexamethasone (Positive Control)0.075 mg/kg BIDp.o.Significant reductionSignificant reductionSignificant reductionSignificant reduction

Note: Specific numerical histopathology scores were not available in the reviewed literature. The table reflects the described qualitative outcomes of dose-dependent improvement in joint pathology.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Female Lewis Rats

This protocol is adapted from standard methods for inducing CIA in rats.

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Bovine or Porcine Type II Collagen

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles (26G)

Procedure:

  • Collagen Emulsion Preparation: Dissolve Type II collagen in 0.1 M acetic acid at a concentration of 2 to 4 mg/mL by gentle stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and IFA until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7): Prepare a fresh collagen emulsion as described in step 1. Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.

  • Disease Monitoring: Begin daily monitoring for signs of arthritis from Day 9. Clinical signs typically appear between days 10 and 12.

Protocol 2: this compound Administration in a Therapeutic CIA Rat Model

This protocol is based on the study by Langrish et al. (2021).

Materials:

  • Rats with established CIA (from Protocol 1)

  • This compound

  • Vehicle: Citric acid in water

  • Oral gavage needles

  • Calipers for ankle measurement

Procedure:

  • Treatment Group Allocation: Once clinical signs of arthritis are evident (e.g., on day 10), randomize the animals into treatment groups (n=12 per group is recommended).

  • Drug Preparation: Prepare a solution of this compound in the vehicle at the desired concentrations (e.g., for 10, 20, and 40 mg/kg dosing). The vehicle (citric acid in water) serves as the control.

  • Oral Administration: Administer the prepared solutions or vehicle orally via gavage once or twice daily at the specified dosages (e.g., 10, 20, 40 mg/kg QD; 20 mg/kg BID). Treatment should continue for a predefined period, for instance, 11 days (from day 10 to day 20 post-primary immunization).

  • Efficacy Assessment:

    • Clinical Scoring: Daily or every other day, assess the severity of arthritis in each paw using a standardized scoring system (e.g., 0 = normal; 1 = mild swelling and/or erythema; 2 = moderate swelling; 3 = severe swelling; 4 = severe swelling with ankylosis). The maximum score per animal is typically 16.

    • Ankle Diameter Measurement: Using a digital caliper, measure the mediolateral diameter of the ankle joints daily or every other day to quantify joint swelling.

  • Termination and Tissue Collection (Day 20): At the end of the treatment period, euthanize the animals. Collect hind paws for histopathological analysis.

Protocol 3: Histopathological Assessment of Arthritic Joints

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution (e.g., EDTA-based solution)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O-fast green stain

Procedure:

  • Tissue Fixation and Decalcification: Fix the collected joints in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the tissues until the bones are soft.

  • Paraffin Embedding and Sectioning: Process the decalcified tissues through a series of graded alcohols and xylene, and embed them in paraffin wax. Cut 5 µm sections using a microtome.

  • Staining:

    • Stain sections with H&E to visualize inflammation (cellular infiltration) and pannus formation.

    • Stain sections with Safranin O-fast green to assess cartilage damage (loss of proteoglycans).

  • Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone resorption using a semi-quantitative scoring system (e.g., 0-5 scale, where 0 is normal and 5 is severe).

Visualizations

Rilzabrutinib_Mechanism_of_Action cluster_BCR B-Cell Receptor (BCR) Pathway cluster_FcR Fcγ Receptor (FcγR) Pathway (Macrophage) BCR BCR LYN LYN BCR->LYN SYK_B SYK LYN->SYK_B BTK_B BTK SYK_B->BTK_B PLCG2_B PLCγ2 BTK_B->PLCG2_B NFkB_B NF-κB PLCG2_B->NFkB_B Autoantibody Autoantibody Production NFkB_B->Autoantibody ImmuneComplex Immune Complex Autoantibody->ImmuneComplex FcR FcγR SYK_M SYK FcR->SYK_M ImmuneComplex->FcR BTK_M BTK SYK_M->BTK_M PLCG2_M PLCγ2 BTK_M->PLCG2_M Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) PLCG2_M->Cytokines JointInflammation Joint Inflammation & Damage Cytokines->JointInflammation Drives Rilzabrutinib This compound Rilzabrutinib->BTK_B Inhibits Rilzabrutinib->BTK_M Inhibits

Caption: Rilzabrutinib's dual mechanism of action in arthritis.

CIA_Workflow cluster_Induction Disease Induction cluster_Treatment Therapeutic Intervention cluster_Assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Collagen + IFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 Day10 Day 10: Onset of Arthritis Day7->Day10 TreatmentStart Day 10-20: Daily Oral Gavage Day10->TreatmentStart Groups Treatment Groups: - Vehicle - Rilzabrutinib (10, 20, 40 mg/kg QD) - Rilzabrutinib (20 mg/kg BID) - Dexamethasone Monitoring Days 10-20: - Clinical Scoring - Ankle Diameter Measurement TreatmentStart->Monitoring Termination Day 20: - Euthanasia - Tissue Collection Monitoring->Termination Histo Histopathological Analysis: - Inflammation - Pannus - Cartilage Damage - Bone Resorption Termination->Histo

Caption: Experimental workflow for Rilzabrutinib in rat CIA.

References

Measuring (E)-Rilzabrutinib BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK is essential for the proliferation, differentiation, and survival of B-cells and is a key therapeutic target in various autoimmune diseases and B-cell malignancies.[2] Rilzabrutinib's unique reversible covalent binding mechanism allows for a long residence time on the BTK protein with low systemic exposure, making it a promising therapeutic agent.[3] Measuring the occupancy of BTK by rilzabrutinib in peripheral blood mononuclear cells (PBMCs) is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing schedules, and confirming target engagement in clinical and preclinical studies.

These application notes provide detailed protocols for quantifying this compound BTK occupancy in PBMCs using three distinct methodologies: a probe-based fluorescent assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and an Enzyme-Linked Immunosorbent Assay (ELISA)-based method.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueCell Type/Assay ConditionSource
BTK IC₅₀ 1.3 ± 0.5 nMEnzymatic Assay[1]
BTK Occupancy IC₅₀ 8 ± 2 nMRamos B cells[3]
B-cell Proliferation IC₅₀ 5 ± 2.4 nMAnti-IgM induced human B-cells
CD69 Expression IC₅₀ 123 ± 38 nMAnti-IgM induced human B-cells

Table 2: Durability of this compound BTK Occupancy in PBMCs

Time Post-WashoutBTK Occupancy (%)Cell TypeRilzabrutinib ConcentrationSource
18 hours79 ± 2%Human PBMCs2 µM
18 hours72%Ramos B cells1 µM

Signaling Pathway and Experimental Workflow Diagrams

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Experimental Workflow for Probe-Based BTK Occupancy Assay

Experimental_Workflow start Start: Whole Blood Sample treat Treat with this compound (e.g., 0.0003–10 µM, 1h, 37°C) start->treat isolate Isolate PBMCs (Ficoll Gradient) treat->isolate probe Label with Fluorescent Probe (e.g., bodipy-labeled BTK probe, 1h, 37°C) isolate->probe lyse Cell Lysis (CelLytic M buffer) probe->lyse sds_page SDS-PAGE lyse->sds_page scan Fluorescent Scanning of Protein Blots sds_page->scan analyze Data Analysis: Calculate % Occupancy scan->analyze end End: BTK Occupancy Determined analyze->end

Experimental Protocols

Protocol 1: Probe-Based Fluorescent Assay for BTK Occupancy

This protocol is adapted from published studies on rilzabrutinib and utilizes a fluorescently labeled probe to detect unoccupied BTK.

Materials:

  • Human whole blood

  • This compound

  • DMSO (vehicle control)

  • Ficoll-Paque (e.g., GE Healthcare, cat. no. 17-1440-03)

  • Bodipy-labeled, BTK-selective probe (e.g., PRN933)

  • Cell Lysis Buffer (e.g., CelLytic M, Sigma-Aldrich)

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Fluorescent gel scanner

Procedure:

  • Cell Treatment:

    • Treat whole blood samples with a serial dilution of this compound (e.g., 0.0003–10 µM) or DMSO for 1 hour at 37°C in a 5% CO₂ incubator.

  • PBMC Isolation:

    • Isolate PBMCs from the treated whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Probe Labeling:

    • Resuspend the isolated PBMCs in an appropriate culture medium.

    • Add the bodipy-labeled BTK-selective probe (e.g., 1 µM) to the cell suspension and incubate for 1 hour at 37°C in a 5% CO₂ incubator. This allows the probe to covalently bind to the cysteine residue in unoccupied BTK.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove unbound probe.

    • Lyse the cell pellet with Cell Lysis Buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Fluorescent Scanning:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis, scan the gel using a fluorescent scanner to detect the bodipy-labeled BTK.

  • Data Analysis:

    • Quantify the fluorescence intensity of the BTK band in each lane.

    • The percent BTK occupancy is calculated using the following formula: % Occupancy = (1 - (Fluorescence_Rilzabrutinib / Fluorescence_DMSO)) * 100

Protocol 2: Adapted Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from a method developed for the BTK inhibitor tirabrutinib and offers a high-throughput, homogeneous assay format.

Materials:

  • Cryopreserved or freshly isolated PBMCs

  • This compound

  • Lysis Buffer (e.g., 0.34x NP40 lysis buffer with blocking reagent)

  • TR-FRET reagents (custom synthesis or commercially available for other BTK inhibitors may be adaptable):

    • Terbium (Tb)-labeled anti-BTK antibody (donor)

    • Biotinylated rilzabrutinib or a suitable probe (for free BTK detection)

    • Streptavidin-conjugated acceptor fluorophore (e.g., G2)

    • A second anti-BTK antibody conjugated to a different acceptor fluorophore (e.g., D2) for total BTK detection.

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat PBMCs with varying concentrations of this compound as described in Protocol 1.

    • Wash and lyse the cells in a suitable lysis buffer.

  • Assay Setup:

    • In a 384-well plate, add the cell lysate.

    • Add the TR-FRET detection reagents (Tb-anti-BTK antibody, biotinylated probe, streptavidin-acceptor, and D2-anti-BTK antibody).

  • Incubation:

    • Incubate the plate at room temperature for the time recommended by the reagent manufacturer to allow for antibody and probe binding.

  • Plate Reading:

    • Read the plate on a TR-FRET reader, measuring the emission at the wavelengths corresponding to both the free BTK acceptor and the total BTK acceptor after excitation of the terbium donor.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission for both free and total BTK.

    • The percent BTK occupancy is calculated as: % Occupancy = (1 - (Free_BTK_Signal_Rilzabrutinib / Total_BTK_Signal_Rilzabrutinib) / (Free_BTK_Signal_DMSO / Total_BTK_Signal_DMSO)) * 100

Protocol 3: Adapted ELISA-Based BTK Occupancy Assay

This protocol is based on methods used for other covalent BTK inhibitors and provides a quantitative plate-based readout.

Materials:

  • PBMCs treated with this compound

  • Lysis Buffer with protease inhibitors

  • High-binding 96-well plates

  • Anti-BTK capture antibody

  • Biotinylated BTK probe

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.

    • Wash and block the plate with a suitable blocking buffer.

  • Sample Preparation and Incubation:

    • Lyse the rilzabrutinib-treated and control PBMCs.

    • Add the cell lysates to the coated wells and incubate to allow BTK to bind to the capture antibody.

  • Probe Binding:

    • Wash the plate and add a biotinylated BTK probe that binds to unoccupied BTK. Incubate to allow for binding.

  • Detection:

    • Wash the plate and add Streptavidin-HRP. Incubate to allow binding to the biotinylated probe.

    • Wash the plate and add TMB substrate. Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • The percent BTK occupancy is calculated as: % Occupancy = (1 - (Absorbance_Rilzabrutinib / Absorbance_DMSO)) * 100

Conclusion

The choice of assay for measuring this compound BTK occupancy will depend on the specific research question, available equipment, and desired throughput. The probe-based fluorescent assay provides a direct measure of target engagement and is well-documented for rilzabrutinib. The TR-FRET and ELISA-based methods, while requiring adaptation, offer higher throughput and are suitable for screening and clinical sample analysis. Accurate measurement of BTK occupancy is a critical component in the development of this compound and other targeted covalent inhibitors.

References

Application Note: Quantification of (E)-Rilzabrutinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (E)-Rilzabrutinib in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode. This proposed method is based on established bioanalytical techniques for other Bruton's tyrosine kinase (BTK) inhibitors and is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals for method development and validation activities. All experimental parameters provided are representative and should be optimized and validated according to regulatory guidelines.

Introduction

This compound is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Its role in treating immune-mediated diseases necessitates robust and reliable bioanalytical methods to accurately characterize its pharmacokinetic profile in human plasma. This document provides a detailed, proposed protocol for the quantification of this compound, offering a foundation for clinical and preclinical studies. The methodology is designed for high-throughput analysis while maintaining high sensitivity and specificity.

Experimental

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation

  • A sensitive triple quadrupole mass spectrometer

  • A UPLC or HPLC system

  • Analytical column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Proposed Method Parameters

The following tables summarize the proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required.

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Proposed Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.090
3.110
4.010

Table 3: Proposed Mass Spectrometry Parameters

ParameterThis compoundThis compound-d4 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Dwell Time (ms) 100100
Collision Energy (V) To be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimized

Note: The precursor and product ions for Rilzabrutinib and its deuterated internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the internal standard. Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to achieve a calibration curve ranging from approximately 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

3. Sample Preparation Protocol: Protein Precipitation

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation (Proposed Strategy)

A full validation of this method should be performed according to the FDA or other relevant regulatory guidelines. The following parameters should be assessed:

Table 4: Proposed Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy & Precision Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV ≤ 15%
Stability Within ±15% of nominal concentration
(Freeze-thaw, short-term, long-term)
Lower Limit of Quantification (LLOQ) S/N ≥ 5, within ±20% accuracy and precision

Visualizations

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Unknown, CC, or QC) add_is Add 150 µL IS in Acetonitrile plasma->add_is 1 vortex Vortex to Precipitate Protein add_is->vortex 2 centrifuge Centrifuge at 14,000 rpm vortex->centrifuge 3 supernatant Transfer Supernatant centrifuge->supernatant 4 inject Inject 5 µL into LC-MS/MS supernatant->inject 5

Caption: Protein Precipitation Workflow for Rilzabrutinib Analysis.

G cluster_lcms LC-MS/MS Analysis Logical Flow autosampler Autosampler Injection lc_column UPLC/HPLC Separation (C18 Column) autosampler->lc_column ms_source Electrospray Ionization (ESI+) lc_column->ms_source quad1 Q1: Precursor Ion Selection ms_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system

Caption: Logical Flow of the LC-MS/MS Analysis.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in human plasma using LC-MS/MS. The outlined protein precipitation sample preparation method is simple and amenable to high-throughput analysis. The proposed LC and MS conditions offer a solid starting point for method development. It is imperative that a full method validation be conducted to ensure the reliability and accuracy of the data for pharmacokinetic studies and other applications in the drug development process.

Application Notes and Protocols for (E)-Rilzabrutinib Administration in Canine Pemphigus Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of (E)-Rilzabrutinib in canine pemphigus studies, summarizing key quantitative data and detailing experimental protocols to guide future research and drug development in this area.

Data Presentation

Table 1: Summary of this compound (PRN1008) Administration in Canine Pemphigus Foliaceus
ParameterDetailsReference
Number of Dogs 4
Diagnosis Pemphigus Foliaceus (PF)
Initial Dosage Approximately 15 mg/kg orally once daily
Dosage Adjustment Increased to twice daily if the initial response was inadequate
Final Daily Dosage Range 17 - 33 mg/kg
Treatment Duration 20 weeks
Efficacy Outcome All 4 dogs showed improvement within the first 2 weeks. By 20 weeks, 3 dogs were in near remission ("good" response) and 1 dog had a "fair" response.
Biomarker Assessment Anti-desmocollin-1 (DSC-1) IgG was absent in 2 dogs, reduced in 1 dog, and uninterpretable in 1 dog post-treatment.
Adverse Events One dog developed pyometra (relationship to treatment unclear). The same dog had elevated ALT and AST, which normalized after a dose reduction.
Table 2: Comparative Study with BTK Inhibitor PRN473 in Canine Pemphigus Foliaceus
ParameterDetailsReference
Number of Dogs 9
Diagnosis Pemphigus Foliaceus (PF)
Initial Dosage Approximately 15 mg/kg orally once daily
Dosage Adjustment Increased to twice daily if the initial response was inadequate
Treatment Duration Up to 20 weeks
Efficacy Outcome At the end of the study, 4 responses were "good", 2 "fair", and 2 "poor". One dog was withdrawn. All dogs showed a reduction in lesions and cPDAI scores within the first 2 weeks.

Experimental Protocols

Subject Selection and Diagnosis
  • Inclusion Criteria:

    • Privately owned dogs with a confirmed diagnosis of pemphigus foliaceus.

    • Diagnosis confirmed via histopathology and/or cytology demonstrating acantholytic keratinocytes.

    • Informed owner consent.

  • Exclusion Criteria:

    • Concurrent use of other immunosuppressive therapies (a washout period should be implemented).

    • Significant comorbidities that could interfere with the study results or endanger the animal.

This compound Administration
  • Formulation: Oral administration.

  • Initial Dosing: An initial dose of approximately 15 mg/kg is administered once daily.

  • Dose Escalation: If the clinical response is deemed inadequate after a predefined period (e.g., 2-4 weeks), the dosage should be increased to twice daily.

  • Treatment Duration: A treatment period of 20 weeks is suggested to assess both initial and sustained response.

  • Dose Tapering: Towards the end of the study, an attempt can be made to reduce the dosing frequency to every other day, monitoring closely for any signs of relapse.

Monitoring and Efficacy Assessment
  • Clinical Monitoring: Dogs should be monitored regularly (e.g., bi-weekly for the first month, then monthly) for clinical improvement and adverse events.

  • Hematological and Biochemical Monitoring: Complete blood counts (CBC), serum biochemistry panels, and urinalyses should be performed at baseline and at regular intervals throughout the study (e.g., monthly) to monitor for any drug-related toxicities.

  • Efficacy Endpoint - Canine Pemphigus Disease Area Index (cPDAI):

    • A modified version of the human Pemphigus Disease Area Index (PDAI) should be used to objectively assess disease activity.

    • Note: A standardized and validated cPDAI is not yet established in veterinary dermatology. The following is a proposed adaptation based on the human PDAI for consistent scoring in a research setting.

    • Scoring: The cPDAI should evaluate the extent and severity of lesions (pustules, erosions, crusts) across different body regions. Each region is scored based on the number and size of active lesions. A total score is calculated to reflect overall disease activity.

    • Assessment Schedule: cPDAI scores should be recorded at each visit to track the response to treatment over time.

Biomarker and Immunological Assessments
  • Autoantibody Titers: Serum samples should be collected at baseline and at the end of the study to measure anti-desmocollin-1 (DSC-1) and anti-desmoglein-1 (DSG-1) IgG titers. This helps to correlate clinical improvement with a reduction in pathogenic autoantibodies.

  • BTK Occupancy: To confirm target engagement, drug bound to BTK can be measured in peripheral blood mononuclear cells (PBMCs).

Visualizations

Signaling Pathway of BTK Inhibition

BTK_Signaling_Pathway cluster_B_Cell B-Cell BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Autoantibody Production Downstream->Proliferation Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Workflow for Canine Pemphigus Studies

Experimental_Workflow Start Start Screening Canine Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Diagnosis Confirmation of Pemphigus Foliaceus (Histopathology/Cytology) Screening->Diagnosis Baseline Baseline Assessment (cPDAI, Bloodwork, Serum Collection) Diagnosis->Baseline Treatment Initiate Rilzabrutinib Treatment (15 mg/kg once daily) Baseline->Treatment Monitoring Bi-weekly/Monthly Monitoring (cPDAI, Clinical Exam, Adverse Events) Treatment->Monitoring Dose_Adjustment Assess Response & Adjust Dose (Increase to twice daily if needed) Monitoring->Dose_Adjustment Cont_Treatment Continued Treatment & Monitoring (Up to 20 weeks) Dose_Adjustment->Cont_Treatment Final_Assessment End of Study Assessment (cPDAI, Bloodwork, Serum Collection) Cont_Treatment->Final_Assessment Data_Analysis Data Analysis & Reporting Final_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Rilzabrutinib Canine Pemphigus Trials.

Logical Relationship of Treatment and Outcomes

Treatment_Outcome_Relationship cluster_Mechanism Mechanism of Action cluster_Outcomes Clinical & Immunological Outcomes Rilzabrutinib This compound Administration BTK_Inhibition BTK Inhibition Rilzabrutinib->BTK_Inhibition Adverse_Events Potential Adverse Events Rilzabrutinib->Adverse_Events B_Cell_Modulation Modulation of B-Cell Signaling BTK_Inhibition->B_Cell_Modulation Reduced_Autoantibodies Reduced Autoantibody Production B_Cell_Modulation->Reduced_Autoantibodies Clinical_Improvement Clinical Improvement (Reduced cPDAI Score) Reduced_Autoantibodies->Clinical_Improvement

Caption: Logical Flow from Rilzabrutinib Administration to Outcomes.

References

Troubleshooting & Optimization

(E)-Rilzabrutinib Solubility and Handling: Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the solubility and handling of (E)-Rilzabrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 130 mg/mL (approximately 195.27 mM). For optimal results, it is critical to use fresh, anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce solubility[1][2].

Q2: My this compound powder is not dissolving well in DMSO, even at a lower concentration. What should I do?

A2: If you encounter difficulty dissolving the compound, you can employ several techniques. First, ensure the vial is tightly capped and vortex the solution vigorously. If particulates remain, sonication in a water bath for 10-15 minutes can help break up aggregates[3][4]. Gentle warming of the solution in a 37°C water bath for 5-10 minutes can also aid dissolution by increasing kinetic energy[1]. Always inspect the solution to ensure it is clear before use.

Q3: I observed precipitation in my DMSO stock solution after storing it or when diluting it into an aqueous buffer. How can I prevent this?

A3: Precipitation can occur for several reasons. If it happens during storage, it may be due to temperature fluctuations or the use of a supersaturated stock solution. To prevent this, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When diluting a DMSO stock into an aqueous medium, the compound can "crash out." To avoid this, it is best to make intermediate dilutions in DMSO first, then add the final diluted DMSO sample to the aqueous buffer with vigorous mixing. The final DMSO concentration in cell culture should typically be below 0.5% to avoid toxicity.

Q4: Can I prepare this compound in aqueous solutions for my experiments?

A4: The free base form of this compound has poor aqueous solubility. However, salt forms of the compound are significantly more water-soluble. For instance, the hemi-sulfate salt form has a reported aqueous solubility of > 100 mg/mL. If your experimental design requires an aqueous solution, using a salt form of Rilzabrutinib would be the recommended approach.

Q5: Are there established formulations for in vivo animal studies?

A5: Yes, co-solvent systems are commonly used for in vivo administration. These formulations typically start with a stock solution in DMSO, which is then mixed with other vehicles. Examples include mixtures of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline. These formulations have been shown to yield clear solutions suitable for administration.

Q6: How should I store the solid compound and my stock solutions?

A6: The solid, powdered form of this compound should be stored at -20°C for long-term stability (months) or at 0-4°C for the short term (days to weeks). Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.

Data Presentation

Table 1: Solubility of this compound Forms
Compound FormSolventConcentrationNotes
This compound (Free Base)DMSO≥ 130 mg/mL (195.27 mM)Use of fresh, anhydrous DMSO is critical.
Rilzabrutinib Hemi-sulfateWater> 100 mg/mLSalt forms offer significantly higher aqueous solubility.
Table 2: Example Co-Solvent Formulations for In Vivo Use
ProtocolComponentsFinal ConcentrationAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.12 mM)Clear Solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.12 mM)Clear Solution
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.12 mM)Clear Solution

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor initial dissolution in DMSO 1. Hygroscopic DMSO: DMSO has absorbed atmospheric moisture, reducing its solvating power. 2. Low Temperature: Insufficient kinetic energy to overcome the solid's lattice energy. 3. Concentration Too High: The desired concentration exceeds the solubility limit.1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly in a tightly sealed container. 2. Gently warm the solution to 37°C in a water bath for 5-10 minutes. 3. Prepare a more dilute stock solution (e.g., 5 mM or 10 mM).
Precipitation upon dilution in aqueous media 1. "Crashing Out": The compound is not soluble in the aqueous buffer at the resulting concentration after dilution from DMSO stock. 2. Final DMSO concentration is too low: Insufficient co-solvent to maintain solubility.1. Perform serial dilutions in 100% DMSO first to a concentration closer to the final working concentration. Then, add this diluted stock to the aqueous medium dropwise while vortexing. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%).
Compound appears unstable or degraded 1. Instability of Free Base: The free base form has been noted to show degradation products during processing, especially with heat. 2. Repeated Freeze-Thaw Cycles: Can lead to compound precipitation and degradation.1. Prepare stock solutions fresh and minimize exposure to heat. For long-term aqueous stability, consider using a more stable salt form if available. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound and a bottle of new, anhydrous, high-purity DMSO to come to room temperature before opening to minimize moisture absorption.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the desired concentration (e.g., for 10 mg of Rilzabrutinib at 100 mM, add 150.2 µL of DMSO). Using a calibrated pipette, add the DMSO to the vial containing the compound.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution (If Necessary): If solid particles are still visible, place the sealed vial in a water bath sonicator for 10-15 minutes. If sonication is insufficient, move the vial to a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Final Inspection: Visually inspect the solution against a light source to confirm it is a clear, particle-free solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -20°C for up to one year or -80°C for up to two years.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use (PEG300/Tween-80 Method)
  • Prepare DMSO Stock: First, prepare a concentrated stock of this compound in 100% DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.

  • Mixing Order: The order of solvent addition is critical. To prepare 1 mL of the final formulation as an example:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

  • Final Concentration: This procedure yields a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Inspection: Ensure the final solution is clear before administration.

Visualizations

Signaling Pathway

This compound is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, activation, and survival. Rilzabrutinib also inhibits Fc receptor (FcR) signaling in myeloid cells, which is relevant in antibody-mediated autoimmune diseases.

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKCb PKCβ PLCg2->PKCb IKK IKK PKCb->IKK NFkB NF-κB IKK->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition by this compound.

Experimental Workflow

This workflow provides a logical sequence of steps to troubleshoot solubility issues encountered during experiments.

Solubility_Workflow start Start: Dissolve This compound in DMSO step_vortex Vortex vigorously (1-2 min) start->step_vortex check_dissolved Is the solution clear? step_sonicate Sonicate in water bath (10-15 min) check_dissolved->step_sonicate No success Success: Solution is ready for use or storage check_dissolved->success Yes step_vortex->check_dissolved step_warm Warm gently to 37°C (5-10 min) step_sonicate->step_warm check_still_undissolved Still undissolved? step_warm->check_still_undissolved troubleshoot Troubleshoot Further check_still_undissolved->troubleshoot Yes check_still_undissolved->success No, it's clear check_dmso Use fresh, anhydrous DMSO troubleshoot->check_dmso check_concentration Prepare a more dilute solution troubleshoot->check_concentration

Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.

Logical Relationships

Understanding the factors that influence solubility is key to preventing issues before they arise.

Factors_Affecting_Solubility cluster_factors Controlling Factors cluster_outcomes Potential Outcomes Solvent Solvent Quality (Anhydrous DMSO) Clear Clear, Stable Solution Solvent->Clear Temp Temperature Temp->Clear Degrade Degradation Temp->Degrade Excessive Heat Energy Physical Energy Energy->Clear Vortexing, Sonication Concentration Concentration Precipitate Precipitation / Crashing Out Concentration->Precipitate CompoundForm Compound Form (Free Base vs. Salt) CompoundForm->Clear Salt in Aqueous CompoundForm->Precipitate Free Base in Aqueous

Caption: Key factors influencing the solubility outcomes of this compound.

References

Optimizing (E)-Rilzabrutinib for Kinase Inhibition Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (E)-Rilzabrutinib in kinase inhibition assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring efficient troubleshooting and experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral, potent, and highly selective reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It targets the cysteine residue (Cys481) in the ATP-binding site of BTK.[3] Unlike irreversible covalent inhibitors, the bond formed by Rilzabrutinib can dissociate, which may contribute to its safety profile by minimizing off-target effects and preserving platelet function.[1][4]

Q2: What are the primary kinase targets of this compound?

The primary target of this compound is Bruton's tyrosine kinase (BTK). However, it also shows potent inhibitory activity against a small number of other kinases.

Q3: What is a recommended starting concentration range for this compound in a BTK kinase inhibition assay?

Based on its low nanomolar potency, a sensible starting point for an in vitro kinase assay would be a high concentration of 1 µM, followed by a serial dilution series (e.g., 1:3 or 1:10) to generate a dose-response curve. This range should adequately cover the concentrations needed to determine an accurate IC50 value.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Subsequent dilutions to working concentrations should be made in the assay buffer, ensuring the final solvent concentration is low (typically ≤1%) to avoid impacting kinase activity.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for Rilzabrutinib.

  • Potential Cause: ATP Concentration.

    • Troubleshooting Step: Rilzabrutinib is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of BTK for ATP, it can lead to an apparent decrease in inhibitor potency (a higher IC50 value). Consider performing the assay with an ATP concentration at or near the Km for BTK. You can also perform an ATP competition assay by running the experiment with varying ATP concentrations to confirm competitive inhibition.

  • Potential Cause: Inactive Enzyme.

    • Troubleshooting Step: Ensure the BTK enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known BTK inhibitor to verify enzyme activity.

  • Potential Cause: Incorrect Buffer Composition.

    • Troubleshooting Step: The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase. A common kinase assay buffer includes components like HEPES, MgCl₂, and a non-ionic detergent.

Issue 2: High variability between replicate wells.

  • Potential Cause: Pipetting Inaccuracy.

    • Troubleshooting Step: Ensure pipettes are properly calibrated, especially when working with small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.

  • Potential Cause: Edge Effects.

    • Troubleshooting Step: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.

  • Potential Cause: Compound Precipitation.

    • Troubleshooting Step: Visually inspect for any precipitation of Rilzabrutinib in the assay buffer, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent concentration or use a different buffer system.

Issue 3: Difficulty in determining the kinetic parameters for a reversible covalent inhibitor.

  • Potential Cause: Inappropriate Assay Setup.

    • Troubleshooting Step: Standard endpoint assays may not be sufficient to characterize the kinetics of a reversible covalent inhibitor. A kinetic assay that measures product formation over time is more appropriate. Consider pre-incubating the enzyme and inhibitor for various time points before initiating the reaction with the substrate and ATP. This can help in determining the on-rate of inhibition. To determine the off-rate, a washout experiment can be performed where the inhibitor-enzyme complex is diluted to remove unbound inhibitor, and the return of enzyme activity is monitored over time.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Reference
BTK1.3 ± 0.5
RLK1.2 ± 0.3
TEC0.8 ± 0.1
BMX1.0 ± 0.1
BLK6.3 ± 0.7

At a concentration of 1 µM, Rilzabrutinib demonstrated >90% inhibition of only six out of 251 kinases screened.

Experimental Protocols

Protocol 1: General BTK Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the IC50 of Rilzabrutinib against BTK. Specific conditions should be optimized for your particular assay format (e.g., fluorescence, luminescence, radioactivity).

Materials:

  • Recombinant human BTK enzyme

  • Suitable peptide substrate for BTK (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • DMSO

  • Microplate (e.g., 384-well)

  • Detection reagents specific to the assay format

Procedure:

  • Prepare Rilzabrutinib Dilutions:

    • Prepare a 10 mM stock solution of Rilzabrutinib in 100% DMSO.

    • Create a serial dilution series of Rilzabrutinib in DMSO. For a 10-point curve, you might prepare concentrations from 1 mM down to 0.05 µM.

    • Further dilute the DMSO serial dilutions into the kinase assay buffer to create a 4X working solution of the inhibitor. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the 4X Rilzabrutinib working solution or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the microplate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in kinase assay buffer. The final concentration of BTK and substrate should be optimized based on the specific activity of the enzyme and the desired signal window.

    • Add 10 µL of the 2X enzyme/substrate mix to all wells.

  • Pre-incubation:

    • Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor binding to the enzyme. For a reversible covalent inhibitor, this pre-incubation step is important.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km of BTK for ATP.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution or as per the instructions of your detection kit.

    • Add the detection reagents and measure the signal (e.g., fluorescence, luminescence) using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Rilzabrutinib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Rilzabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

BTK Downstream Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 P PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation B-Cell Proliferation, Activation, & Survival Ca_release->Proliferation NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK NFkB->Proliferation MAPK->Proliferation Rilzabrutinib This compound Rilzabrutinib->BTK Inhibits

Caption: BTK signaling cascade initiated by BCR engagement.

Experimental Workflow for Rilzabrutinib IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents (BTK, Substrate, ATP, Buffer) start->prep_reagents prep_rilzabrutinib Prepare Rilzabrutinib Serial Dilutions (4X) start->prep_rilzabrutinib add_enzyme_substrate Add 10 µL of 2X Enzyme/Substrate Mix prep_reagents->add_enzyme_substrate add_inhibitor Add 5 µL of 4X Rilzabrutinib or Vehicle to Plate prep_rilzabrutinib->add_inhibitor add_inhibitor->add_enzyme_substrate pre_incubate Pre-incubate at RT (10-30 min) add_enzyme_substrate->pre_incubate initiate_reaction Initiate with 5 µL of 2X ATP pre_incubate->initiate_reaction incubate_reaction Incubate at RT (e.g., 60 min) initiate_reaction->incubate_reaction stop_detect Stop Reaction & Add Detection Reagents incubate_reaction->stop_detect read_plate Read Plate stop_detect->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of Rilzabrutinib.

Troubleshooting Logic for High IC50 Values

High_IC50_Troubleshooting start High IC50 Value Observed check_atp Check ATP Concentration start->check_atp atp_high ATP >> Km? check_atp->atp_high reduce_atp Reduce ATP to ~Km atp_high->reduce_atp Yes check_enzyme Check Enzyme Activity atp_high->check_enzyme No rerun_assay Re-run Assay reduce_atp->rerun_assay enzyme_inactive Enzyme Inactive? check_enzyme->enzyme_inactive new_enzyme Use Fresh Enzyme Aliquot enzyme_inactive->new_enzyme Yes check_buffer Check Buffer Composition enzyme_inactive->check_buffer No new_enzyme->rerun_assay buffer_suboptimal Buffer Suboptimal? check_buffer->buffer_suboptimal optimize_buffer Optimize Buffer Conditions (pH, salt, additives) buffer_suboptimal->optimize_buffer Yes buffer_suboptimal->rerun_assay No optimize_buffer->rerun_assay

Caption: Troubleshooting guide for unexpectedly high IC50 values.

References

Technical Support Center: (E)-Rilzabrutinib Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of (E)-Rilzabrutinib in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is not publicly available. The following information is based on the known physicochemical properties of Rilzabrutinib, general principles of pharmaceutical chemistry, and potential degradation pathways of its constituent functional groups. It is intended as a general guide. Researchers must perform their own stability studies for their specific formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its stability in aqueous solutions?

A1: this compound's solubility is pH-dependent. It exhibits high solubility in acidic conditions (>120 mg/mL) and low solubility in neutral to basic conditions (0.04 mg/mL at neutral pH)[1]. It is also soluble in organic solvents like DMSO. This pH-dependent solubility is a critical factor to consider when preparing and storing aqueous solutions.

Q2: My this compound solution appears cloudy or has precipitated over time. What could be the cause?

A2: Precipitation is a common issue, likely due to the pH-dependent solubility of this compound. If the pH of your aqueous solution shifts towards neutral or basic, the compound can precipitate out of solution. This can be caused by the dissolution of atmospheric CO2, interaction with container surfaces, or the addition of other components to the solution.

Q3: What are the potential degradation pathways for this compound in an aqueous environment?

A3: Based on the chemical structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, a nitrile group, an amide bond, and a phenoxy ether linkage, several degradation pathways are plausible under stress conditions:

  • Hydrolysis:

    • Nitrile Group: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form a primary amide and subsequently a carboxylic acid.

    • Amide Bond: The piperidine-1-carbonyl (amide) linkage could be susceptible to hydrolysis, leading to the cleavage of the molecule.

    • Pyrimidine Ring: The pyrimidine ring system may also be susceptible to hydrolytic degradation, particularly at non-neutral pH and elevated temperatures.

  • Oxidation: The electron-rich aromatic rings and the tertiary amine in the piperazine moiety could be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light and oxygen.

  • Photodegradation: The phenoxyphenyl group and the heterocyclic pyrazolopyrimidine system are chromophores that can absorb UV light, potentially leading to photodegradation.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your aqueous solutions in the acidic range where Rilzabrutinib is most soluble and potentially more stable. Use appropriate buffer systems.

  • Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage or during light-sensitive experiments.

  • Inert Atmosphere: For sensitive experiments or long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid issues with both stability and solubility over time.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of activity Degradation of this compound in the aqueous solution.- Prepare fresh solutions for each experiment. - Re-evaluate the pH and buffer system of your solution. - Store stock solutions in small, single-use aliquots in a freezer to avoid repeated freeze-thaw cycles. - Perform a forced degradation study on your formulation to identify potential degradants.
Appearance of new peaks in HPLC analysis Formation of degradation products.- Characterize the new peaks using mass spectrometry (MS) to identify potential degradants. - Compare the chromatograms of fresh and aged solutions to track the appearance of new peaks over time. - Review the storage conditions (pH, temperature, light exposure) and modify them to enhance stability.
Precipitation in the solution upon storage pH shift towards neutral or basic pH, exceeding the solubility limit.- Measure the pH of the solution. If it has shifted, adjust it back to the acidic range with a suitable buffer. - Consider using a co-solvent system if appropriate for your experimental design to improve solubility. - Filter the solution through a 0.22 µm filter before use to remove any undissolved particles.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound in an aqueous solution to illustrate the potential impact of pH and temperature. This data is for illustrative purposes only and should not be considered as actual experimental results.

Table 1: Illustrative Effect of pH on this compound Stability at 25°C for 24 hours

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RecoveryAppearance
3.010099.599.5%Clear Solution
5.010098.298.2%Clear Solution
7.410085.1 (some precipitation)85.1%Slight Haze
9.010072.3 (significant precipitation)72.3%Visible Precipitate

Table 2: Illustrative Effect of Temperature on this compound Stability at pH 4.0 for 7 days

TemperatureInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Recovery
4°C10099.199.1%
25°C10095.895.8%
40°C10088.488.4%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an acidic aqueous buffer where it is soluble and stable).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

    • Thermal Degradation: Store the stock solution (or solid drug) at a high temperature (e.g., 70°C) for a specified time.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., using a photostability chamber).

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.

Mandatory Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Rilzabrutinib This compound Rilzabrutinib->BTK inhibits PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation DAG->NFkB Cell_Survival B-Cell Proliferation & Survival Ca_release->Cell_Survival NFkB->Cell_Survival

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow start Start: Prepare this compound Aqueous Solution check_solubility Check for Complete Solubilization start->check_solubility adjust_ph Adjust pH to Acidic Range (e.g., pH 3-5) check_solubility->adjust_ph No (Precipitate) use_immediately Use Solution Immediately for Experiment check_solubility->use_immediately Yes adjust_ph->check_solubility store_solution Store Solution Appropriately use_immediately->store_solution end End of Experiment/Use use_immediately->end storage_conditions Conditions: - 2-8°C or -20°C - Protect from light - Inert atmosphere (optional) store_solution->storage_conditions store_solution->end

Caption: Recommended Workflow for Handling this compound Aqueous Solutions.

References

Interpreting unexpected results in Rilzabrutinib-treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rilzabrutinib in animal models. Our aim is to help you interpret unexpected results and navigate potential challenges in your experiments.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses specific issues you might encounter during your preclinical studies with Rilzabrutinib.

Observed Issue Potential Causes Recommended Actions & Troubleshooting Steps
1. Lack of Efficacy (No significant difference between Rilzabrutinib-treated and vehicle control groups) a. Suboptimal Dosing or Pharmacokinetics: Insufficient drug exposure due to incorrect dosage, formulation issues, or rapid metabolism in the specific animal model. Rilzabrutinib has a short half-life (approx. 3-4 hours) but achieves sustained BTK occupancy.[1] b. BTK-Independent Disease Model: The chosen animal model may have disease pathology that is not primarily driven by BTK signaling. c. Compound Instability: Degradation of Rilzabrutinib in the formulation. d. Model-Specific Resistance: The specific strain or species may have intrinsic resistance mechanisms.a. Verify Dosing and PK/PD: - Confirm dose calculations and administration route. - Perform pharmacokinetic (PK) analysis to measure plasma concentrations of Rilzabrutinib. - Conduct a pharmacodynamic (PD) assay, such as a BTK occupancy assay in splenocytes or peripheral blood mononuclear cells (PBMCs), to confirm target engagement.[2] A strong correlation between BTK occupancy and efficacy has been demonstrated.[2] b. Re-evaluate Animal Model: - Review literature to confirm the role of BTK in the chosen model. - Consider using a different, well-validated model for the disease indication. c. Check Compound Integrity: - Prepare fresh formulations for each experiment. - Assess the stability of Rilzabrutinib in the chosen vehicle under experimental conditions. d. Literature Review: - Search for studies using BTK inhibitors in the same animal model and strain to identify potential known resistance issues.
2. Partial or Weaker-Than-Expected Efficacy a. Dose Insufficiency: The administered dose may be on the lower end of the therapeutic window for the specific model. b. High Disease Burden: The severity of the disease in the animal model may require higher or more frequent dosing. c. Redundant Signaling Pathways: Other signaling pathways may compensate for BTK inhibition, leading to a partial response.a. Dose-Response Study: - Conduct a dose-escalation study to determine the optimal therapeutic dose. Rilzabrutinib has shown dose-dependent improvement in preclinical models.[2][3] b. Adjust Dosing Regimen: - Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain sufficient BTK occupancy, especially given its short plasma half-life. c. Combination Therapy: - Explore the possibility of combining Rilzabrutinib with an inhibitor of a compensatory signaling pathway, if known.
3. Unexpected Off-Target Effects (e.g., bleeding, cardiotoxicity) a. High Dose Levels: Supratherapeutic doses might lead to inhibition of other kinases. b. Model-Specific Sensitivity: The animal model may have a unique sensitivity to Rilzabrutinib or its metabolites. c. Misinterpretation of Clinical Signs: The observed effects may not be directly related to the drug but could be a manifestation of the disease model itself.a. Dose Reduction: - Lower the dose to a level that maintains efficacy while minimizing adverse effects. b. Selectivity Profiling: - Rilzabrutinib is highly selective for BTK compared to first-generation inhibitors like ibrutinib and does not typically interfere with platelet aggregation. If bleeding is observed, investigate potential underlying causes unrelated to direct platelet inhibition. c. Thorough Health Monitoring: - Implement comprehensive health monitoring of the animals, including baseline measurements before treatment initiation, to differentiate between disease-related and treatment-related effects.
4. Inconsistent Results Across Experiments a. Variability in Animal Cohorts: Differences in age, weight, sex, or genetic background of the animals. b. Inconsistent Drug Formulation or Administration: Variations in the preparation or delivery of the Rilzabrutinib dose. c. Subjective Scoring of Disease: If the primary endpoint relies on subjective scoring (e.g., clinical scores in arthritis models), inter-observer variability can be a factor.a. Standardize Animal Cohorts: - Ensure consistency in the selection of animals for each experimental group. b. Standardize Procedures: - Implement and strictly follow standard operating procedures (SOPs) for drug formulation and administration. c. Blinding and Training: - Blind the observers who are assessing the disease scores to the treatment groups. - Provide thorough training to all personnel involved in scoring to ensure consistency.

Frequently Asked Questions (FAQs)

Mechanism of Action & Selectivity

Q1: What is the mechanism of action of Rilzabrutinib?

A1: Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the signaling pathways of B cells and other immune cells like macrophages. By inhibiting BTK, Rilzabrutinib modulates immune responses. In the context of immune-mediated diseases, it has a dual mechanism: it reduces the production of pathogenic autoantibodies by B cells and inhibits the destruction of antibody-coated cells (like platelets in ITP) by macrophages through the Fcγ receptor (FcγR) pathway.

Q2: How does the selectivity of Rilzabrutinib compare to other BTK inhibitors?

A2: Rilzabrutinib is a highly selective BTK inhibitor. Unlike first-generation, irreversible BTK inhibitors such as ibrutinib, Rilzabrutinib has fewer off-target effects. For example, ibrutinib can inhibit other kinases that play a role in platelet aggregation, leading to an increased risk of bleeding. Rilzabrutinib's reversible covalent binding and high selectivity minimize these off-target effects, and it has been shown to not interfere with normal platelet aggregation.

Q3: What is the significance of Rilzabrutinib's reversible covalent binding?

A3: The reversible covalent binding of Rilzabrutinib allows for a long residence time on the BTK enzyme, leading to sustained target inhibition even with low systemic exposure and a short plasma half-life. This tailored covalency is designed to provide a balance between durable efficacy and improved safety by reducing the potential for off-target toxicities associated with irreversible inhibitors.

Experimental Design & Protocols

Q4: What are some key considerations when designing an animal study with Rilzabrutinib?

A4: Key considerations include:

  • Animal Model Selection: Choose a model where the pathophysiology is known to be BTK-dependent.

  • Dose and Route of Administration: Rilzabrutinib is orally bioavailable. A dose-response study is recommended to identify the optimal dose for your model.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: It is crucial to measure drug exposure (PK) and target engagement (PD) to ensure that the drug is reaching its target at sufficient levels to have a biological effect.

  • Endpoints: Select clear, objective, and relevant endpoints to assess efficacy.

  • Control Groups: Always include a vehicle control group.

Q5: Can you provide a general protocol for a BTK occupancy assay?

A5: A BTK occupancy assay is essential for confirming target engagement. Here is a general workflow:

BTK_Occupancy_Assay cluster_sample_prep Sample Preparation cluster_assay Assay Procedure animal_dosing Dose animals with Rilzabrutinib or vehicle sample_collection Collect spleen or whole blood at defined time points animal_dosing->sample_collection cell_isolation Isolate splenocytes or PBMCs sample_collection->cell_isolation probe_incubation Incubate cells with a fluorescently-labeled irreversible BTK probe cell_isolation->probe_incubation cell_lysis Lyse cells probe_incubation->cell_lysis analysis Analyze by flow cytometry or Western blot to quantify unbound BTK cell_lysis->analysis

Figure 1. General workflow for a BTK occupancy assay.

Detailed Methodologies:

  • BTK Target Occupancy in Human PBMCs:

    • Treat whole blood samples with serial dilutions of Rilzabrutinib or a DMSO control for 1 hour at 37°C.

    • Isolate PBMCs using a Ficoll gradient.

    • Treat the isolated PBMCs with a bodipy-labeled BTK-selective probe for 1 hour at 37°C.

    • Lyse the cells.

    • The amount of probe bound to BTK is then quantified, which is inversely proportional to the occupancy by Rilzabrutinib.

Signaling Pathways

Q6: Can you illustrate the signaling pathway inhibited by Rilzabrutinib?

A6: Rilzabrutinib primarily inhibits the B-cell receptor (BCR) signaling pathway and the Fcγ receptor (FcγR) signaling pathway in macrophages.

Rilzabrutinib_Signaling_Pathway cluster_b_cell B-Cell cluster_macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Downstream_B Downstream Signaling (e.g., NF-κB, MAPK) BTK_B->Downstream_B Autoantibody Autoantibody Production Downstream_B->Autoantibody FcR Fcγ Receptor (FcγR) BTK_M BTK FcR->BTK_M Downstream_M Downstream Signaling BTK_M->Downstream_M Phagocytosis Phagocytosis of Antibody-Coated Platelets Downstream_M->Phagocytosis Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK_B Inhibits Rilzabrutinib->BTK_M Inhibits

Figure 2. Rilzabrutinib's inhibition of BTK in B-cells and macrophages.
Troubleshooting Logic

Q7: I am not seeing the expected therapeutic effect. What is a logical troubleshooting workflow?

A7: If you are not observing the expected efficacy, follow this systematic approach:

Troubleshooting_Workflow start Unexpected Result: Lack of Efficacy check_formulation Verify Drug Formulation and Administration start->check_formulation check_pk Perform Pharmacokinetic (PK) Analysis check_formulation->check_pk Formulation OK check_pd Conduct BTK Occupancy (PD) Assay check_pk->check_pd Sufficient Exposure dose_response Conduct a Dose-Response Study check_pk->dose_response Low Exposure re_evaluate_model Re-evaluate Animal Model's BTK-Dependence check_pd->re_evaluate_model Target Engaged check_pd->dose_response Insufficient Target Engagement outcome Identify Root Cause re_evaluate_model->outcome dose_response->outcome

Figure 3. A logical workflow for troubleshooting lack of efficacy.

References

Technical Support Center: Improving the In Vivo Efficacy of (E)-Rilzabrutinib Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (E)-Rilzabrutinib. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on formulation and efficacy.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and in vivo application of Rilzabrutinib.

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, reversible, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the signaling pathways of B-cells and other immune cells.[1] By inhibiting BTK, Rilzabrutinib disrupts these signaling pathways, which in turn reduces the activation and proliferation of B-cells.[1] This mechanism is particularly effective in autoimmune diseases where aberrant B-cell activity is a primary pathological feature.[1] In conditions like immune thrombocytopenia (ITP), Rilzabrutinib is thought to have a dual mechanism of action: it reduces the macrophage-mediated destruction of platelets and decreases the production of pathogenic autoantibodies.

Q2: We are observing low or variable in vivo efficacy with our Rilzabrutinib formulation. What are the potential causes?

A2: Low or variable in vivo efficacy of Rilzabrutinib can stem from several factors, primarily related to its physicochemical properties and formulation. The most common causes include:

  • Poor Oral Bioavailability: Rilzabrutinib has inherently low oral bioavailability. This is largely due to its pH-dependent solubility.

  • Suboptimal Formulation: The choice of vehicle and excipients is critical. An inappropriate formulation can lead to poor dissolution, precipitation in the gastrointestinal tract, and consequently, low absorption.

  • Dosing and Administration Issues: Inconsistent administration techniques, incorrect dosing calculations, or issues with the stability of the formulation during the experiment can all contribute to variability.

  • Animal Model-Specific Factors: The physiology of the chosen animal model, including gastric pH and transit time, can influence drug absorption.

Q3: What is the reported oral bioavailability of Rilzabrutinib and how does its solubility profile impact this?

A3: this compound exhibits low oral bioavailability. Its solubility is highly pH-dependent, with good solubility in acidic environments and poor solubility in neutral or alkaline conditions. This means that while it may dissolve in the acidic environment of the stomach, it can precipitate in the more neutral pH of the small intestine, which is the primary site for drug absorption. This precipitation significantly reduces the amount of drug available for absorption into the bloodstream.

Q4: Are there any known effects of food on the absorption of Rilzabrutinib?

A4: Yes, the presence of food can affect the absorption of Rilzabrutinib. Due to its physicochemical properties, co-administration with food may alter the gastrointestinal environment, potentially impacting the drug's dissolution and absorption. It is advisable to maintain consistent fasting or fed states for all animals within a study to minimize variability.

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your in vivo experiments with Rilzabrutinib.

Troubleshooting Inconsistent Efficacy Results
Observed Problem Potential Cause Troubleshooting Steps
High variability in efficacy between animals in the same group. Inconsistent Formulation: The drug may not be uniformly suspended in the vehicle, leading to variable dosing.1. Ensure the formulation is a homogenous suspension before each administration. Use a vortex mixer immediately before drawing each dose. 2. For suspension formulations, consider increasing the viscosity of the vehicle to slow down sedimentation. 3. Evaluate the stability of your formulation over the duration of the experiment.
Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or stress in the animals, affecting physiological responses.1. Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. 2. Use appropriately sized and shaped gavage needles to minimize stress and potential injury. 3. Administer the formulation at a consistent rate and volume for all animals.
Lower than expected efficacy across all treatment groups. Poor Drug Exposure: The formulation may not be providing adequate absorption of Rilzabrutinib.1. Review your formulation strategy. Consider using solubilizing agents or a different vehicle system to improve solubility and dissolution. 2. Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of Rilzabrutinib achieved with your current formulation. 3. Increase the dose of Rilzabrutinib, if tolerated, to achieve a higher therapeutic concentration.
Degradation of Rilzabrutinib: The compound may be unstable in the chosen formulation or under the experimental conditions.1. Assess the stability of Rilzabrutinib in your formulation at the storage and administration temperatures. 2. Prepare fresh formulations daily or as needed to minimize degradation.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments related to the in vivo evaluation of Rilzabrutinib formulations.

A. Preparation of an Oral Suspension Formulation for Rodent Studies

This protocol provides a starting point for developing a suitable oral suspension of Rilzabrutinib for in vivo studies in rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Calibrated balance

Procedure:

  • Calculate the required amount of Rilzabrutinib and vehicle based on the desired concentration and total volume needed for the study.

  • Weigh the precise amount of Rilzabrutinib powder using a calibrated balance.

  • Triturate the Rilzabrutinib powder in a mortar and pestle to reduce particle size and improve suspendability.

  • Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder in the mortar and mix to form a smooth paste.

  • Transfer the paste to a beaker containing the remaining volume of the vehicle.

  • Stir the mixture continuously using a magnetic stir bar on a stir plate for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or unsuspended particles.

  • Store the suspension at 2-8°C and protect from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.

B. In Vivo Efficacy Evaluation in a Mouse Model of Immune Thrombocytopenia (ITP)

This protocol outlines a general procedure for assessing the in vivo efficacy of a Rilzabrutinib formulation in a murine ITP model.

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of Rilzabrutinib in a mouse ITP model.

Procedure:

  • Animal Model: Use an appropriate mouse strain for the ITP model.

  • ITP Induction: Induce ITP in the mice, for example, by intraperitoneal injection of an anti-mouse platelet antibody.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, Rilzabrutinib low dose, Rilzabrutinib high dose).

  • Dosing: Administer the prepared Rilzabrutinib formulation or vehicle control orally (e.g., via gavage) at the predetermined dose and frequency.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., baseline, and various time points post-treatment) to monitor platelet counts.

  • Platelet Counting: Determine platelet counts using an automated hematology analyzer or manual methods.

  • Data Analysis: Compare the platelet counts between the treatment and control groups to evaluate the efficacy of the Rilzabrutinib formulation.

C. Pharmacodynamic Assessment: BTK Occupancy Assay

This protocol describes a method to measure the extent of BTK engagement by Rilzabrutinib in peripheral blood mononuclear cells (PBMCs) or splenocytes.

Experimental Workflow:

BTK_Occupancy_Workflow cluster_0 Sample Collection cluster_1 Cell Isolation cluster_2 Cell Lysis cluster_3 BTK Occupancy Measurement cluster_4 Data Analysis A Collect blood or spleen from treated animals B Isolate PBMCs or splenocytes A->B C Lyse cells to release proteins B->C D Use a probe that binds to unoccupied BTK C->D E Quantify the amount of unbound BTK D->E F Calculate % BTK occupancy E->F

Caption: Workflow for determining BTK occupancy in preclinical samples.

Procedure:

  • Sample Collection: At specified time points after Rilzabrutinib administration, collect blood or spleen tissue from the animals.

  • Cell Isolation: Isolate PBMCs from blood using density gradient centrifugation or prepare a single-cell suspension of splenocytes.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the proteins.

  • BTK Occupancy Measurement: Utilize a commercially available BTK occupancy assay kit or a validated in-house method. These assays typically involve a probe that binds specifically to the active site of unoccupied BTK.

  • Quantification: Quantify the amount of unbound BTK using techniques such as flow cytometry or a plate-based fluorescence assay.

  • Data Analysis: Calculate the percentage of BTK occupancy by comparing the amount of unbound BTK in the treated samples to that in vehicle-treated control samples.

IV. Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

Rilzabrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 BTK BTK PIP3->BTK Recruitment & Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition Cell_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cell_Response

Caption: Simplified diagram of the BTK signaling pathway and the point of inhibition by this compound.

V. Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo evaluation of this compound.

Table 1: Preclinical Efficacy of Rilzabrutinib in a Rat Model of Collagen-Induced Arthritis

Treatment Group Dose Mean Arthritis Score (Day 21) % Inhibition of Arthritis
Vehicle Control-10.2-
Rilzabrutinib3 mg/kg, bid6.833%
Rilzabrutinib10 mg/kg, bid3.566%
Rilzabrutinib30 mg/kg, bid1.288%

Table 2: Pharmacokinetic Parameters of Rilzabrutinib in Healthy Human Subjects

Parameter Value
Tmax (median)~1-2 hours
Half-life (t½)~2-4 hours
Oral BioavailabilityLow
Protein Binding>97%

Table 3: In Vitro Inhibitory Activity of Rilzabrutinib

Target IC₅₀ (nM)
BTK0.8
TEC3.1
BMX6.2
TXK8.0
ITK>1000

References

Technical Support Center: Overcoming Resistance to (E)-Rilzabrutinib in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to the reversible Bruton's tyrosine kinase (BTK) inhibitor, (E)-Rilzabrutinib, in long-term cell culture models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of Rilzabrutinib over first-generation BTK inhibitors like ibrutinib?

A1: Rilzabrutinib is a reversible covalent BTK inhibitor. Its primary advantage is its ability to effectively inhibit BTK even in the presence of the C481S mutation, a common mechanism of acquired resistance to irreversible covalent BTK inhibitors such as ibrutinib.[1][2][3][4] Rilzabrutinib achieves this through a non-covalent binding mode to the ATP-binding domain of BTK, maintaining potent inhibitory activity against the C481S mutant.[2]

Q2: My cell line, initially sensitive to Rilzabrutinib, is now showing signs of resistance after long-term culture. What are the potential mechanisms?

A2: While Rilzabrutinib overcomes resistance mediated by the BTK C481S mutation, prolonged exposure can lead to the selection of cells with other resistance mechanisms. Based on studies with other non-covalent BTK inhibitors, potential mechanisms include:

  • On-target secondary BTK mutations: Novel mutations within the BTK kinase domain (other than C481S) can arise, potentially altering the binding kinetics of Rilzabrutinib. Examples from other non-covalent BTK inhibitors include mutations at residues such as T474 and L528.

  • Activation of bypass signaling pathways: The cancer cells may develop resistance by upregulating alternative survival pathways that are independent of BTK signaling. Commonly implicated pathways include the PI3K/AKT/mTOR and NF-κB pathways.

  • Mutations in downstream signaling molecules: Gain-of-function mutations in genes downstream of BTK, such as Phospholipase C gamma 2 (PLCG2), can lead to autonomous B-cell receptor (BCR) signaling, bypassing the need for BTK activation.

Q3: How can I confirm the mechanism of resistance in my Rilzabrutinib-resistant cell line?

A3: A multi-step approach is recommended:

  • Sequence the BTK and PLCG2 genes: This is the most direct method to identify on-target or downstream mutations.

  • Perform a Western blot analysis: Assess the phosphorylation status of BTK and key downstream proteins in the BCR, PI3K/AKT, and NF-κB signaling pathways to identify activated bypass pathways.

  • Conduct an in vitro kinase assay: This can help determine if there is a change in the intrinsic enzymatic activity of BTK or its sensitivity to Rilzabrutinib.

Q4: I've identified a novel BTK mutation in my resistant cell line. How can I investigate its effect?

A4: To investigate the functional consequence of a novel BTK mutation, you can:

  • Generate a cell line expressing the mutant BTK: Use site-directed mutagenesis to introduce the mutation into a BTK expression vector and transfect it into a sensitive parental cell line.

  • Compare the sensitivity of the mutant-expressing cells to Rilzabrutinib: Perform cell viability assays to determine if the mutation confers resistance.

  • Perform in vitro kinase assays: Compare the enzymatic activity and Rilzabrutinib sensitivity of the purified mutant BTK protein to the wild-type protein.

Troubleshooting Guides

This section provides solutions to common problems encountered when studying Rilzabrutinib resistance.

Problem 1: Difficulty in Generating a Stable Rilzabrutinib-Resistant Cell Line
Potential Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of Rilzabrutinib (at or below the IC50) to allow for gradual adaptation rather than widespread cell death.
Dose escalation is too rapid Increase the drug concentration slowly and incrementally (e.g., 1.5 to 2-fold) only after the cell population has recovered and is proliferating steadily at the current concentration.
Cell line heterogeneity The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line known to be sensitive to BTK inhibition.
Contamination Regularly check for microbial contamination, which can affect cell health and drug response.
Problem 2: Inconsistent Results in Cell Viability Assays
Potential Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a uniform number of cells is seeded in each well. Overly confluent or sparse cells can lead to variable results.
Drug dilution errors Prepare fresh serial dilutions of Rilzabrutinib for each experiment. Ensure thorough mixing at each dilution step.
Inconsistent incubation time Maintain a consistent incubation time with the drug across all experiments (e.g., 48 or 72 hours).
Solvent effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level.
Problem 3: Western Blot Shows Decreased p-BTK, but Cells Remain Viable
Potential Cause Troubleshooting Step
Activation of bypass signaling pathways Rilzabrutinib is effectively inhibiting BTK, but the cells are surviving through alternative pathways.
Action: Perform Western blots for key phosphorylated proteins in bypass pathways (e.g., p-AKT, p-S6, p-NF-κB p65) to identify the activated pathway.
Mutations downstream of BTK A gain-of-function mutation in a downstream molecule like PLCG2 could be driving signaling despite BTK inhibition.
Action: Sequence the PLCG2 gene in your resistant cell line to check for known activating mutations.

Data Presentation

Table 1: Comparative IC50 Values of BTK Inhibitors Against Wild-Type and C481S Mutant BTK
Inhibitor BTK Target Binding Mode IC50 (BTK WT) IC50 (BTK C481S) Reference
IbrutinibBTK (Cys481)Covalent, IrreversibleVaries by study>1 µM
This compound BTKReversible, Covalent Varies by study 1.2 nM ****

Experimental Protocols

Protocol 1: Generation of a Rilzabrutinib-Resistant Cell Line

This protocol describes a method for generating a Rilzabrutinib-resistant cell line through continuous, long-term exposure to the drug.

Materials:

  • Parental cancer cell line sensitive to Rilzabrutinib

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Rilzabrutinib for the parental cell line.

  • Initial drug exposure: Culture the parental cells in the presence of Rilzabrutinib at a concentration equal to or slightly below the IC50.

  • Monitor cell viability and growth: Observe the cells daily. Initially, a significant number of cells may die.

  • Recovery: Allow the surviving cells to repopulate the culture flask. This may take several passages.

  • Dose escalation: Once the cells are growing steadily in the presence of the inhibitor, gradually increase the concentration of Rilzabrutinib (e.g., by 1.5 to 2-fold).

  • Repeat: Repeat steps 4 and 5 for several months. The goal is to select for a population of cells that can tolerate significantly higher concentrations of Rilzabrutinib compared to the parental cells.

  • Characterization: Once a resistant population is established, characterize the cell line by:

    • Determining its new IC50 value for Rilzabrutinib and comparing it to the parental line.

    • Cryopreserving aliquots of the resistant cell line at various passages.

    • Investigating the underlying resistance mechanisms using the methods described in the FAQs.

Protocol 2: Western Blot Analysis of BTK Signaling Pathway

This protocol provides a method for analyzing the phosphorylation status of BTK and downstream signaling proteins.

Materials:

  • Parental and Rilzabrutinib-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK (Y223), anti-total BTK, anti-p-AKT (S473), anti-total AKT, etc.)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell treatment: Seed both parental and resistant cells and allow them to adhere. Treat the cells with various concentrations of Rilzabrutinib for a specified time (e.g., 2-24 hours). Include a vehicle-treated control (DMSO).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the bands using an imaging system.

  • Data analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 3: In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline for an in vitro kinase assay to measure the enzymatic activity of BTK and its inhibition by Rilzabrutinib.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., a specific peptide or poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare reagents: Prepare serial dilutions of Rilzabrutinib in the kinase assay buffer. Prepare a master mix containing the BTK enzyme and substrate.

  • Kinase reaction:

    • Add the Rilzabrutinib dilutions or vehicle control to the wells of the assay plate.

    • Add the BTK enzyme/substrate master mix to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate reaction and deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP conversion and signal generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data analysis: Plot the luminescence signal against the logarithm of the Rilzabrutinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PI3K PI3K BTK->PI3K Activation NFkB NF-κB PLCG2->NFkB Downstream Signaling AKT AKT PI3K->AKT Activation AKT->NFkB Rilzabrutinib This compound Rilzabrutinib->BTK Inhibition C481S BTK C481S (Ibrutinib Resistance) C481S->BTK Other_BTK_mut Other BTK Mutations (Potential Rilzabrutinib Resistance) Other_BTK_mut->BTK PLCG2_mut PLCγ2 Mutations (Bypass Mechanism) PLCG2_mut->PLCG2 Experimental_Workflow start Start with Rilzabrutinib-sensitive parental cell line long_term_culture Long-term culture with increasing concentrations of This compound start->long_term_culture resistant_line Generate stable Rilzabrutinib-resistant cell line long_term_culture->resistant_line characterization Characterize Resistance resistant_line->characterization sequencing Sequence BTK and PLCG2 characterization->sequencing western_blot Western Blot for Signaling Pathways characterization->western_blot kinase_assay In Vitro Kinase Assay characterization->kinase_assay end Identify Resistance Mechanism sequencing->end western_blot->end kinase_assay->end Troubleshooting_Logic start Cells show resistance to Rilzabrutinib western Western Blot: Is p-BTK inhibited? start->western bypass_pathway Investigate Bypass Pathways (p-AKT, p-NF-κB) and downstream mutations (PLCG2 sequencing) western->bypass_pathway Yes on_target_mutation Investigate On-Target BTK Mutations (BTK sequencing) western->on_target_mutation No pBTK_inhibited Yes pBTK_not_inhibited No

References

Technical Support Center: Validating (E)-Rilzabrutinib Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-Rilzabrutinib. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the validation of this compound's target specificity. Ensuring that the observed biological effects are a direct result of Bruton's tyrosine kinase (BTK) inhibition is critical for accurate data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: On-Target Engagement

Q1: How can I confirm that this compound is engaging its primary target, BTK, within my cellular model?

A1: Confirming direct target engagement in a cellular context is the first step in validating specificity. Two common methods are monitoring the phosphorylation status of BTK and performing a cellular thermal shift assay (CETSA).

  • Western Blot for BTK Phosphorylation: this compound inhibits the kinase activity of BTK. Therefore, a reduction in the autophosphorylation of BTK at tyrosine 223 (pBTK Y223) is a direct indicator of target engagement. Upon activation of the B-cell receptor (BCR) pathway, BTK phosphorylation will be high; treatment with Rilzabrutinib should significantly reduce this signal.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding. When this compound binds to BTK, it stabilizes the protein, leading to a higher melting temperature. This shift can be quantified by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble BTK remaining via Western Blot or other means.

Detailed Protocol: Western Blot for Phospho-BTK (Y223)
  • Cell Treatment: Plate your cells of interest (e.g., Ramos B cells) at the desired density. Starve the cells if necessary, then pre-treat with a dose-range of this compound or a DMSO vehicle control for 1-2 hours.

  • Cell Stimulation: Stimulate the B-cell receptor pathway to induce BTK phosphorylation. A common method is to use anti-IgM F(ab')2 fragments for 5-10 minutes.

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with a primary antibody specific for phospho-BTK (Y223) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total BTK and a loading control protein (e.g., GAPDH or β-Actin).

G cluster_workflow CETSA Experimental Workflow treat 1. Treat Cells (Rilzabrutinib vs. Vehicle) harvest 2. Harvest & Lyse Cells treat->harvest aliquot 3. Aliquot Lysates harvest->aliquot heat 4. Heat Aliquots (Temperature Gradient) aliquot->heat centrifuge 5. Centrifuge (Separate Soluble/Insoluble) heat->centrifuge collect 6. Collect Supernatant (Soluble Fraction) centrifuge->collect analyze 7. Analyze Soluble BTK (e.g., Western Blot) collect->analyze plot 8. Plot Melt Curve (Soluble BTK vs. Temp) analyze->plot G start Phenotype observed with Rilzabrutinib treatment q1 Is the phenotype present in BTK knockout/knockdown cells? start->q1 res_no Likely ON-TARGET (BTK-dependent) q1->res_no No res_yes Potential OFF-TARGET q1->res_yes Yes q2 Does a structurally distinct BTK inhibitor replicate the phenotype? res_yes->q2 res_replicated Re-evaluate experiment. Could be a pathway effect not captured by KO model. q2->res_replicated Yes res_not_replicated Strong evidence for OFF-TARGET effect specific to Rilzabrutinib scaffold. q2->res_not_replicated No G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates Rilzabrutinib This compound Rilzabrutinib->BTK INHIBITS DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Calcium Ca²⁺ Mobilization DAG_IP3->Calcium NFkB NF-κB / NFAT Activation DAG_IP3->NFkB Calcium->NFkB Response B-Cell Proliferation, Survival & Activation NFkB->Response

Validation & Comparative

A Comparative Guide to (E)-Rilzabrutinib and Ibrutinib: BTK Inhibition and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. This guide provides a detailed comparison of two prominent BTK inhibitors: (E)-Rilzabrutinib, a novel reversible covalent inhibitor, and Ibrutinib, the first-in-class irreversible covalent inhibitor. We will delve into their mechanisms of action, comparative selectivity, and the experimental data that underpins our understanding of these two molecules.

Mechanism of Action: A Tale of Two Covalent Inhibitors

Both this compound and Ibrutinib are covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK. However, the nature of this covalent bond distinguishes their pharmacological profiles.

Ibrutinib , as a first-generation BTK inhibitor, forms an irreversible covalent bond with Cys481. This leads to sustained and prolonged inhibition of BTK activity. While highly effective, this irreversible binding can also contribute to off-target effects, as the inhibitor can permanently bind to other kinases with a similar cysteine residue in their active site.

This compound , on the other hand, is a reversible covalent inhibitor. This means that while it forms a covalent bond with Cys481, the bond can dissociate. This dynamic interaction allows for a more controlled and potentially more selective inhibition of BTK, with the potential for reduced off-target activity and associated adverse effects.[1] This reversible nature may also offer advantages in managing treatment-related toxicities.

Quantitative Comparison of BTK Inhibition

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and Ibrutinib against BTK and other relevant kinases.

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)
BTK 1.3 [2]0.5 - 5.8
TEC 0.8 [2]2.0 - 78
EGFR Not specified~10

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is compiled from various sources and is intended for comparative purposes.

Kinase Selectivity: Minimizing Off-Target Effects

A crucial aspect of kinase inhibitor development is achieving high selectivity for the intended target to minimize off-target effects and improve the therapeutic window. Ibrutinib is known to inhibit several other kinases beyond BTK, including members of the TEC and EGFR families, which have been associated with clinical side effects such as bleeding and atrial fibrillation.[3]

Experimental Protocols

To provide a deeper understanding of how the comparative data is generated, we have detailed the methodologies for two key experiments: an in vitro kinase inhibition assay and a cellular BTK autophosphorylation assay.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the binding affinity of an inhibitor to a kinase.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of FRET. An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of the BTK enzyme and a Eu-labeled anti-GST antibody in the appropriate kinase buffer.

    • Prepare a 4X working solution of the Alexa Fluor™ labeled tracer in the kinase buffer.

    • Prepare serial dilutions of the test compounds (this compound and Ibrutinib) in 100% DMSO, followed by a further dilution in the kinase buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 2 µL of the diluted test compound or DMSO control to each well.

    • Add 4 µL of the 2X BTK/Antibody mixture to each well.

    • Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to each well. The final volume in each well will be 10 µL.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, providing a measure of its cellular potency.

Principle: Upon B-cell receptor (BCR) stimulation, BTK autophosphorylates at tyrosine 223 (Y223). This phosphorylation event is a critical step in the activation of the downstream signaling cascade. A Western blot analysis using an antibody specific to the phosphorylated form of BTK (pBTK) can be used to quantify the inhibitory effect of a compound on BTK activation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound, Ibrutinib, or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • BCR Stimulation:

    • Stimulate the B-cell receptor by adding an anti-IgM antibody to a final concentration of 10 µg/mL.

    • Incubate for 5-10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control protein (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for pBTK and total BTK.

    • Normalize the pBTK signal to the total BTK signal for each sample.

    • Plot the normalized pBTK signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Molecular Landscape

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibited by Rilzabrutinib & Ibrutinib IP3_DAG IP3 + DAG PLCg2->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, MAPK) Ca_Flux->Downstream

BTK Signaling Pathway

Inhibition_Mechanisms cluster_ibrutinib Ibrutinib (Irreversible) cluster_rilzabrutinib This compound (Reversible) Ibrutinib Ibrutinib BTK_Ibrutinib BTK-Ibrutinib Complex (Permanent Bond) Ibrutinib->BTK_Ibrutinib Binds to Cys481 Rilzabrutinib This compound BTK_Rilzabrutinib BTK-Rilzabrutinib Complex (Dynamic Bond) Rilzabrutinib->BTK_Rilzabrutinib Binds to Cys481 BTK_Rilzabrutinib->Rilzabrutinib Dissociates

Mechanisms of BTK Inhibition

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Inhibitor, Tracer) Start->Prep Assay Assemble Assay in Plate Prep->Assay Incubate Incubate at Room Temp Assay->Incubate Read Read Plate (TR-FRET) Incubate->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Kinase Inhibition Assay Workflow

Conclusion

This compound and Ibrutinib represent two distinct approaches to BTK inhibition. While Ibrutinib, as an irreversible inhibitor, has demonstrated significant clinical efficacy, its off-target effects remain a concern. This compound, with its reversible covalent mechanism of action, offers the potential for a more selective inhibition of BTK, which may translate to an improved safety profile. The quantitative data, although from varied sources, suggests that Rilzabrutinib is a highly potent BTK inhibitor with a potentially greater selectivity over Ibrutinib. Further head-to-head comparative studies across a broad kinase panel will be invaluable in fully elucidating the selectivity advantages of reversible covalent inhibitors like this compound. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other emerging BTK inhibitors.

References

(E)-Rilzabrutinib and Platelet Aggregation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Rilzabrutinib, an oral, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor, is under investigation for various immune-mediated diseases, most notably immune thrombocytopenia (ITP).[1] A critical aspect of its safety and efficacy profile, particularly in hematological conditions, is its effect on platelet function. This guide provides a comparative analysis of this compound's effect on platelet aggregation, supported by experimental data and protocols.

Executive Summary

This compound's primary mechanism in treating ITP involves the modulation of the immune system to reduce platelet destruction, rather than direct action on platelet aggregation.[2][3] Preclinical and clinical studies have demonstrated that, unlike the first-generation BTK inhibitor ibrutinib, rilzabrutinib does not significantly inhibit platelet aggregation induced by various agonists.[4] This characteristic suggests a favorable safety profile with a potentially lower risk of bleeding events compared to other BTK inhibitors.[3] Clinical trials have primarily focused on rilzabrutinib's efficacy in increasing platelet counts in ITP patients, where it has shown significant improvements compared to placebo.

Comparative Data on Platelet Aggregation

The following table summarizes the comparative effects of rilzabrutinib and ibrutinib on platelet aggregation in response to various agonists.

AgonistThis compound EffectIbrutinib EffectReference
CollagenNo significant inhibitionSignificant inhibition
ADPNo apparent effect-
TRAP-6No apparent effect-
Arachidonic AcidNo apparent effect-
GPVI-mediatedSignificant suppression-
vWF/GPIb-mediatedSignificant suppression-
FcγRIIA-stimulatedSignificant suppression-

Clinical Efficacy in Immune Thrombocytopenia (LUNA 3 Trial)

The LUNA 3 Phase III clinical trial evaluated the efficacy and safety of rilzabrutinib in adults with persistent or chronic ITP. The primary endpoint was a durable platelet response.

EndpointThis compound (400 mg BID)Placebop-valueReference
Durable Platelet Response 23%0%<0.0001
Overall Platelet Response 65%33%-
Median Time to First Platelet Response (in responders) 15 daysNot Achieved-
Reduction in Rescue Therapy Use 52% reduction-0.0007

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the general procedure for assessing platelet aggregation in response to various agonists.

1. Sample Preparation:

  • Collect whole blood from healthy volunteers or ITP patients into tubes containing 3.2% sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

2. Assay Procedure:

  • Pre-warm PRP samples to 37°C.

  • Place a cuvette with PRP into the aggregometer and establish a baseline reading.

  • Add the platelet agonist (e.g., collagen, ADP, arachidonic acid) to the PRP.

  • Record the change in light transmission for a set period (typically 5-10 minutes) as platelets aggregate.

  • For inhibitor studies, pre-incubate the PRP with the test compound (e.g., rilzabrutinib, ibrutinib) or vehicle control for a specified time before adding the agonist.

3. Data Analysis:

  • The percentage of maximum platelet aggregation is calculated relative to the light transmission of PPP.

  • Compare the aggregation response in the presence of the test compound to the vehicle control.

LUNA 3 Clinical Trial Protocol

1. Study Design:

  • A Phase III, randomized, double-blind, placebo-controlled, multicenter study.

2. Patient Population:

  • Adults with persistent or chronic ITP who have had an insufficient response to previous treatments.

  • Baseline platelet count <30 x 10⁹/L.

3. Treatment:

  • Patients were randomized to receive either oral rilzabrutinib (400 mg twice daily) or a placebo.

4. Primary Endpoint:

  • Durable platelet response, defined as achieving a platelet count of ≥50 x 10⁹/L for at least 8 of the last 12 weeks of the 24-week treatment period, in the absence of rescue therapy.

5. Secondary Endpoints:

  • Overall platelet response.

  • Time to first platelet response.

  • Use of rescue medication.

  • Bleeding events and changes in fatigue scores.

Visualizations

Signaling Pathway of Rilzabrutinib in ITP

G cluster_b_cell B Cell cluster_macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B Bruton's Tyrosine Kinase (BTK) BCR->BTK_B Activates Activation B-Cell Activation & Proliferation BTK_B->Activation Autoantibody Anti-platelet Autoantibody Production Activation->Autoantibody Platelet_Ab Antibody-coated Platelet Autoantibody->Platelet_Ab Rilzabrutinib_B Rilzabrutinib Rilzabrutinib_B->BTK_B Inhibits FcR Fcγ Receptor (FcγR) BTK_M Bruton's Tyrosine Kinase (BTK) FcR->BTK_M Activates Phagocytosis Platelet Phagocytosis (Destruction) BTK_M->Phagocytosis Rilzabrutinib_M Rilzabrutinib Rilzabrutinib_M->BTK_M Inhibits Platelet_Ab->FcR Binds

Caption: Rilzabrutinib's dual mechanism in ITP.

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect Whole Blood (3.2% Sodium Citrate) B Centrifuge at 200g for 10 min A->B C Collect Platelet-Rich Plasma (PRP) B->C D Centrifuge remaining blood at 2000g B->D E Collect Platelet-Poor Plasma (PPP) D->E F Pre-warm PRP to 37°C G Add PRP to Aggregometer Cuvette F->G H Pre-incubate with Rilzabrutinib or Ibrutinib G->H I Add Agonist (e.g., Collagen) H->I J Record Light Transmission I->J K Calculate % Max Aggregation vs PPP J->K L Compare Drug-treated samples to control K->L

Caption: Workflow for Light Transmission Aggregometry.

Logical Relationship of Rilzabrutinib's Therapeutic Effect

G Rilzabrutinib Rilzabrutinib BTK_Inhibition BTK Inhibition Rilzabrutinib->BTK_Inhibition No_Aggregation_Inhibition No Significant Inhibition of Platelet Aggregation Rilzabrutinib->No_Aggregation_Inhibition B_Cell_Effect Reduced B-Cell Activation BTK_Inhibition->B_Cell_Effect Macrophage_Effect Reduced Macrophage Phagocytosis BTK_Inhibition->Macrophage_Effect Autoantibody_Reduction Decreased Anti-platelet Autoantibody Production B_Cell_Effect->Autoantibody_Reduction Platelet_Survival Increased Platelet Survival Macrophage_Effect->Platelet_Survival Autoantibody_Reduction->Platelet_Survival Platelet_Count Increased Platelet Count Platelet_Survival->Platelet_Count Bleeding_Risk Reduced Bleeding Risk Platelet_Count->Bleeding_Risk No_Aggregation_Inhibition->Bleeding_Risk Contributes to Favorable Profile

References

Head-to-Head Comparison: Rilzabrutinib and Acalabrutinib in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies and autoimmune disorders. This guide provides a detailed head-to-head comparison of two prominent BTK inhibitors: Rilzabrutinib, a reversible covalent inhibitor primarily investigated for immune-mediated diseases, and Acalabrutinib, an irreversible covalent inhibitor established in the treatment of B-cell cancers. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and experimental methodologies.

Biochemical and Pharmacokinetic Profile

Rilzabrutinib and Acalabrutinib, while both targeting BTK, exhibit distinct biochemical and pharmacokinetic properties that underpin their different clinical applications. Rilzabrutinib is an oral, reversible covalent inhibitor, a characteristic that allows for a long duration of action on the target despite a short systemic exposure.[1] In contrast, Acalabrutinib is a second-generation, highly selective, irreversible covalent BTK inhibitor.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to irreversible inhibition.[3]

PropertyRilzabrutinibAcalabrutinib
Mechanism of Action Reversible covalent inhibitor of BTK[4]Irreversible covalent inhibitor of BTK[3]
Binding Site Cys481 in BTK active siteCys481 in BTK active site
Half-life Short systemic exposure with long target residence timeRapidly absorbed and metabolized
Primary Metabolism -Cytochrome P450 3A4 (CYP3A4)

Kinase Selectivity and Potency

The selectivity of BTK inhibitors is a critical determinant of their safety profile, as off-target inhibition can lead to adverse effects. Both Rilzabrutinib and Acalabrutinib have been designed to be more selective than the first-generation BTK inhibitor, ibrutinib.

KinaseRilzabrutinib IC50 (nM)Acalabrutinib IC50 (nM)
BTK ~1.3~3
TEC ~0.8>1000
EGFR No activity>1000
ITK ->1000

Note: IC50 values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.

Clinical Efficacy and Safety

The clinical development of Rilzabrutinib and Acalabrutinib has focused on different therapeutic areas, reflecting their distinct pharmacological profiles.

Rilzabrutinib in Immune Thrombocytopenia (ITP)

Rilzabrutinib has been primarily investigated for the treatment of ITP, an autoimmune disorder characterized by low platelet counts. The pivotal Phase 3 LUNA 3 study demonstrated the efficacy and safety of Rilzabrutinib in adults with persistent or chronic ITP.

EndpointRilzabrutinib (LUNA 3 Study)Placebo
Durable Platelet Response 23%0%
Platelet Response (≥50,000/µL or doubling from baseline) 65%33%
Reduction in Rescue Therapy 52%-
Common Adverse Events (Grade 1/2) Diarrhea, nausea-
Acalabrutinib in Chronic Lymphocytic Leukemia (CLL)

Acalabrutinib is approved for the treatment of CLL and has shown significant efficacy in both treatment-naïve and relapsed/refractory settings. The ELEVATE-TN and ASCEND phase 3 trials are key studies supporting its use.

TrialAcalabrutinib ArmComparator ArmOutcome
ELEVATE-TN (Treatment-Naïve CLL) Acalabrutinib + ObinutuzumabChlorambucil + ObinutuzumabMedian Progression-Free Survival (PFS) not reached vs. 22.6 months
ELEVATE-TN (Treatment-Naïve CLL) Acalabrutinib monotherapyChlorambucil + ObinutuzumabMedian PFS not reached vs. 22.6 months
ASCEND (Relapsed/Refractory CLL) Acalabrutinib monotherapyIdelalisib + Rituximab or Bendamustine + RituximabMedian PFS not reached vs. 16.5 months

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Rilzabrutinib and Acalabrutinib, as well as a typical workflow for assessing B-cell activation.

B_Cell_Receptor_Signaling_Pathway cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways Ca_PKC->NFkB_NFAT_MAPK Proliferation_Survival B-Cell Proliferation, Survival, and Differentiation NFkB_NFAT_MAPK->Proliferation_Survival Rilzabrutinib Rilzabrutinib (Reversible) Rilzabrutinib->BTK Acalabrutinib Acalabrutinib (Irreversible) Acalabrutinib->BTK

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

Fc_Gamma_Receptor_Signaling_Pathway ImmuneComplex Immune Complex (Antibody-Coated Platelet) FcgammaR Fcγ Receptor (on Macrophage) ImmuneComplex->FcgammaR SYK SYK FcgammaR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phagocytosis Phagocytosis (Platelet Destruction) PLCg2->Phagocytosis Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK

Fcγ Receptor-Mediated Phagocytosis Pathway in ITP.

B_Cell_Activation_Assay_Workflow PBMCs Isolate PBMCs from Whole Blood Incubate Incubate with Rilzabrutinib or Acalabrutinib PBMCs->Incubate Stimulate Stimulate with anti-IgM or other BCR agonist Incubate->Stimulate Stain Stain with fluorescent antibodies (e.g., CD19, CD69, CD86) Stimulate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Workflow for a B-Cell Activation Assay.

Experimental Protocols

Kinase Selectivity Profiling (In Vitro)

Objective: To determine the selectivity of Rilzabrutinib and Acalabrutinib against a broad panel of kinases.

Methodology:

  • A competitive binding assay (e.g., KINOMEscan™) is utilized, which measures the ability of a compound to compete with a proprietary ligand for the active site of a kinase.

  • The test compounds (Rilzabrutinib and Acalabrutinib) are incubated at a fixed concentration (e.g., 1 µM) with a panel of several hundred purified human kinases.

  • The binding of the test compound to each kinase is measured as a percentage of the control (vehicle-treated) binding.

  • For kinases showing significant inhibition, dose-response curves are generated by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

B-Cell Activation Assay (Flow Cytometry)

Objective: To assess the inhibitory effect of Rilzabrutinib and Acalabrutinib on B-cell activation.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

  • The cells are pre-incubated with various concentrations of Rilzabrutinib, Acalabrutinib, or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • B-cell activation is induced by stimulating the cells with a B-cell receptor (BCR) agonist, such as anti-IgM antibody, for a defined period (e.g., 18-24 hours).

  • Following stimulation, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).

  • The expression of activation markers on the CD19+ B-cell population is quantified using a flow cytometer.

  • The concentration of each inhibitor required to reduce the expression of activation markers by 50% (IC50) is calculated.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To evaluate the effect of Rilzabrutinib and Acalabrutinib on platelet aggregation.

Methodology:

  • Platelet-rich plasma (PRP) is prepared from citrated whole blood from healthy donors by centrifugation.

  • The PRP is pre-incubated with various concentrations of Rilzabrutinib, Acalabrutinib, or vehicle control for a short period (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with stirring.

  • Platelet aggregation is initiated by adding a platelet agonist, such as collagen, ADP, or thrombin receptor-activating peptide (TRAP).

  • The change in light transmission through the PRP, which corresponds to the degree of platelet aggregation, is monitored over time.

  • The maximum percentage of aggregation is determined, and the inhibitory effect of the compounds is quantified.

Fcγ Receptor-Mediated Phagocytosis Assay

Objective: To assess the ability of Rilzabrutinib to inhibit the phagocytosis of antibody-coated particles by macrophages.

Methodology:

  • Monocytes are isolated from PBMCs and differentiated into macrophages in culture.

  • Target particles (e.g., sheep red blood cells or beads) are opsonized by coating them with IgG antibodies.

  • The macrophages are pre-incubated with various concentrations of Rilzabrutinib or vehicle control.

  • The opsonized target particles are then added to the macrophage culture.

  • After an incubation period to allow for phagocytosis, non-ingested particles are removed by washing.

  • The extent of phagocytosis is quantified, for example, by lysing the macrophages and measuring the signal from the ingested particles (if fluorescently or radioactively labeled) or by microscopy to count the number of ingested particles per macrophage.

Conclusion

Rilzabrutinib and Acalabrutinib are both potent BTK inhibitors with distinct profiles that have led to their development in different therapeutic areas. Rilzabrutinib's reversible covalent binding and its demonstrated efficacy in ITP highlight its potential in autoimmune diseases where modulating, rather than permanently ablating, BTK activity may be advantageous. Acalabrutinib's high selectivity and irreversible inhibition have established it as a key therapeutic option in B-cell malignancies, offering a favorable safety profile compared to first-generation BTK inhibitors. The data and methodologies presented in this guide provide a framework for researchers to understand the key differences between these two important drugs and to inform further investigation and development in the field of BTK inhibition.

References

(E)-Rilzabrutinib: A Preclinical Comparative Guide to Target Engagement in Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of (E)-Rilzabrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other relevant alternatives. The information presented is supported by experimental data from publicly available preclinical studies, offering insights into its target engagement, mechanism of action, and efficacy in models of immune-mediated diseases.

Executive Summary

This compound is a potent, oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1][2] Preclinical evidence demonstrates its ability to effectively engage BTK, leading to the modulation of B cell and innate immune cell functions. This guide summarizes key preclinical data, comparing rilzabrutinib's enzymatic and cellular activity with other BTK inhibitors and detailing its efficacy in established animal models of autoimmune disease.

Comparative Analysis of BTK Inhibition

Rilzabrutinib has been designed for high potency and selectivity, a crucial factor in minimizing off-target effects. The following tables summarize its in vitro inhibitory activity against BTK and other kinases in comparison to first and second-generation BTK inhibitors.

Table 1: Enzymatic Inhibition (IC50, nM)

InhibitorBTKTECBMXBLKEGFRITKJAK3
Rilzabrutinib 1.3 0.8 1.0 6.3 >1000>1000>1000
Ibrutinib0.55135.610>1000
Acalabrutinib3371248>1000>1000>1000
Zanubrutinib<121.51.9>100067>1000

Data compiled from multiple preclinical studies. Direct head-to-head comparative studies may show slight variations.

Table 2: Cellular Activity (IC50, nM)

AssayRilzabrutinibIbrutinib
B-Cell Proliferation (Human)5 ± 2.4-
BTK Occupancy (Ramos B cells)8 ± 2-
FcγR-stimulated TNF-α production (Human Monocytes)56 ± 45-
B-Cell Activation (CD69 Expression)126 ± 32-

Data for Ibrutinib in these specific cellular assays were not available in the reviewed literature for a direct comparison.

Mechanism of Action: BTK Signaling Pathway

Rilzabrutinib exerts its therapeutic effect by inhibiting BTK, a key kinase in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. This inhibition modulates the activity of B cells and innate immune cells like macrophages, basophils, mast cells, and neutrophils.[1]

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation, Differentiation, Antibody Production NFkB->Proliferation FcR FcγR / FcεR SYK_Fc SYK FcR->SYK_Fc BTK_Fc BTK SYK_Fc->BTK_Fc Downstream_Fc Downstream Signaling BTK_Fc->Downstream_Fc Inflammation Cytokine Release, Phagocytosis, Degranulation Downstream_Fc->Inflammation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits Rilzabrutinib->BTK_Fc Inhibits

BTK Signaling Pathway Inhibition by Rilzabrutinib.

Preclinical Efficacy in Autoimmune Models

Rilzabrutinib has demonstrated significant efficacy in various preclinical models of autoimmune and inflammatory diseases.

Collagen-Induced Arthritis (CIA) in Rats

In a rat model of collagen-induced arthritis, rilzabrutinib treatment led to a dose-dependent improvement in clinical scores and joint pathology.

CIA_Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day7 Day 7: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day7 Treatment Treatment Initiation: Rilzabrutinib or Vehicle (Oral Gavage) Day7->Treatment Monitoring Clinical Scoring: Arthritis Severity, Paw Swelling Treatment->Monitoring Endpoint Endpoint Analysis: Histopathology of Joints, Biomarker Analysis Monitoring->Endpoint

Experimental Workflow for Collagen-Induced Arthritis Model.
Immune Thrombocytopenia (ITP) in Mice

In a mouse model of immune thrombocytopenia, pretreatment with rilzabrutinib dose-dependently prevented platelet loss induced by anti-platelet antibodies. This demonstrates its ability to inhibit antibody-mediated innate immune responses.

FcγR Signaling and B-Cell Activation

Rilzabrutinib has been shown to inhibit FcγR signaling in human monocytes, as measured by a reduction in TNF-α production. It also effectively inhibits B-cell activation, proliferation, and the production of inflammatory mediators.

Experimental Protocols

BTK Target Occupancy Assay

This assay determines the extent and duration of BTK engagement by rilzabrutinib in peripheral blood mononuclear cells (PBMCs).

  • Treatment: Human whole blood is treated with serial dilutions of rilzabrutinib (e.g., 0.0003–10 μM) or DMSO as a control for 1 hour at 37°C.

  • PBMC Isolation: PBMCs are isolated from the treated blood samples using Ficoll gradient centrifugation.

  • Probe Labeling: Isolated PBMCs are incubated with a bodipy-labeled, irreversible BTK-selective probe for 1 hour at 37°C. This probe binds to the BTK that is not occupied by rilzabrutinib.

  • Lysis and Detection: Cells are lysed, and the amount of probe-bound BTK is quantified using an appropriate detection method (e.g., fluorescence measurement).

  • Analysis: BTK occupancy is calculated as the percentage reduction in probe binding in rilzabrutinib-treated samples compared to the DMSO control.

Reversibility of Binding Assay

This assay determines whether the binding of rilzabrutinib to BTK is reversible.

  • Incubation: A solution of purified BTK protein (2.2 μM) is incubated with the test compound (0.6 μM rilzabrutinib or an irreversible inhibitor like ibrutinib) for 60 minutes.

  • Digestion: The BTK/compound mixture is then treated with trypsin (1 mg/ml) for 60 minutes to digest the BTK protein.

  • Analysis: The amount of unbound, unmodified compound released back into the solution after protein digestion is quantified by a suitable analytical method (e.g., LC-MS/MS).

  • Interpretation: A high percentage of compound recovery indicates reversible binding, while low recovery suggests irreversible binding.

Collagen-Induced Arthritis (CIA) in Rats

This in vivo model assesses the therapeutic efficacy of rilzabrutinib in a model of rheumatoid arthritis.

  • Induction: Male Lewis rats are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) on day 7.

  • Treatment: Once arthritis is established (typically around day 10-12), rats are orally administered rilzabrutinib or vehicle daily.

  • Assessment: Disease severity is monitored regularly by scoring clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) and measuring paw volume.

  • Endpoint: At the end of the study, joints are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

FcγR-mediated TNF-α Release Assay

This in vitro assay evaluates the effect of rilzabrutinib on FcγR signaling in monocytes.

  • Cell Culture: Human monocytes are isolated from PBMCs and cultured.

  • Treatment: The cells are pre-incubated with various concentrations of rilzabrutinib or a vehicle control.

  • Stimulation: The monocytes are then stimulated with immune complexes (e.g., aggregated IgG) to activate FcγR signaling.

  • Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of released TNF-α is measured using an ELISA kit.

  • Analysis: The IC50 value for the inhibition of TNF-α production is calculated to determine the potency of rilzabrutinib.

Conclusion

The preclinical data for this compound demonstrate potent and selective engagement of its target, BTK. This leads to the effective modulation of key immune pathways implicated in various autoimmune diseases. Its reversible covalent binding mechanism, combined with demonstrated efficacy in preclinical models of arthritis and immune thrombocytopenia, supports its continued investigation as a promising therapeutic agent for immune-mediated disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further evaluate and compare the activity of rilzabrutinib and other BTK inhibitors.

References

(E)-Rilzabrutinib Demonstrates Superior Efficacy in Ibrutinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of (E)-Rilzabrutinib reveals its potential to overcome acquired resistance to the first-generation BTK inhibitor, ibrutinib. Preclinical data indicates that rilzabrutinib maintains potent inhibitory activity against Bruton's tyrosine kinase (BTK) in cell lines harboring the most common ibrutinib-resistance mutation, C481S, a key driver of clinical relapse.

This guide provides a comprehensive comparison of the efficacy of rilzabrutinib and ibrutinib, with additional data on other next-generation BTK inhibitors, in the context of ibrutinib-resistant B-cell malignancies. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of BTK Inhibitors in Ibrutinib-Resistant Models

The emergence of resistance to ibrutinib, primarily through mutations in the BTK gene at the C481 binding site, has necessitated the development of novel therapeutic strategies. Rilzabrutinib, a reversible covalent BTK inhibitor, has been designed to address this challenge by binding to BTK in a manner that is less susceptible to this mutation.

The following table summarizes the in vitro inhibitory potency of rilzabrutinib, ibrutinib, and other BTK inhibitors against wild-type and C481S-mutant BTK.

CompoundTargetIC50 (nM)Cell Line/SystemReference
This compound BTK C481S1.2In vitro mutant cell model[1]
Ibrutinib BTK C481S>1000In vitro mutant cell model[1]
Pirtobrutinib BTK WT1.1Primary CLL cells[2][3]
Pirtobrutinib BTK C481SPotent inhibitionHEK293 BTK C481S cells[2]
Acalabrutinib BTK C481S<10% inhibitory effectPrimary CLL cells
Zanubrutinib BTK WT / C481SNot specifiedNot specified

Note: Direct comparative IC50 values for all listed drugs in the same experimental setup are not consistently available in the reviewed literature. The data is compiled from multiple sources and should be interpreted within the context of each individual study.

Signaling Pathways in Ibrutinib Resistance and Rilzabrutinib Action

Ibrutinib resistance mediated by the BTK C481S mutation leads to the reactivation of downstream signaling pathways crucial for B-cell proliferation and survival. Rilzabrutinib's mechanism of action allows it to effectively inhibit the mutated BTK, thereby blocking these reactivated pathways.

B_Cell_Receptor_Signaling BCR Signaling in Ibrutinib Resistance and Rilzabrutinib Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_WT BTK (Wild-Type) SYK->BTK_WT BTK_C481S BTK (C481S Mutant) SYK->BTK_C481S PLCg2 PLCγ2 BTK_WT->PLCg2 BTK_C481S->PLCg2 Reactivated Signaling ERK ERK1/2 PLCg2->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK_WT Inhibition Ibrutinib->BTK_C481S Ineffective Inhibition Rilzabrutinib This compound Rilzabrutinib->BTK_WT Inhibition Rilzabrutinib->BTK_C481S Effective Inhibition

Caption: BCR signaling pathway in the context of ibrutinib resistance and rilzabrutinib action.

Experimental Protocols

Establishment of Ibrutinib-Resistant Cell Lines

Ibrutinib-resistant cell lines can be generated by continuous exposure of parental B-cell lymphoma cell lines to escalating concentrations of ibrutinib over several months.

  • Cell Culture: Culture parental B-cell lymphoma cell lines (e.g., TMD8, MEC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Ibrutinib Exposure: Initially, treat cells with a low concentration of ibrutinib (e.g., IC20).

  • Dose Escalation: Gradually increase the concentration of ibrutinib in the culture medium as the cells develop resistance and resume proliferation.

  • Resistance Confirmation: After 6-9 months of continuous culture, confirm resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay.

  • Genotypic Analysis: Sequence the BTK gene to identify potential resistance mutations, such as C481S.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method for assessing cell viability in response to therapeutic agents.

  • Cell Plating: Seed ibrutinib-resistant and parental cells into 96-well plates at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, ibrutinib, or other BTK inhibitors for 72 hours. Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of BTK Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the BTK signaling pathway.

  • Cell Treatment and Lysis: Treat ibrutinib-resistant cells with the desired concentrations of BTK inhibitors for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow Experimental Workflow for Efficacy Comparison cluster_cell_culture Cell Line Preparation cluster_assays Efficacy and Mechanism Assays cluster_analysis Data Analysis and Comparison Parental Parental B-Cell Lymphoma Cell Line Resistant Ibrutinib-Resistant Cell Line (e.g., BTK C481S) Parental->Resistant Chronic Ibrutinib Exposure Treatment Treat Cells with: - this compound - Ibrutinib - Other BTK Inhibitors Resistant->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Signaling Western Blot Analysis (p-BTK, p-PLCγ2, p-ERK) Treatment->Signaling IC50 Determine IC50 Values Viability->IC50 Phosphorylation Assess Protein Phosphorylation Levels Signaling->Phosphorylation

Caption: Workflow for comparing the efficacy of BTK inhibitors in ibrutinib-resistant cell lines.

Conclusion

The available preclinical data strongly suggest that this compound is a potent inhibitor of both wild-type and C481S-mutant BTK. Its ability to maintain efficacy in ibrutinib-resistant models highlights its potential as a valuable therapeutic option for patients with B-cell malignancies who have developed resistance to first-generation BTK inhibitors. Further clinical investigation is warranted to fully elucidate its clinical utility in this patient population. This guide provides a framework for the continued evaluation of rilzabrutinib and other next-generation BTK inhibitors in the context of evolving resistance mechanisms.

References

Safety Operating Guide

Navigating the Safe Disposal of (E)-Rilzabrutinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the meticulous management of investigational compounds is paramount, extending from initial experiments to final disposal. (E)-Rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, requires careful handling throughout its lifecycle to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting, aligning with best practices for chemical and pharmaceutical waste management.

Core Principles for Disposal of Investigational Drugs

The disposal of any investigational compound, including this compound, must adhere strictly to federal, state, and local regulations.[1] The primary point of contact for guidance within a research institution is the Environmental Health and Safety (EHS) office. They can furnish specific instructions tailored to institutional policies and local mandates.

Hazard and Safety Information

Before handling this compound, it is crucial to be familiar with its hazard profile as outlined in the Safety Data Sheet (SDS). Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times to prevent skin and eye contact.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2]

Key Safety and Handling Precautions for this compound

Precaution CategorySpecific GuidanceSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Ventilation Use only in areas with appropriate exhaust ventilation. Avoid dust and aerosol formation.
Handling Avoid inhalation, contact with eyes, and skin. Wash hands thoroughly after handling.
Spill Response Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. Prevent leakage into drains or water courses.
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at recommended temperatures (e.g., -20°C for powder).

Experimental Protocol: this compound Waste Disposal

This protocol details the systematic procedure for the collection, segregation, storage, and disposal of waste contaminated with this compound.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including:

    • Unused or expired pure compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated laboratory consumables (pipette tips, vials, etc.).

    • Spill cleanup materials.

  • Segregate this compound waste from general laboratory waste and other chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.

2. Waste Collection and Labeling:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Toxic if swallowed," "Causes skin irritation" - refer to the specific SDS).

    • The date accumulation started.

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

  • Keep containers tightly sealed when not actively adding waste.

4. Disposal Procedure:

  • Crucially, this compound waste must not be disposed of down the drain or in the regular trash. It is imperative to prevent the entry of the compound into sewers or surface and ground water.

  • Engage your institution's EHS office or a licensed hazardous waste disposal company for the final disposal.

  • The standard method for the final disposition of many pharmaceutical wastes is incineration at a licensed facility to ensure complete destruction of the compound.

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Contain the spill using an inert, absorbent material.

  • Carefully collect the spilled material and contaminated absorbents into a labeled hazardous waste container.

  • Clean the spill area thoroughly, often with alcohol, and dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Rilzabrutinib-Contaminated Waste (Unused compound, PPE, Labware) A->C B Handle in a Well-Ventilated Area B->C D Segregate from General & Other Chemical Waste C->D Crucial Step K Contain Spill with Inert Absorbent C->K In case of spill E Use Designated, Leak-Proof Hazardous Waste Container D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Secure Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor G->H Do NOT pour down drain I Arrange for Professional Pickup H->I J Final Disposal via Incineration I->J L Collect Material into Hazardous Waste Container K->L M Decontaminate Spill Area L->M M->E

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these established procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Rilzabrutinib
Reactant of Route 2
(E)-Rilzabrutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。